molecular formula BaI2 B8812953 Barium iodide

Barium iodide

Cat. No.: B8812953
M. Wt: 391.14 g/mol
InChI Key: SGUXGJPBTNFBAD-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

See also: Barium iodide (BaI2) (preferred);  Barium ion (has active moiety);  Aqua regia;  barium iodide;  calcium acetate;  calendula officinalis flowering top;  chrysopogon zizanioides root;  gallic acid monohydrate;  gamboge;  hyoscyamus niger;  physostigma venenosum seed;  potassium iodide;  schoenocaulon officinale seed;  thyroid, unspecified;  urtica urens;  zinc oxide (component of) ... View More ...

Properties

Molecular Formula

BaI2

Molecular Weight

391.14 g/mol

IUPAC Name

barium(2+);diiodide

InChI

InChI=1S/Ba.2HI/h;2*1H/q+2;;/p-2

InChI Key

SGUXGJPBTNFBAD-UHFFFAOYSA-L

SMILES

[I-].[I-].[Ba+2]

Canonical SMILES

[I-].[I-].[Ba+2]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure and Space Group of Barium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and space group of barium iodide (BaI₂), a compound of interest in various scientific and developmental fields. This document summarizes the crystallographic data for its anhydrous and hydrated forms, outlines experimental protocols for its structural determination, and presents key structural relationships through visualizations.

Crystal Structure of Anhydrous Barium Iodide (BaI₂)

Anhydrous barium iodide adopts an orthorhombic crystal system at ambient conditions.[1][2][3] It is isostructural with cotunnite (PbCl₂), a common structural motif for AX₂ type compounds.[2]

Crystallographic Data

The crystal structure of anhydrous BaI₂ is characterized by the space group Pnma (No. 62).[1][2] This space group belongs to the orthorhombic crystal system. The lattice parameters for anhydrous BaI₂ are summarized in Table 1.

Parameter Value Reference
Crystal SystemOrthorhombic[1][2]
Space GroupPnma (No. 62)[1][2]
a5.37 Å[2]
b9.00 Å[2]
c10.83 Å[2]
α, β, γ90°[2]
Z (formula units per unit cell)4[4]

Table 1: Crystallographic Data for Anhydrous Barium Iodide (BaI₂) at Ambient Conditions.

High-Pressure Polymorph

Under high pressure, anhydrous barium iodide undergoes a phase transition. At approximately 17.1 GPa, it transforms into a tetragonal crystal system with the space group I4/mmm.[4] This high-pressure phase is characterized by a different arrangement of atoms within the crystal lattice.

Crystal Structure of Barium Iodide Dihydrate (BaI₂·2H₂O)

Barium iodide also exists in a hydrated form, most commonly as barium iodide dihydrate (BaI₂·2H₂O).[1][5] While it is known to form colorless crystals, detailed crystallographic data, including the specific space group and lattice parameters, are not as well-documented in the literature as for the anhydrous form.[6][7] Some sources suggest that the hydrated form may adopt a monoclinic crystal system.[6]

Due to the limited availability of definitive crystallographic data for BaI₂·2H₂O, a detailed summary table is not provided. Further research and experimental determination are required to fully characterize its crystal structure.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of barium iodide, like other crystalline solids, is primarily achieved through single-crystal X-ray diffraction.

Synthesis of Barium Iodide Crystals

Anhydrous Barium Iodide (BaI₂): Anhydrous BaI₂ can be prepared by the reaction of barium metal with 1,2-diiodoethane (B146647) in ether.[1] Another method involves the dehydration of barium iodide dihydrate by heating.[8]

Barium Iodide Dihydrate (BaI₂·2H₂O): Crystals of the dihydrate can be obtained by dissolving anhydrous barium iodide in water and allowing the solution to slowly evaporate.[8]

Single-Crystal X-ray Diffraction (SC-XRD)

The following outlines a general experimental protocol for the determination of the crystal structure of barium iodide using SC-XRD, based on the foundational work by Brackett and Sass (1963) for anhydrous BaI₂ and general crystallographic practices.

Experimental Workflow:

experimental_workflow cluster_synthesis Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of BaI₂ or BaI₂·2H₂O crystal_selection Crystal Selection & Mounting synthesis->crystal_selection xray X-ray Source (e.g., Mo Kα) diffractometer Single-Crystal Diffractometer crystal_selection->diffractometer xray->diffractometer Radiation data_collection Diffraction Data Collection diffractometer->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (e.g., Patterson or Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Validation & CIF Generation structure_refinement->validation

Figure 1: A generalized workflow for the determination of the crystal structure of barium iodide using single-crystal X-ray diffraction.

Methodology Details:

  • Crystal Selection and Mounting: A suitable single crystal of barium iodide is selected under a microscope and mounted on a goniometer head.

  • X-ray Diffraction Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

  • Structure Solution: The phase problem is solved using methods such as the Patterson or direct methods to obtain an initial model of the crystal structure.

  • Structure Refinement: The initial model is refined using least-squares methods to improve the agreement between the observed and calculated structure factors. This process yields the final atomic coordinates and displacement parameters.

  • Validation: The final refined structure is validated using crystallographic software to ensure its chemical and geometric sensibility.

Structural Relationships and Visualization

The relationship between the anhydrous and dihydrate forms of barium iodide, as well as the high-pressure phase, can be visualized as a phase relationship diagram.

phase_relationship anhydrous Anhydrous BaI₂ (Orthorhombic, Pnma) dihydrate BaI₂·2H₂O (Monoclinic, Space Group Undetermined) anhydrous->dihydrate Hydration high_pressure High-Pressure BaI₂ (Tetragonal, I4/mmm) anhydrous->high_pressure Pressure > 17.1 GPa dihydrate->anhydrous Dehydration (Heat) high_pressure->anhydrous Pressure Release

Figure 2: A diagram illustrating the phase relationships between the different known forms of barium iodide.

This guide provides a foundational understanding of the crystal structure of barium iodide. The well-characterized anhydrous phase serves as a reference for further studies, while the hydrated form presents an opportunity for novel crystallographic investigation. The provided experimental framework can guide researchers in the structural analysis of these and related materials.

References

Synthesis of High-Purity Barium Iodide from Barium Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of high-purity barium iodide from barium carbonate. The primary synthesis route detailed involves the reaction of barium carbonate with hydriodic acid, yielding barium iodide, which is subsequently isolated as its dihydrate. This document includes detailed experimental protocols, data on the physical and chemical properties of barium iodide, and methods for its purification and analysis.

Chemical Principles

The synthesis of barium iodide from barium carbonate is a straightforward acid-base reaction. Barium carbonate, a solid, reacts with a strong acid, hydriodic acid (HI), to produce a soluble salt, barium iodide (BaI₂), along with water and carbon dioxide gas. The balanced chemical equation for this reaction is:

BaCO₃(s) + 2HI(aq) → BaI₂(aq) + H₂O(l) + CO₂(g)[1]

The resulting aqueous solution of barium iodide is then processed to crystallize the product, which is typically obtained as barium iodide dihydrate (BaI₂·2H₂O).[1] This hydrated form can be converted to the anhydrous salt by heating.

Experimental Protocols

This section outlines the detailed methodology for the laboratory-scale synthesis of barium iodide dihydrate from barium carbonate.

Materials and Equipment

Materials:

  • Barium Carbonate (BaCO₃), high purity (≥99%)

  • Hydriodic Acid (HI), 55-58% aqueous solution

  • Distilled or deionized water

  • Activated charcoal (optional, for decolorization)

  • Filter paper

Equipment:

  • Glass reaction vessel (e.g., beaker or flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • pH meter or pH indicator strips

  • Buchner funnel and filter flask

  • Evaporating dish

  • Drying oven or desiccator

Synthesis of Barium Iodide Dihydrate
  • Reaction Setup: In a well-ventilated fume hood, place a calculated amount of high-purity barium carbonate powder into a glass reaction vessel equipped with a magnetic stir bar.

  • Addition of Hydriodic Acid: Slowly and carefully add a stoichiometric amount of hydriodic acid (55-58% aqueous solution) to the barium carbonate with continuous stirring. The addition should be done portion-wise to control the effervescence of carbon dioxide gas.

  • Reaction Completion: After the complete addition of the acid, continue stirring the mixture at room temperature until the evolution of carbon dioxide ceases, indicating the completion of the reaction. The final solution should be clear and colorless. If the solution has a slight yellow tint due to the presence of free iodine, a small amount of activated charcoal can be added and the solution stirred for a short period.

  • Filtration: Filter the resulting barium iodide solution through a Buchner funnel with filter paper to remove any unreacted barium carbonate or other insoluble impurities. If activated charcoal was used, this step will also remove it.

  • Crystallization: Transfer the clear filtrate to an evaporating dish and gently heat the solution to concentrate it. Evaporate the solvent until the solution is saturated. Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of barium iodide dihydrate.

  • Isolation and Drying: Collect the white crystals of barium iodide dihydrate by vacuum filtration. Wash the crystals with a small amount of cold distilled water to remove any soluble impurities. Dry the purified crystals in a desiccator over a suitable drying agent or in a drying oven at a low temperature (e.g., 40-50 °C) to avoid the loss of water of hydration.

Purification by Recrystallization

For obtaining a higher purity product, the synthesized barium iodide dihydrate can be further purified by recrystallization.

  • Dissolution: Dissolve the crude barium iodide dihydrate in a minimum amount of hot distilled water.

  • Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool down slowly to room temperature, and then in an ice bath to promote the formation of pure crystals.

  • Isolation: Collect the purified crystals by vacuum filtration and dry as described previously.

Data Presentation

The following tables summarize the key quantitative data for barium iodide.

Table 1: Physical and Chemical Properties of Barium Iodide

PropertyAnhydrous (BaI₂)Dihydrate (BaI₂·2H₂O)
Molar Mass ( g/mol ) 391.14427.17
Appearance White solidColorless crystals
Melting Point (°C) 711740 (decomposes)
Boiling Point (°C) 2027-
Density (g/cm³) 5.155.0
Solubility in Water SolubleFreely soluble
Solubility in Ethanol SolubleSoluble
Solubility in Acetone SolubleSoluble

Table 2: Typical Analytical Specifications for High-Purity Barium Iodide

ParameterSpecification
Assay (as BaI₂) ≥ 99.0%
Appearance White crystals or powder
Solubility (in water) Clear and colorless solution
pH of 5% solution 5.0 - 8.0
Insoluble Matter ≤ 0.01%
Chloride (Cl) ≤ 0.02%
Sulfate (SO₄) ≤ 0.01%
Heavy Metals (as Pb) ≤ 10 ppm
Iron (Fe) ≤ 5 ppm

Mandatory Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage BaCO3 Barium Carbonate (s) Reaction Reaction Vessel (Stirring) BaCO3->Reaction HI Hydriodic Acid (aq) HI->Reaction CO2 CO2 (g) Reaction->CO2 byproduct Solution Crude BaI2 Solution Reaction->Solution Filtration Filtration Solution->Filtration Evaporation Evaporation & Cooling Filtration->Evaporation Crystallization Crystallization Evaporation->Crystallization Isolation Isolation & Drying Crystallization->Isolation FinalProduct Pure BaI2·2H2O (s) Isolation->FinalProduct

Caption: Workflow for the synthesis and purification of barium iodide dihydrate.

Recrystallization_Workflow Crude Crude BaI2·2H2O Dissolution Dissolution (Hot Water) Crude->Dissolution HotFiltration Hot Filtration Dissolution->HotFiltration Cooling Cooling & Crystallization HotFiltration->Cooling Filtration Vacuum Filtration Cooling->Filtration Drying Drying Filtration->Drying Pure Pure BaI2·2H2O Drying->Pure

Caption: Workflow for the purification of barium iodide dihydrate by recrystallization.

Analytical Characterization

To ensure the quality and purity of the synthesized barium iodide, several analytical techniques can be employed.

  • Titration: The purity of barium iodide can be determined by titrimetric methods. For instance, the iodide content can be determined by precipitation titration with a standardized silver nitrate (B79036) solution. The barium content can be determined by complexometric titration with EDTA.

  • Spectroscopy: Techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) can be used to determine the concentration of barium and to quantify trace metal impurities.

  • X-ray Diffraction (XRD): XRD analysis can be used to confirm the crystalline structure of the final product and to identify any crystalline impurities.

This guide provides a comprehensive framework for the synthesis, purification, and analysis of high-purity barium iodide from barium carbonate. Researchers should always adhere to appropriate laboratory safety practices when handling the chemicals and performing the procedures described.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Barium Iodide (BaI₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrous barium iodide (BaI₂) is an inorganic compound with significant applications in chemical synthesis and materials science.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of anhydrous BaI₂, with a focus on quantitative data, detailed experimental methodologies for property determination, and key chemical reactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may utilize barium iodide in their work.

Physical Properties

Anhydrous barium iodide is a white or off-white crystalline solid.[1][2] It is odorless and exists as orthorhombic crystals.[3] Key physical properties are summarized in the tables below.

General Physical Properties
PropertyValueReference
Molecular Formula BaI₂[1]
Molar Mass 391.136 g/mol [1][3]
Appearance White to off-white orthorhombic crystals[2][3]
Odor Odorless[3]
Density 5.15 g/cm³[3]
Melting Point 711 °C (1312 °F; 984 K)[3]
Boiling Point 2027 °C (3681 °F; 2300 K)[3]
Crystal Structure Orthorhombic, cotunnite (PbCl₂) type[4]
Solubility

Anhydrous barium iodide is soluble in water and alcohol.[3] The solubility in water at various temperatures is detailed in the following table.

Temperature (°C)Solubility ( g/100 mL)
0166.7
20221
70246.6

Source: Wikipedia[1]

Thermodynamic Properties

The thermodynamic properties of anhydrous barium iodide in its solid and gaseous states are presented below.

Solid Phase (at 298.15 K)

PropertyValueUnits
Standard Enthalpy of Formation (ΔfH°) -605.42kJ/mol
Standard Molar Entropy (S°) 165.14J/mol·K

Source: NIST Chemistry WebBook[5]

Gas Phase (at 298.15 K)

PropertyValueUnits
Standard Enthalpy of Formation (ΔfH°) -302.92kJ/mol
Standard Molar Entropy (S°) 348.14J/mol·K

Source: NIST Chemistry WebBook[6]

Chemical Properties and Reactivity

Anhydrous barium iodide is a stable compound but is sensitive to air and moisture, and is hygroscopic.[2] It is an ionic compound.[3]

Key Reactions
  • Reaction with Alkyl Potassium Compounds: Barium iodide reacts with alkyl potassium compounds to form organobarium compounds.[4]

  • Reduction: It can be reduced with lithium biphenyl (B1667301) to yield a highly active form of barium metal.[4]

  • Double Displacement Reactions: Barium iodide undergoes double displacement reactions. For example, it reacts with potassium bromide to form a precipitate of barium bromide and potassium iodide.[3] It also reacts with sodium sulfate (B86663) to form a precipitate of barium sulfate.[3]

    BaI₂(aq) + 2 KBr(aq) → BaBr₂(s) + 2 KI(aq) BaI₂(aq) + Na₂SO₄(aq) → BaSO₄(s) + 2 NaI(aq)

Experimental Protocols

This section provides detailed methodologies for the determination of the key physical and chemical properties of anhydrous barium iodide.

Synthesis of Anhydrous Barium Iodide

Anhydrous barium iodide can be prepared by the reaction of barium metal with 1,2-diiodoethane (B146647) in ether.[4]

SynthesisWorkflow Ba_metal Barium Metal reaction_vessel Reaction Vessel Ba_metal->reaction_vessel diiodoethane 1,2-Diiodoethane diiodoethane->reaction_vessel ether Anhydrous Ether ether->reaction_vessel stirring Stirring reaction_vessel->stirring filtration Filtration stirring->filtration washing Washing with Anhydrous Ether filtration->washing drying Drying under Vacuum washing->drying anhydrous_BaI2 Anhydrous BaI₂ drying->anhydrous_BaI2

Synthesis workflow for anhydrous BaI₂.

Methodology:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, place freshly cut barium metal.

  • Add anhydrous diethyl ether to the flask to cover the barium metal.

  • Slowly add a solution of 1,2-diiodoethane in anhydrous diethyl ether to the flask with vigorous stirring.

  • The reaction mixture is typically stirred at room temperature for several hours until the barium metal has completely reacted.

  • The resulting white precipitate of anhydrous barium iodide is collected by filtration in an inert atmosphere (e.g., using a Schlenk line or in a glovebox).

  • The collected solid is washed with several portions of anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

  • The purified anhydrous barium iodide is then dried under high vacuum to remove any residual solvent.

Determination of Melting Point

The melting point of anhydrous BaI₂ can be determined using the capillary method with a melting point apparatus.

MeltingPointDetermination sample_prep Sample Preparation (Fine Powder) capillary_loading Loading into Capillary Tube sample_prep->capillary_loading apparatus_setup Melting Point Apparatus Setup capillary_loading->apparatus_setup heating Controlled Heating apparatus_setup->heating observation Visual Observation of Melting heating->observation record_temp Record Melting Temperature Range observation->record_temp SolubilityDetermination start Start prepare_solution Prepare Saturated Solution (Excess BaI₂ in Water) start->prepare_solution equilibrate Equilibrate at Constant Temperature prepare_solution->equilibrate filter Filter to Remove Undissolved Solid equilibrate->filter analyze Analyze Filtrate Concentration filter->analyze record Record Solubility at Temperature analyze->record end End record->end

References

Solubility of barium iodide in ethanol and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium iodide (BaI₂), an inorganic compound, exists in both anhydrous and hydrated forms. Its solubility characteristics are crucial in various applications, including as a precursor in the synthesis of other iodide compounds and in the preparation of high-density solutions. While its aqueous solubility is well-documented, data regarding its solubility in organic solvents is less prevalent in readily accessible literature. This guide provides a comprehensive overview of the known qualitative solubility of barium iodide in key organic solvents and presents a detailed experimental protocol for the quantitative determination of its solubility. This information is vital for researchers and professionals in drug development and chemical synthesis who require precise solubility data for formulation, reaction optimization, and purification processes.

Qualitative Solubility of Barium Iodide

Multiple sources indicate that the hydrated form of barium iodide is soluble in ethanol (B145695) and acetone.[1][2][3][4][5][6][7] However, a thorough review of scientific literature and chemical handbooks did not yield specific quantitative solubility data for barium iodide in ethanol, methanol, acetone, or propanol. The lack of readily available quantitative data underscores the necessity for experimental determination to meet specific research and development needs.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for barium iodide in the listed organic solvents is not available in the referenced literature. Experimental determination is therefore required to establish these values. The following table is provided as a template for researchers to populate with their experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
EthanolData not availableData not available
MethanolData not availableData not available
AcetoneData not availableData not available
PropanolData not availableData not available

Experimental Protocol for Determining the Solubility of Barium Iodide

The following is a detailed gravimetric method for the experimental determination of the solubility of barium iodide in an organic solvent. This method is adapted from established protocols for determining the solubility of inorganic salts.

4.1. Materials and Equipment

  • Anhydrous Barium Iodide (BaI₂)

  • Selected Organic Solvent (e.g., Ethanol, 99.5% purity or higher)

  • Analytical balance (± 0.0001 g)

  • Thermostatically controlled shaker or magnetic stirrer with hotplate

  • Temperature probe

  • Volumetric flasks

  • Pipettes

  • Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.45 µm or smaller)

  • Pre-weighed glass vials or evaporating dishes

  • Drying oven

  • Desiccator

4.2. Procedure

  • Solvent Preparation: Dispense a known volume (e.g., 50 mL) of the desired organic solvent into a sealable flask (e.g., an Erlenmeyer flask with a ground-glass stopper).

  • Temperature Equilibration: Place the flask in a thermostatically controlled shaker or on a magnetic stirrer with a water bath set to the desired experimental temperature. Allow the solvent to equilibrate to the set temperature.

  • Addition of Solute: Add an excess amount of anhydrous barium iodide to the solvent. An excess is necessary to ensure that a saturated solution is formed. The presence of undissolved solid at the end of the equilibration period will confirm this.

  • Equilibration: Seal the flask to prevent solvent evaporation and allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. The exact time required to reach equilibrium should be determined by taking measurements at different time points until the concentration of the dissolved solute becomes constant.

  • Sample Withdrawal: Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pipette fitted with a syringe filter to ensure no solid particles are transferred.

  • Sample Weighing: Transfer the filtered saturated solution into a pre-weighed, dry glass vial or evaporating dish. Record the total weight of the vial and the solution.

  • Solvent Evaporation: Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the barium iodide (a temperature slightly above the boiling point of the solvent is generally suitable). A gentle stream of inert gas (e.g., nitrogen) can be used to accelerate evaporation and prevent oxidation.

  • Drying to Constant Weight: After the solvent has completely evaporated, transfer the vial to a desiccator to cool to room temperature. Weigh the vial containing the dried barium iodide residue. Repeat the drying and weighing process until a constant weight is achieved.

  • Calculations:

    • Mass of dissolved barium iodide: Subtract the initial weight of the empty vial from the final constant weight of the vial with the dried residue.

    • Mass of the solvent: Subtract the mass of the dissolved barium iodide from the total mass of the solution withdrawn.

    • Solubility ( g/100 g solvent): (Mass of dissolved BaI₂ / Mass of solvent) x 100.

    • To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required.

4.3. Safety Precautions

  • Barium compounds are toxic. Handle barium iodide with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Work in a well-ventilated area or a fume hood, especially when evaporating organic solvents.

  • Organic solvents are often flammable. Keep them away from open flames and sparks.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of barium iodide solubility.

SolubilityDetermination A Solvent Preparation & Temperature Equilibration B Addition of Excess Barium Iodide A->B C Equilibration with Agitation (24-48h) B->C D Settling of Undissolved Solid C->D E Withdrawal of Supernatant via Syringe Filter D->E F Weighing of Saturated Solution E->F G Solvent Evaporation in Drying Oven F->G H Drying to Constant Weight G->H I Calculation of Solubility H->I

References

An In-depth Technical Guide to Barium Iodide Dihydrate (BaI₂·2H₂O)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of barium iodide dihydrate. The information is intended to support research and development activities by providing key data in a structured and accessible format.

Chemical and Physical Properties

Barium iodide dihydrate is an inorganic compound that exists as colorless or white crystals.[1][2] It is known for its high solubility in water and is also soluble in ethanol (B145695) and acetone.[2][3][4] This compound is sensitive to air, light, and moisture, and is hygroscopic, readily absorbing water from the atmosphere.[5]

Quantitative Data Summary

The following tables summarize the key quantitative properties of barium iodide dihydrate. Data has been compiled from various sources and discrepancies are noted where applicable.

Property Value Notes References
Chemical Formula BaI₂·2H₂O[4]
Molar Mass 427.17 g/mol [6]
Appearance Colorless or white crystalline solid[1][2]
Density ~5.15 g/cm³ at 25 °CSome sources may report the density of the anhydrous form.[6]
Melting Point Decomposes upon heating. Dehydrates to form anhydrous BaI₂.Loses one water molecule at 98.9°C and both at 539°C. The anhydrous form melts at approximately 711-740°C.[1]
Solubility in Water Highly soluble221 g/100 mL at 20 °C[3]
Solubility in Other Solvents Soluble in ethanol and acetone[2][3][4]
CAS Number 7787-33-9[6]
Crystal Structure Data Value Notes References
Crystal System Orthorhombic (for anhydrous form)Detailed crystallographic data for the dihydrate is not readily available in the surveyed literature. The anhydrous form (BaI₂) has a Pnma space group.[7]
Space Group Pnma (for anhydrous form)[7]
Lattice Parameters (anhydrous) a = 5.37 Å, b = 9.00 Å, c = 10.83 Å[7]

Experimental Protocols

Synthesis of Barium Iodide Dihydrate

Several methods for the synthesis of barium iodide dihydrate have been reported. Below are two common laboratory-scale protocols.

Method 1: Neutralization of Barium Carbonate with Hydroiodic Acid

This method involves the reaction of a barium salt with hydroiodic acid, followed by crystallization.[8]

  • Reaction: BaCO₃(s) + 2HI(aq) → BaI₂(aq) + H₂O(l) + CO₂(g)

  • Procedure:

    • In a well-ventilated fume hood, slowly add hydroiodic acid (HI) to a stirred suspension of barium carbonate (BaCO₃) in water.

    • Continue adding the acid until the effervescence of carbon dioxide ceases and the solution becomes clear.

    • Filter the resulting solution to remove any unreacted barium carbonate.

    • Gently heat the filtrate to concentrate the solution.

    • Allow the concentrated solution to cool slowly at room temperature. Barium iodide dihydrate crystals will precipitate.

    • Collect the crystals by filtration and dry them in a desiccator over a suitable drying agent.

Method 2: Reaction of Ferrous Iodide with Barium Hydroxide (B78521)

This multi-step process involves the initial synthesis of ferrous iodide, which then reacts with barium hydroxide.[9]

  • Step 1: Synthesis of Ferrous Iodide

    • Reaction: Fe + I₂ → FeI₂

    • Procedure:

      • In a reaction vessel, combine iron powder and iodine in the presence of water.

      • Stir the mixture at a controlled temperature (e.g., 40-60 °C) until the reaction is complete, indicated by the disappearance of the iodine color.

  • Step 2: Synthesis of Barium Iodide

    • Reaction: FeI₂(aq) + Ba(OH)₂(aq) → BaI₂(aq) + Fe(OH)₂(s)

    • Procedure:

      • Add the ferrous iodide solution to a solution of barium hydroxide. A precipitate of iron(II) hydroxide will form.

      • Heat the mixture to boiling and then filter to remove the precipitate.

  • Step 3: Crystallization

    • Procedure:

      • Concentrate the filtrate by evaporation.

      • Cool the solution to induce crystallization of barium iodide dihydrate.

      • Collect the crystals by filtration and dry them appropriately.

Experimental Workflow for Synthesis (Method 1)

cluster_synthesis Synthesis of BaI₂·2H₂O via Neutralization start Start react React BaCO₃ with HI(aq) in a fume hood start->react 1 filter1 Filter to remove unreacted BaCO₃ react->filter1 2 concentrate Concentrate filtrate by heating filter1->concentrate 3 cool Cool solution to induce crystallization concentrate->cool 4 filter2 Filter to collect crystals cool->filter2 5 dry Dry crystals in a desiccator filter2->dry 6 end End dry->end 7

Synthesis of BaI₂·2H₂O via Neutralization Reaction.

Thermal Analysis

The thermal decomposition of barium iodide dihydrate proceeds in a two-step dehydration process.[1]

  • Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal behavior.

    • A sample of BaI₂·2H₂O is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

    • TGA measures the change in mass as a function of temperature.

    • DSC measures the heat flow into or out of the sample compared to a reference.

  • Expected Results:

    • The TGA curve will show two distinct mass loss steps corresponding to the loss of the two water molecules.

    • The DSC curve will show corresponding endothermic peaks, indicating the energy required for dehydration. The first molecule of water is lost at a lower temperature than the second, suggesting it is less tightly bound.

Logical Flow of Thermal Decomposition

cluster_decomposition Thermal Decomposition of BaI₂·2H₂O start BaI₂·2H₂O (solid) step1 BaI₂·H₂O (solid) + H₂O (gas) start->step1 Heat to ~98.9°C (-1 H₂O) step2 BaI₂ (anhydrous solid) + H₂O (gas) step1->step2 Heat to ~539°C (-1 H₂O) melt BaI₂ (liquid) step2->melt Heat to >711°C

Thermal Decomposition Pathway of Barium Iodide Dihydrate.

Spectroscopic Data

Infrared and Raman spectroscopy are valuable tools for the characterization of barium iodide dihydrate, particularly for confirming the presence of water of hydration.

  • Infrared (IR) Spectroscopy: The IR spectrum of BaI₂·2H₂O will exhibit characteristic absorption bands for the water molecules. A broad band in the region of 3000-3600 cm⁻¹ is attributed to the O-H stretching vibrations, and a sharp band around 1650 cm⁻¹ corresponds to the H-O-H bending vibration.

  • Raman Spectroscopy: Raman spectroscopy can also be used to identify the presence of water of hydration and to study the influence of the ions on the water structure.

Applications

Barium iodide has several specialized applications in research and industry.

  • Scintillator Materials: Europium-doped barium iodide (BaI₂:Eu) is a promising scintillator material for gamma-ray detection.[10][11] Scintillators are materials that emit light when exposed to ionizing radiation. The high atomic number of barium and iodine in BaI₂ provides good stopping power for gamma rays, and the europium dopant acts as a luminescence center, emitting light that can be detected by a photosensor.[10][11]

  • Preparation of Other Iodide Compounds: Barium iodide serves as a precursor in the synthesis of other iodide compounds.[1]

  • Medical Imaging Contrast Agents: While barium sulfate (B86663) is widely used as a contrast agent for gastrointestinal X-ray imaging and various iodinated organic compounds are used for vascular imaging, the specific use of barium iodide dihydrate as a clinical contrast agent is not well-documented in the surveyed literature.[12][13][14] The general principle relies on the high atomic numbers of barium and iodine, which effectively attenuate X-rays, thereby enhancing the contrast of images.[1][12][13]

Safety and Handling

Barium iodide dihydrate, like other soluble barium salts, is toxic if ingested or inhaled.[3] It is crucial to handle this compound with appropriate safety precautions.

Hazard Category Description GHS Pictogram Hazard Statements Precautionary Statements
Acute Toxicity (Oral) Harmful if swallowedGHS07H302P264, P270, P301+P312, P330, P501
Acute Toxicity (Inhalation) Harmful if inhaledGHS07H332P261, P271, P304+P340, P312
  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. Protect from light, air, and moisture due to its hygroscopic and sensitive nature.[5]

  • In case of exposure:

    • Ingestion: Rinse mouth and seek immediate medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

    • Skin contact: Wash the affected area thoroughly with soap and water.

    • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

References

Molar mass and density of barium iodide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Barium Iodide

This guide provides a comprehensive overview of the molar mass and density of barium iodide, targeting researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and a logical workflow for characterization.

Core Physicochemical Properties

Barium iodide (BaI₂) is an inorganic compound that exists in both anhydrous and hydrated forms.[1][2] The anhydrous form is a white orthorhombic crystalline solid, while the dihydrate form consists of colorless crystals.[1] Understanding the fundamental properties of this compound is crucial for its application in various scientific and industrial fields.

Molar Mass

The molar mass of barium iodide is dependent on its hydration state. The anhydrous form has a molar mass of approximately 391.14 g/mol .[3][4] The dihydrate (BaI₂·2H₂O), a common form, has a higher molar mass due to the inclusion of water molecules.

Table 1: Molar Mass of Barium Iodide Forms

FormChemical FormulaMolar Mass ( g/mol )
AnhydrousBaI₂391.136[1][5]
DihydrateBaI₂·2H₂O427.167[1][2]
Density

The density of barium iodide also varies between its anhydrous and hydrated forms. The anhydrous version is denser than its dihydrate counterpart.[1] It is important to note that slight variations in reported density values can occur due to experimental conditions and sample purity.

Table 2: Density of Barium Iodide Forms

FormDensity (g/cm³)
Anhydrous5.15[1][5][6][7]
Dihydrate4.916[1]

Experimental Protocols

Accurate determination of the physicochemical properties of compounds like barium iodide is essential. The following section details a standard experimental protocol for determining the density of a solid using gas pycnometry.

Determination of Solid Density via Gas Pycnometry

Gas pycnometry is a non-destructive technique used to determine the true volume, and subsequently the density, of a solid material. It works by measuring the pressure change of a known quantity of gas (typically helium) in a calibrated volume, both with and without the solid sample.

Methodology:

  • Sample Preparation:

    • Ensure the barium iodide sample is in a solid, powdered form.

    • Dry the sample to a constant weight in a desiccator or vacuum oven to remove any adsorbed moisture, especially if determining the density of the anhydrous form.

    • Accurately weigh the sample using an analytical balance.

  • Instrument Calibration:

    • Calibrate the gas pycnometer using a standard calibration sphere of a known, certified volume.

    • Follow the manufacturer's instructions for the calibration procedure to ensure the accuracy of the instrument's volume measurements.

  • Measurement Procedure:

    • Place the weighed sample into the sample chamber of the pycnometer.

    • Seal the chamber and purge the system with the analysis gas (e.g., helium) to remove air and any volatile impurities.

    • The instrument will then automatically carry out a series of pressurization and equilibration steps to determine the volume of the sample.

    • The analysis is typically repeated several times to ensure the reproducibility of the volume measurement.

  • Calculation of Density:

    • The density (ρ) is calculated using the formula: ρ = m / V where:

      • m = mass of the sample

      • V = volume of the sample as determined by the gas pycnometer

Logical Workflow for Physicochemical Characterization

The characterization of a chemical compound like barium iodide follows a logical progression of analysis. The following diagram illustrates a typical workflow for determining its key physicochemical properties.

G start Compound Synthesis (Barium Iodide) purification Purification and Drying start->purification identity Identity Confirmation (e.g., XRD, Elemental Analysis) purification->identity molar_mass Molar Mass Determination (Theoretical Calculation) identity->molar_mass density Density Measurement (Gas Pycnometry) identity->density thermal Thermal Analysis (TGA, DSC) identity->thermal solubility Solubility Studies identity->solubility report Final Characterization Report molar_mass->report density->report thermal->report solubility->report

References

Barium Iodide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of barium iodide (BaI₂), a key inorganic compound with applications in chemical synthesis and research. This document details its chemical and physical properties, CAS registration numbers, and critical safety information derived from Safety Data Sheets (SDS). It also includes a detailed experimental protocol for its synthesis and visual diagrams to clarify experimental workflows and safety procedures.

Chemical Identification and Properties

Barium iodide is an ionic compound formed between the alkaline earth metal barium and the halogen iodine. It exists in several forms, most commonly as an anhydrous salt (BaI₂) and as a dihydrate (BaI₂·2H₂O).[1] Both are white, crystalline solids, though they can appear yellowish or reddish upon exposure to air due to the decomposition and release of iodine.[2] The hydrated form is soluble in water, ethanol, and acetone.[1]

CAS Numbers and Molecular Information

The Chemical Abstracts Service (CAS) has assigned different numbers to the various forms of barium iodide.

Compound Form CAS Number Molecular Formula Molecular Weight
Anhydrous13718-50-8[3][4][5]BaI₂391.14 g/mol [6]
Dihydrate7787-33-9[3]BaI₂·2H₂O427.17 g/mol
Hexahydrate13477-15-1[3]BaI₂·6H₂O499.23 g/mol
Physical and Chemical Properties

Key physical and chemical data are crucial for laboratory applications. The properties of the anhydrous form are summarized below.

Property Value
Appearance White to off-white crystalline solid/powder[7][8]
Melting Point 740 °C (1364 °F)[9]
Specific Gravity 5.15 g/cm³[9]
Solubility Soluble in water; slightly soluble in alcohol[2]
Stability Air and light sensitive, hygroscopic (absorbs moisture)[7][8]
Incompatibilities Strong oxidizing agents[7][8]
Hazardous Decomposition Hydrogen iodide, iodine, barium oxides[7][9]

Safety Data Sheet (SDS) Summary

The primary hazard associated with barium iodide stems from the toxicity of the soluble barium ion (Ba²⁺), which acts as a muscle poison.[7][8]

Hazard Identification and Toxicity

Barium iodide is classified as hazardous. Below is a summary of its hazard statements and toxicological data. A specific oral LD₅₀ for barium iodide is not well-documented; however, data for other soluble barium compounds are used as a reference.

Hazard Category Description
GHS Classification Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[6] Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.[6]
Signal Word Warning[6]
Primary Routes of Exposure Ingestion, Inhalation, Skin Contact, Eye Contact[7]
Health Effects Irritation to eyes, skin, and respiratory tract.[7][8] Ingestion can cause gastrointestinal distress (vomiting, colic, diarrhea), followed by muscular stimulation and paralysis.[7][8]
Acute Oral Toxicity (LD₅₀, Rat) No specific data for BaI₂. For Barium Chloride: 118-277 mg/kg.[10]
Exposure Controls and Personal Protection

Strict adherence to safety protocols is mandatory when handling barium iodide.

Control Parameter Value
ACGIH TLV-TWA (as Ba) 0.5 mg/m³[7]
NIOSH IDLH (as Ba) 50 mg/m³[11]
Engineering Controls Use in a well-ventilated area or under a chemical fume hood. Ensure eyewash stations and safety showers are accessible.[12]
Eye/Face Protection Chemical safety goggles or face shield.
Skin Protection Chemical-resistant gloves and protective clothing.
Respiratory Protection NIOSH/MSHA-approved respirator if dust is generated and exposure limits may be exceeded.[7]

Experimental Protocol: Synthesis of Barium Iodide Dihydrate

Barium iodide has several applications in research, primarily as a precursor for the synthesis of other iodide compounds and organobarium compounds.[3] A common laboratory-scale synthesis involves a two-step process to produce the dihydrate form.

Methodology

Step 1: Synthesis of Ferrous Iodide (FeI₂)

  • To a reaction vessel containing deionized water (2-3 times the weight of the iodine), add iodine (I₂) and iron (Fe) powder in a molar ratio of 1.0 (I₂) to 1.2-1.5 (Fe).

  • Heat the mixture to 40-60°C while stirring at 60-100 rpm.

  • Maintain the reaction for 30-50 minutes until the solution is qualified for free iodine and iodate (B108269) (IO₃⁻) content, resulting in an iron (II) iodide solution.

Step 2: Synthesis of Barium Iodide (BaI₂)

  • Under constant stirring, add the prepared ferrous iodide solution to a barium hydroxide (B78521) (Ba(OH)₂) solution, maintaining a 1:1 molar ratio. This neutralization reaction precipitates iron (II) hydroxide (Fe(OH)₂) and forms an aqueous BaI₂ solution.

  • Boil the resulting solution for 20 minutes.

  • Adjust the pH to 8.5-9 using additional barium hydroxide.

Step 3: Purification and Crystallization

  • Add activated carbon (2-5% of the initial iodine weight) to the solution to adsorb and remove the Fe(OH)₂ precipitate.

  • Filter the hot solution to remove the activated carbon and precipitate.

  • Concentrate the filtrate by evaporation.

  • Allow the solution to cool, promoting the crystallization of barium iodide dihydrate (BaI₂·2H₂O).

  • Separate the crystals via filtration and dry them to obtain the final product.

This protocol is adapted from a described production method.

Visual Diagrams and Workflows

Experimental Workflow: Barium Iodide Synthesis

The following diagram illustrates the key steps for the synthesis of barium iodide dihydrate.

G cluster_0 Step 1: Ferrous Iodide Synthesis cluster_1 Step 2: Barium Iodide Synthesis cluster_2 Step 3: Purification & Crystallization I2 Iodine (I₂) Mixer1 React at 40-60°C I2->Mixer1 Fe Iron (Fe) Powder Fe->Mixer1 H2O Water H2O->Mixer1 FeI2_sol Ferrous Iodide (FeI₂) Solution Mixer1->FeI2_sol Mixer2 Neutralization Reaction FeI2_sol->Mixer2 BaOH2 Barium Hydroxide (Ba(OH)₂) Solution BaOH2->Mixer2 Boil Boil & Adjust pH Mixer2->Boil BaI2_impure Impure BaI₂ Solution + Fe(OH)₂ Precipitate Boil->BaI2_impure Adsorption Adsorption BaI2_impure->Adsorption ActivatedCarbon Activated Carbon ActivatedCarbon->Adsorption Filter1 Filtration Adsorption->Filter1 Concentrate Concentrate by Evaporation Filter1->Concentrate Crystallize Cool & Crystallize Concentrate->Crystallize Filter2 Filter & Dry Crystallize->Filter2 FinalProduct Barium Iodide Dihydrate (BaI₂·2H₂O) Filter2->FinalProduct

Caption: Workflow for the laboratory synthesis of Barium Iodide Dihydrate.

Logical Relationship: Safety and Emergency Procedures

This diagram outlines the critical decision-making process for handling barium iodide and responding to exposure incidents, based on SDS guidelines.

G cluster_ppe Engineering & PPE cluster_exposure Exposure Event start Handling Barium Iodide ppe_check Use Fume Hood? Wear Gloves, Goggles? start->ppe_check proceed Proceed with Work ppe_check->proceed Yes stop STOP! Acquire Proper PPE ppe_check->stop No exposure Exposure Occurs proceed->exposure Potential route Route of Exposure? exposure->route inhalation Inhalation: Move to fresh air. Give oxygen if needed. route->inhalation Inhalation skin Skin Contact: Flush with plenty of water. Remove contaminated clothing. route->skin Skin eye Eye Contact: Rinse with water for 15+ min. route->eye Eye ingestion Ingestion: Rinse mouth. Do NOT induce vomiting. route->ingestion Ingestion medical Seek Immediate Medical Attention inhalation->medical skin->medical eye->medical ingestion->medical

Caption: Safety handling and emergency response flowchart for Barium Iodide.

References

An In-depth Technical Guide to the Enthalpy of Formation of Barium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermodynamic principles governing the formation of barium iodide (BaI₂), with a focus on its enthalpy of formation. The content is structured to be a valuable resource for professionals in research and development who require precise thermodynamic data and an understanding of its experimental and theoretical underpinnings.

Introduction

Barium iodide is an inorganic compound with the formula BaI₂. It exists in both anhydrous and hydrated forms, both of which are white solids.[1] A thorough understanding of its enthalpy of formation is critical for various applications, including the synthesis of other organobarium and iodide compounds, and for theoretical modeling in materials science. The standard enthalpy of formation (ΔHf°) is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.

Enthalpy of Formation of Barium Iodide

The standard enthalpy of formation of solid barium iodide is an exothermic value, indicating that the formation of the compound from elemental barium and iodine is an energetically favorable process. The accepted values for the enthalpy of formation of barium iodide in its solid, liquid, and gaseous states are summarized in the table below.

Data Presentation: Enthalpy of Formation of Barium Iodide

PropertyValue (kJ/mol)StateReference
Standard Enthalpy of Formation (ΔHf°)-602.1SolidWikipedia[1]
Standard Enthalpy of Formation (ΔHf°)-605.42SolidNIST Chemistry WebBook[2]
Standard Enthalpy of Formation (ΔHf°)-585.88LiquidNIST Chemistry WebBook[2]
Standard Enthalpy of Formation (ΔHf°)-302.92GaseousNIST Chemistry WebBook[3]

Experimental Determination of Enthalpy of Formation

Direct calorimetric measurement of the enthalpy of formation of barium iodide by reacting solid barium with solid iodine is experimentally challenging due to the high reactivity of barium metal and the difficulty in ensuring a controlled and complete reaction. Therefore, the enthalpy of formation is typically determined indirectly using a Born-Haber cycle, which applies Hess's Law to a series of experimentally measurable enthalpy changes.

Experimental Protocols: The Born-Haber Cycle for Barium Iodide

The Born-Haber cycle is a thermochemical cycle that relates the enthalpy of formation of an ionic compound to the energies of the individual steps involved in its formation from the elements in their standard states.[4][5] The cycle for barium iodide involves the following steps:

  • Enthalpy of Sublimation of Barium (ΔHsub): The enthalpy change when one mole of solid barium is converted to gaseous barium. This is determined by heating a sample of barium and measuring the energy required for sublimation, often using Knudsen effusion mass spectrometry.

  • Ionization Energies of Barium (IE₁ + IE₂): The energy required to remove two electrons from one mole of gaseous barium atoms to form gaseous Ba²⁺ ions. These values are determined spectroscopically by measuring the minimum energy of photons required to eject electrons.

  • Enthalpy of Sublimation of Iodine (ΔHsub(I₂)): The enthalpy change to convert one mole of solid iodine into gaseous iodine.

  • Bond Dissociation Energy of Iodine (ΔHdiss): The energy required to break the I-I bond in one mole of gaseous iodine molecules to form two moles of gaseous iodine atoms. This is typically measured by spectroscopic methods.

  • Electron Affinity of Iodine (EA): The enthalpy change when one mole of gaseous iodine atoms gains one mole of electrons to form gaseous I⁻ ions. This is determined using techniques such as photodetachment spectroscopy.

  • Lattice Energy of Barium Iodide (ΔHL): The enthalpy change when one mole of solid barium iodide is formed from its constituent gaseous ions (Ba²⁺ and 2I⁻). This value is difficult to measure directly and is therefore calculated using the Born-Haber cycle.

By applying Hess's Law, the sum of the enthalpy changes for each step in the cycle is equal to the enthalpy of formation of barium iodide.

Logical Relationship: Born-Haber Cycle for Barium Iodide

Born_Haber_Cycle_BaI2 cluster_0 Born-Haber Cycle for Barium Iodide (BaI₂) Ba(s) + I₂(s) Ba(s) + I₂(s) BaI₂(s) BaI₂(s) Ba(s) + I₂(s)->BaI₂(s) ΔH_f° Ba(g) + I₂(s) Ba(g) + I₂(s) Ba(s) + I₂(s)->Ba(g) + I₂(s) ΔH_sub(Ba) Ba(g) + 2I(g) Ba(g) + 2I(g) Ba(g) + I₂(s)->Ba(g) + 2I(g) ΔH_sub(I₂) + ΔH_diss(I₂) Ba²⁺(g) + 2I(g) + 2e⁻ Ba²⁺(g) + 2I(g) + 2e⁻ Ba(g) + 2I(g)->Ba²⁺(g) + 2I(g) + 2e⁻ IE₁ + IE₂ Ba²⁺(g) + 2I⁻(g) Ba²⁺(g) + 2I⁻(g) Ba²⁺(g) + 2I(g) + 2e⁻->Ba²⁺(g) + 2I⁻(g) 2 * EA(I) Ba²⁺(g) + 2I⁻(g)->BaI₂(s) ΔH_L

Caption: Born-Haber cycle for the formation of barium iodide.

Quantitative Data for Born-Haber Cycle Components

The following table summarizes the experimentally determined values for the individual steps in the Born-Haber cycle for barium iodide.

Thermodynamic QuantitySymbolValue (kJ/mol)
Enthalpy of Sublimation of BariumΔHsub(Ba)+142
First Ionization Energy of BariumIE₁+503
Second Ionization Energy of BariumIE₂+965
Enthalpy of Sublimation of IodineΔHsub(I₂)+62.4
Bond Dissociation Energy of IodineΔHdiss(I₂)+151
Electron Affinity of IodineEA(I)-295
Lattice Energy of Barium Iodide (calculated)ΔHL-1952
Standard Enthalpy of Formation of BaI₂ (calculated) ΔHf° -602.6

Note: The calculated enthalpy of formation is derived from the sum of the other enthalpy changes in the cycle and is in close agreement with the experimentally cited values.

Conclusion

The enthalpy of formation of barium iodide is a fundamental thermodynamic property that is most accurately determined through the indirect method of the Born-Haber cycle. This approach relies on a series of experimentally accessible enthalpy changes, which, when combined, provide a reliable value for the enthalpy of formation. The data and methodologies presented in this guide offer a robust foundation for researchers and professionals working with barium iodide and related compounds.

References

The Coordination Chemistry of Barium Iodide Complexes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of barium iodide (BaI₂) complexes. Due to its large ionic radius and electropositive character, barium(II) exhibits versatile coordination behavior, forming complexes with a range of coordination numbers and geometries. This guide details the synthesis, structure, and reactivity of BaI₂ complexes with various ligand systems, including crown ethers, cryptands, and β-diketiminates. Experimental protocols for the synthesis and characterization of key complexes are provided, along with a summary of quantitative structural data. While the direct involvement of barium iodide complexes in specific biological signaling pathways is not extensively documented, their role as precursors in catalysis and organometallic chemistry is an active area of research.

Introduction

Barium iodide is an inorganic salt that exists in anhydrous (BaI₂) and hydrated forms (e.g., BaI₂·2H₂O).[1] Like other alkaline earth metal halides, it serves as a precursor for the synthesis of a variety of coordination complexes and organometallic compounds.[2] The large size of the Ba²⁺ cation allows for high coordination numbers, typically ranging from 8 to 12, leading to diverse and sometimes complex molecular geometries.[3] The nature of the ligands plays a crucial role in determining the structure, stability, and reactivity of the resulting barium iodide complexes. This guide focuses on the coordination chemistry of BaI₂ with common macrocyclic and chelating ligands.

Synthesis of Barium Iodide Complexes

The synthesis of barium iodide complexes typically involves the reaction of a barium iodide salt with the desired ligand in a suitable solvent. Anhydrous conditions are often necessary due to the hygroscopic nature of barium iodide and the sensitivity of some ligands and products to moisture.

General Synthetic Workflow

The general workflow for the synthesis of a barium iodide coordination complex can be summarized as follows:

experimental_workflow Start Start Dissolve_BaI2 Dissolve BaI₂ in anhydrous solvent Start->Dissolve_BaI2 Dissolve_Ligand Dissolve Ligand in anhydrous solvent Start->Dissolve_Ligand Mix Mix Solutions Dissolve_BaI2->Mix Dissolve_Ligand->Mix Stir Stir at specified temperature and time Mix->Stir Isolate Isolate Product Stir->Isolate Precipitation Precipitation Isolate->Precipitation e.g., addition of a non-solvent Crystallization Crystallization Isolate->Crystallization e.g., slow evaporation, vapor diffusion Characterize Characterize Precipitation->Characterize Crystallization->Characterize

Figure 1: General workflow for the synthesis of barium iodide complexes.

Structural Characterization

The structures of barium iodide complexes are primarily determined by single-crystal X-ray diffraction. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the ligand environment and coordination.

Quantitative Structural Data

The following table summarizes key structural parameters for selected barium iodide complexes.

ComplexCoordination NumberGeometryBa-I Bond Length (Å)Ba-Ligand Bond Lengths (Å)Reference
Anhydrous BaI₂9Distorted tricapped trigonal prismatic3.50 - 4.13N/A[2]
[Ba(2.2.2-cryptand)(DMF)₂][I]₂10N/AN/A (ionic)Ba-O (crypt): 2.85-2.95, Ba-N (crypt): 3.10-3.13, Ba-O (DMF): 2.75-2.76[4]

Note: Data for a wider range of barium iodide complexes is limited in the publicly available literature.

Experimental Protocols

Synthesis of [Ba(2.2.2-cryptand)(DMF)₂][I]₂

This protocol is adapted from the synthesis of the analogous samarium complex.[5]

Materials:

  • Barium iodide (BaI₂), anhydrous

  • 2.2.2-Cryptand (4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl ether (Et₂O)

  • Schlenk line and glassware

Procedure:

  • In an argon-filled glovebox, add a solution of BaI₂ (1 equivalent) in anhydrous THF to a stirred solution of 2.2.2-cryptand (1 equivalent) in anhydrous THF.

  • A precipitate is expected to form immediately.

  • Stir the suspension for 1 hour at room temperature.

  • Remove the THF in vacuo.

  • Dissolve the resulting solid in a minimum amount of anhydrous DMF.

  • Layer the DMF solution with anhydrous Et₂O.

  • Store the layered solution at -35 °C for 1 day to allow for the formation of crystals.

  • Isolate the crystals by filtration and dry under vacuum.

Characterization:

  • ¹H NMR (DMF-d₇): Expected signals for the cryptand protons will be observed. For the analogous [Sm(crypt)(DMF)₂][I]₂ complex, peaks are observed at δ 4.03 (12H, OCH₂CH₂O), 3.94 (12H, NCH₂CH₂O), and 2.42 (12H, NCH₂).[5] Similar shifts would be expected for the barium complex, although some variation may occur.

  • Elemental Analysis: Calculated for C₁₈H₃₆BaI₂N₂O₆: C, 28.16; H, 4.73; N, 3.65. Found: C, 28.18; H, 4.48; N, 3.29 (for the desolvated complex).[4]

  • FT-IR: Characteristic stretches for the C-O and C-N bonds of the cryptand and the C=O of DMF will be present.

Reactivity and Potential Applications

The reactivity of barium iodide complexes is largely determined by the nature of the ligands. Organobarium compounds, which can be formed from BaI₂, are known to react with various electrophiles, including carbonyl compounds.[2]

Proposed Reaction with Carbonyl Compounds

reaction_mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Protonation Reactants R-Ba-I + R'₂C=O Transition_State1 [Transition State]¹ Reactants->Transition_State1 Intermediate R'₂C(O-Ba-I)R Transition_State1->Intermediate Workup Intermediate + H₃O⁺ Transition_State2 [Transition State]² Workup->Transition_State2 Products R'₂C(OH)R + [BaI(H₂O)]⁺ Transition_State2->Products

Figure 2: Proposed mechanism for organobarium iodide addition to a carbonyl.
Catalysis

Barium complexes have shown potential as catalysts in reactions such as hydrophosphination.[6] However, specific examples detailing the catalytic cycle of a well-defined barium iodide complex are not yet prevalent in the literature. The general principle involves the activation of a P-H bond by the barium center.

Relevance to Drug Development

While barium compounds are generally not directly used in pharmaceuticals due to the toxicity of soluble barium salts, the study of their coordination chemistry is relevant to drug development in several indirect ways:

  • Understanding Metal-Ligand Interactions: The principles governing the coordination of ligands to the large Ba²⁺ ion can provide insights into the binding of metal ions in biological systems.

  • Development of Catalytic Methods: Barium-catalyzed reactions could potentially be used in the synthesis of complex organic molecules that are precursors to active pharmaceutical ingredients.

  • Contrast Agents: Although not iodide complexes, other barium compounds (like barium sulfate) are used as radio-contrast agents. Understanding barium coordination chemistry could inform the design of novel imaging agents.

Conclusion

The coordination chemistry of barium iodide is characterized by the formation of complexes with high coordination numbers, dictated by the large size of the barium cation and the nature of the coordinating ligands. While detailed structural and reactivity data are available for a limited number of complexes, particularly with cryptand ligands, further research is needed to fully explore the potential of barium iodide complexes with other ligand systems. The development of well-defined barium iodide catalysts and a deeper understanding of their reaction mechanisms represent promising avenues for future investigation with potential applications in organic synthesis and materials science.

References

An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of Barium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Barium iodide (BaI₂), a simple ionic compound, serves as a prototypical material for understanding the electronic structure of alkaline earth halides. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the electronic properties of BaI₂. It delves into the crystal structure, electronic band structure, density of states, and other key electronic parameters determined through ab initio calculations, primarily based on Density Functional Theory (DFT). Furthermore, this document outlines the experimental techniques, such as X-ray Photoelectron Spectroscopy (XPS), Ultraviolet Photoelectron Spectroscopy (UPS), and UV-Visible Spectroscopy, that are crucial for validating theoretical predictions. Detailed experimental protocols and a structured presentation of quantitative data are included to facilitate comparative analysis. The guide is supplemented with visualizations of computational workflows and fundamental electronic processes to enhance understanding.

Introduction

Barium iodide is an inorganic compound with the chemical formula BaI₂. It exists in an anhydrous form as white orthorhombic crystals and as a dihydrate (BaI₂·2H₂O) in the form of colorless crystals.[1] As a representative ionic compound, the study of its electronic structure provides fundamental insights into the nature of chemical bonding and electronic behavior in similar materials. Understanding the electronic properties, such as the band gap, density of states, and effective masses of charge carriers, is crucial for its potential applications in various scientific and technological fields, including as a component in scintillators and in the synthesis of other barium compounds.

This guide focuses on the theoretical examination of the electronic structure of BaI₂. It aims to provide researchers and professionals with a detailed understanding of the computational approaches used, the key findings from these studies, and the experimental methods required for verification.

Crystal and Electronic Structure of Barium Iodide

Crystal Structure

At ambient pressure, barium iodide crystallizes in the orthorhombic Pnma space group, adopting the cotunnite (PbCl₂) structure.[2] In this structure, each Ba²⁺ ion is coordinated with nine I⁻ ions. The Ba-I bond distances are in the range of 3.50 to 4.13 Å. There are two distinct iodide ion sites. In one site, the iodide ion is bonded to four barium ions, forming a combination of corner and edge-sharing IBa₄ tetrahedra. In the other site, the iodide ion has a 5-coordinate geometry with five neighboring barium ions.[2]

Under high pressure, BaI₂ undergoes a phase transition. Theoretical calculations have predicted a transition to a tetragonal I4/mmm symmetry at approximately 17.1 GPa.

Table 1: Theoretical and Experimental Lattice Parameters of Orthorhombic BaI₂ (Pnma) at Ambient Pressure

ParameterTheoretical (Å)Experimental (Å)[2]
a9.0038.922
b5.4485.304
c10.87910.695
Theoretical Electronic Properties

The electronic structure of barium iodide has been investigated using first-principles calculations based on Density Functional Theory (DFT). These studies provide valuable information on the band structure and density of states (DOS), which are fundamental to understanding the material's electronic behavior.

Table 2: Calculated Electronic Properties of Barium Iodide

PropertyTheoretical ValueMethod/Conditions
Band Gap (Pnma, 0 GPa)~3.8 eVDFT-PBE
Band Gap (I4/mmm, 30 GPa)MetallicDFT-PBE
Standard Enthalpy of Formation (ΔfH⦵298, solid)-602.1 kJ·mol⁻¹[1]Experimental
Standard Enthalpy of Formation (ΔfH°gas)-302.92 kJ/mol[3]Review
Cohesive EnergyNot explicitly calculated in cited literature. Can be derived from thermodynamic data.-
Electron Effective MassNot explicitly calculated in cited literature.-
Hole Effective MassNot explicitly calculated in cited literature.-
Static Dielectric ConstantNot explicitly calculated in cited literature.-

Note: Explicit theoretical values for cohesive energy, effective masses, and dielectric constant for BaI₂ were not found in the surveyed literature. These represent areas for future research.

Computational Methodology: A Workflow for Determining Electronic Structure

The theoretical investigation of the electronic structure of an ionic solid like barium iodide typically follows a systematic workflow. This process involves a series of computational steps, primarily utilizing Density Functional Theory.

computational_workflow Computational Workflow for Electronic Structure cluster_input Input Definition cluster_dft DFT Calculations cluster_analysis Analysis of Electronic Properties cluster_validation Validation crystal_structure Define Crystal Structure (e.g., from experimental data or prediction) computational_params Select Computational Parameters (Functional, Basis Set, k-points) crystal_structure->computational_params geometry_optimization Geometry Optimization (Relax atomic positions and lattice parameters) computational_params->geometry_optimization scf_calculation Self-Consistent Field (SCF) Calculation (Solve Kohn-Sham equations iteratively) geometry_optimization->scf_calculation band_structure Calculate Band Structure scf_calculation->band_structure dos Calculate Density of States (DOS) scf_calculation->dos other_properties Calculate Other Properties (Effective Mass, Dielectric Constant, etc.) scf_calculation->other_properties comparison Compare with Experimental Data (XPS, UPS, Optical Spectra) band_structure->comparison dos->comparison other_properties->comparison

Computational Workflow for Electronic Structure Studies
Detailed Computational Protocol

  • Crystal Structure Definition : The initial step involves defining the crystal structure of BaI₂. This can be based on experimental data (e.g., from X-ray diffraction) or through crystal structure prediction algorithms.

  • Selection of Computational Parameters :

    • Functional : The choice of the exchange-correlation functional is critical in DFT. For simple ionic solids, the Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is a common starting point.

    • Basis Set : A plane-wave basis set is typically employed for periodic systems. The energy cutoff for the plane waves needs to be converged to ensure accuracy.

    • k-point Sampling : The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh must be sufficient to achieve convergence of the total energy.

  • Geometry Optimization : The atomic positions and lattice parameters of the defined crystal structure are relaxed to find the minimum energy configuration. This is achieved by calculating the forces on the atoms and the stress on the unit cell and adjusting the geometry until these are minimized.

  • Self-Consistent Field (SCF) Calculation : With the optimized geometry, a self-consistent field calculation is performed to solve the Kohn-Sham equations. This iterative process yields the ground-state electron density and total energy of the system.[4]

  • Calculation of Electronic Properties :

    • Band Structure : The electronic band structure is calculated along high-symmetry directions in the Brillouin zone. This provides information about the band gap and the dispersion of the electronic bands.

    • Density of States (DOS) : The DOS is calculated to determine the number of electronic states at each energy level.

    • Other Properties : From the band structure and electron density, other properties like the effective masses of electrons and holes (from the curvature of the bands) and the dielectric constant can be derived.[5]

Experimental Validation Techniques

Theoretical predictions of the electronic structure must be validated by experimental measurements. Photoelectron spectroscopy and optical spectroscopy are powerful tools for this purpose.

Photoelectron Spectroscopy (XPS and UPS)

Photoelectron spectroscopy (PES) is based on the photoelectric effect, where incident photons eject electrons from a material.[6] By analyzing the kinetic energy of these photoelectrons, the binding energies of electrons in the material can be determined, providing direct information about the electronic structure.

photoemission_process The Photoemission Process cluster_atom Atom in Solid Core Levels Core Levels Photoelectron (e-) Photoelectron (e-) Core Levels->Photoelectron (e-) E_kin = hν - E_B - Φ Valence Band Valence Band Valence Band->Photoelectron (e-) E_kin = hν - E_B - Φ Vacuum Level Vacuum Level E_F Fermi Level Incident Photon (hν) Incident Photon (hν) Incident Photon (hν)->Core Levels XPS Incident Photon (hν)->Valence Band UPS

References

Methodological & Application

Application Notes & Protocols: Barium Iodide as a Precursor in Perovskite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

The use of barium as a dopant or additive in the synthesis of metal halide perovskites has emerged as a promising strategy to enhance the efficiency, stability, and structural integrity of perovskite-based optoelectronic devices, particularly solar cells. While direct use of barium iodide (BaI₂) as a primary precursor is not widely documented in mainstream literature, the incorporation of barium ions (Ba²⁺) from various sources, including other barium salts, has demonstrated significant improvements in device performance. These application notes provide an overview of the role of barium in perovskite synthesis and its impact on the material's properties.

Barium cations are typically introduced to partially replace the lead (Pb²⁺) cations in the perovskite crystal lattice (ABX₃ structure). This substitution is motivated by several factors, including the potential to reduce lead toxicity, improve structural stability due to the similar ionic radius of Ba²⁺ and Pb²⁺, and passivate defects within the perovskite film. Studies have shown that optimal doping concentrations of barium can lead to enhanced power conversion efficiency (PCE) and improved long-term stability of perovskite solar cells.[1] For instance, the partial replacement of Pb²⁺ with Ba²⁺ has been shown to improve the crystallinity and structural stability of the perovskite films.[1]

The introduction of barium can influence the crystallization kinetics of the perovskite film, leading to the formation of higher-quality films with fewer defects. Additives like barium acetate (B1210297) have been shown to control crystallization, resulting in compact perovskite crystals and suppressed ion migration, which contributes to enhanced thermal stability.[2] While the direct use of barium iodide is less common, it is hypothesized that it would serve as a source of Ba²⁺ ions for doping into the lead halide perovskite structure, potentially offering an alternative pathway to achieve the benefits of barium incorporation.

Data Presentation

The following table summarizes the quantitative data on the performance of perovskite solar cells with and without barium doping, as reported in the literature.

Perovskite CompositionBarium SourceDoping Concentration (mol%)Power Conversion Efficiency (PCE) (%)Change in PCE (%)Reference
CH₃NH₃PbI₃Ba²⁺011.8-[1]
CH₃NH₃PbI₃Ba²⁺3.014.0+18.6[1]
CH₃NH₃PbI₃Barium AcetateOptimal19.82Not specified[2]

Experimental Protocols

Protocol: Synthesis of Barium-Doped Methylammonium (B1206745) Lead Iodide Perovskite

Materials:

  • Methylammonium iodide (MAI)

  • Lead (II) iodide (PbI₂)

  • Barium iodide (BaI₂) or other barium salt (e.g., Barium Acetate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Chlorobenzene (antisolvent)

  • Substrates (e.g., FTO-coated glass)

  • Standard materials for electron and hole transport layers.

Equipment:

  • Spin coater

  • Hotplate

  • Glovebox with a nitrogen atmosphere

  • Syringe filters (0.22 µm)

  • Standard laboratory glassware

Procedure:

  • Precursor Solution Preparation (in a nitrogen-filled glovebox): a. Prepare a stock solution of the lead-based perovskite precursor. For a 1 M solution, dissolve 461 mg of PbI₂ and 159 mg of MAI in a solvent mixture of DMF and DMSO (typically in a 4:1 volume ratio). b. Prepare a separate stock solution of the barium precursor. For example, dissolve the desired molar percentage of BaI₂ in DMF or a suitable solvent. c. To create the final barium-doped precursor solution, add the appropriate volume of the barium precursor stock solution to the lead-based perovskite precursor solution to achieve the target Ba²⁺ doping concentration (e.g., 3 mol%). d. Stir the final solution at room temperature for at least 2 hours to ensure complete dissolution and homogeneity. e. Before use, filter the precursor solution through a 0.22 µm syringe filter.

  • Substrate Preparation: a. Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. b. Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes prior to depositing the electron transport layer.

  • Device Fabrication: a. Deposit the electron transport layer (e.g., TiO₂) onto the prepared substrates according to standard procedures. b. Transfer the substrates into the nitrogen-filled glovebox. c. Spin-coat the barium-doped perovskite precursor solution onto the electron transport layer. A typical two-step spin-coating process might be 1000 rpm for 10 seconds, followed by 5000 rpm for 30 seconds. d. During the second step of the spin-coating, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization. e. Anneal the perovskite film on a hotplate. A typical annealing temperature is 100°C for 10 minutes. f. Deposit the hole transport layer (e.g., Spiro-OMeTAD) and the metal back contact (e.g., gold or silver) using established procedures.

  • Characterization: a. Characterize the structural and morphological properties of the perovskite films using techniques such as X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). b. Measure the photovoltaic performance of the fabricated devices under simulated AM 1.5G solar illumination.

Visualization

The following diagrams illustrate the logical workflow of the experimental process and the proposed effect of barium doping on the perovskite structure.

experimental_workflow cluster_prep Precursor Preparation cluster_fab Device Fabrication cluster_char Characterization A Prepare Lead-Based Perovskite Stock Solution (PbI2 + MAI in DMF/DMSO) C Mix Stock Solutions to Desired Doping Ratio A->C B Prepare Barium Iodide Stock Solution B->C D Stir and Filter Precursor Solution C->D G Spin-Coat Barium-Doped Perovskite Solution D->G E Substrate Cleaning and Preparation F Deposit Electron Transport Layer E->F F->G H Antisolvent Treatment G->H I Anneal Perovskite Film H->I J Deposit Hole Transport Layer and Metal Contact I->J K Structural & Morphological Analysis (XRD, SEM) J->K L Photovoltaic Performance Measurement (J-V Curve) J->L

Caption: Experimental workflow for barium-doped perovskite solar cell fabrication.

logical_relationship cluster_effects Effects of Barium Doping cluster_outcomes Performance Outcomes Start Barium Iodide (BaI2) Precursor Process Incorporation into Perovskite Precursor Solution Start->Process Doping Partial Substitution of Pb2+ with Ba2+ in Crystal Lattice Process->Doping Effect1 Improved Crystallinity & Structural Stability Doping->Effect1 Effect2 Reduced Film Defects Doping->Effect2 Effect3 Suppressed Ion Migration Doping->Effect3 Outcome1 Enhanced Power Conversion Efficiency (PCE) Effect1->Outcome1 Outcome2 Improved Device Stability (Thermal & Long-term) Effect1->Outcome2 Effect2->Outcome1 Effect3->Outcome2

Caption: Logical relationship of barium iodide doping in perovskite synthesis.

References

Application of Barium Iodide in Scintillator Detectors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of europium-doped barium iodide (BaI₂:Eu) as a scintillator material for radiation detection. Barium iodide is a high-density, high-atomic-number inorganic scintillator that offers promising performance characteristics for applications in gamma-ray spectroscopy, medical imaging, and high-energy physics.

Introduction to Barium Iodide Scintillators

Europium-doped barium iodide is an inorganic crystalline scintillator that has garnered significant interest due to its high light yield and potential for good energy resolution.[1][2] It serves as a valuable material for detecting ionizing radiation, particularly gamma rays. When gamma rays interact with the BaI₂:Eu crystal, they deposit energy, which is converted into visible light through a process called scintillation. This emitted light can then be detected by a photosensor, such as a photomultiplier tube (PMT), and converted into an electrical signal for analysis.

One of the key advantages of BaI₂ is its high effective atomic number (Zeff ≈ 54) and density (ρ ≈ 5.1 g/cm³), which provide excellent stopping power for gamma rays.[3] However, the scintillation performance of BaI₂:Eu is highly dependent on the purity of the starting material, as impurities can introduce undesirable, slow luminescence components that can degrade its performance.[4][5]

Scintillation Properties and Performance Data

The performance of a scintillator is characterized by several key parameters, including its light yield, energy resolution, and decay time. The following tables summarize the quantitative data for BaI₂:Eu and compare it with other commonly used scintillator materials.

Scintillator MaterialDensity (g/cm³)Effective Atomic Number (Zeff)
BaI₂:Eu 5.154.1
NaI(Tl) 3.6750
CsI(Tl) 4.5154
LaBr₃:Ce 5.0847
SrI₂:Eu 4.5548

Table 1: Physical Properties of Selected Scintillators.

Scintillator MaterialLight Yield (photons/MeV)Energy Resolution @ 662 keV (%)Principal Decay Time (ns)Peak Emission (nm)
BaI₂:Eu >30,000[1][6][7]~8.1[1][6]~450 (Eu²⁺), >3000 (impurity)[4][5]420 (Eu²⁺), 550 (impurity)[4][5]
NaI(Tl) ~40,000[8]~7[8]~250[8]415[8]
CsI(Tl) ~54,000[8]~7.2[8]~1000[9]540[8]
LaBr₃:Ce ~60,000[2]<3[10]<30[2]360[2]
SrI₂:Eu ~90,000[1]<4[1]~1200[1]435[1]

Table 2: Scintillation Performance Data for Selected Scintillators.

Key Experimental Protocols

This section provides detailed methodologies for the crystal growth, performance characterization, and assembly of BaI₂:Eu scintillator detectors.

Protocol for BaI₂:Eu Crystal Growth via the Bridgman Method

The Bridgman method is a widely used technique for growing large, high-quality single crystals from a melt.[11][12]

Materials and Equipment:

  • High-purity BaI₂ powder (99.995% or higher)[3]

  • Europium iodide (EuI₂) dopant

  • Quartz ampoule

  • Vacuum pump

  • Tube furnace with multiple temperature zones

  • Translation system for moving the ampoule

Procedure:

  • Material Purification (Optional but Recommended): To minimize the unwanted slow light emission, it is highly recommended to purify the BaI₂ powder using zone refining.[4][5] This process involves passing a molten zone along a solid charge of the material to segregate impurities.

  • Ampoule Preparation: A quartz ampoule is thoroughly cleaned and baked under vacuum to remove any contaminants.

  • Material Loading: The purified BaI₂ powder and the desired concentration of EuI₂ dopant are loaded into the quartz ampoule under an inert atmosphere (e.g., in a glovebox) to prevent hydration and oxidation.

  • Ampoule Sealing: The ampoule is evacuated to a high vacuum and sealed using a torch.

  • Crystal Growth: a. The sealed ampoule is placed in a multi-zone vertical Bridgman furnace. b. The upper zone of the furnace is heated to a temperature above the melting point of BaI₂ (711°C), and the lower zone is maintained at a temperature below the melting point.[3][6] c. The ampoule is held in the hot zone until all the material is completely melted. d. The ampoule is then slowly lowered through the temperature gradient at a controlled rate (e.g., 1-2 mm/hour). e. As the ampoule moves into the cooler zone, the melt begins to solidify from the bottom up, forming a single crystal.

  • Cooling: Once the entire melt has solidified, the furnace is slowly cooled down to room temperature over several hours to prevent thermal shock and cracking of the crystal.

  • Crystal Extraction: The grown BaI₂:Eu crystal is carefully extracted from the quartz ampoule in a dry environment.

Protocol for Scintillator Performance Characterization

This protocol describes the measurement of light yield and energy resolution.

Materials and Equipment:

  • BaI₂:Eu crystal

  • Photomultiplier tube (PMT)

  • High-voltage power supply for the PMT

  • Optical coupling grease

  • Reflective material (e.g., Teflon tape)

  • Light-tight housing

  • Gamma-ray source (e.g., ¹³⁷Cs, which emits at 662 keV)

  • Preamplifier

  • Shaping amplifier

  • Multi-channel analyzer (MCA)

  • Oscilloscope

Procedure:

  • Detector Assembly: a. Apply a thin, uniform layer of optical coupling grease to the window of the PMT. b. Carefully press the BaI₂:Eu crystal onto the PMT window, ensuring good optical contact. c. Wrap the crystal and the PMT-crystal interface with a reflective material like Teflon tape to maximize light collection. d. Place the entire assembly into a light-tight housing.

  • Experimental Setup: a. Connect the PMT to the high-voltage power supply. b. Connect the PMT output to the preamplifier, then to the shaping amplifier, and finally to the MCA. c. Place the ¹³⁷Cs gamma-ray source at a fixed distance from the scintillator.

  • Data Acquisition: a. Apply the recommended high voltage to the PMT. b. Use the oscilloscope to observe the output pulses and adjust the amplifier gain to ensure the 662 keV photopeak is within the desired range of the MCA. c. Acquire a pulse-height spectrum with the MCA for a sufficient amount of time to obtain good statistics for the 662 keV photopeak.

  • Data Analysis: a. Energy Resolution: i. Fit a Gaussian function to the 662 keV photopeak in the acquired spectrum. ii. Determine the Full Width at Half Maximum (FWHM) of the peak and the peak centroid (E₀). iii. Calculate the energy resolution (R) using the formula: R (%) = (FWHM / E₀) * 100. b. Light Yield (Relative Measurement): i. The position of the photopeak centroid is proportional to the light yield. ii. To obtain a relative light yield, compare the photopeak position of BaI₂:Eu with that of a standard scintillator with a known light yield (e.g., NaI(Tl)) measured under the identical experimental conditions (same PMT, high voltage, and electronics settings).

Protocol for Scintillator Detector Assembly

This protocol outlines the steps for creating a robust and light-tight scintillator detector.

Materials and Equipment:

  • BaI₂:Eu crystal

  • Photomultiplier tube (PMT)

  • Optical coupling grease

  • Reflective material (e.g., Teflon tape, aluminum foil)

  • Light-tight housing (e.g., aluminum casing)

  • Epoxy or other suitable adhesive

  • Gloves and cleaning supplies (e.g., isopropyl alcohol)

Procedure:

  • Preparation: a. Clean the surface of the BaI₂:Eu crystal and the PMT window with isopropyl alcohol and a lint-free cloth. b. Work in a clean and dry environment to prevent contamination and moisture exposure to the hygroscopic BaI₂:Eu crystal.

  • Optical Coupling: a. Apply a small amount of optical coupling grease to the center of the PMT window. b. Gently press the crystal onto the PMT, ensuring that the grease spreads evenly and there are no air bubbles trapped at the interface.

  • Reflective Wrapping: a. Tightly wrap the crystal and the crystal-PMT interface with a reflective material. Start with a layer of Teflon tape, followed by a layer of aluminum foil for light-tightness. b. Ensure the wrapping is secure and covers all surfaces of the crystal except the one coupled to the PMT.

  • Housing: a. Place the wrapped crystal and PMT assembly into the light-tight housing. b. Use an appropriate adhesive or mechanical fixture to secure the assembly within the housing. c. Ensure that the housing is completely sealed to prevent any ambient light from reaching the PMT.

  • Testing: a. Connect the assembled detector to the necessary electronics and a high-voltage supply. b. In a dark environment, apply high voltage and check for any light leaks by observing the signal on an oscilloscope. A stable baseline with minimal noise indicates a good light-tight seal.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of barium iodide in scintillator detectors.

ScintillationMechanism cluster_crystal BaI₂ Crystal Lattice cluster_emission Luminescence EnergyDeposition Gamma-ray Interaction (e.g., Photoelectric Effect, Compton Scattering) e_h_pairs Creation of Electron-Hole Pairs EnergyDeposition->e_h_pairs EnergyTransfer Energy Transfer to Activator Sites e_h_pairs->EnergyTransfer Eu2_ground Eu²⁺ (Ground State) EnergyTransfer->Eu2_ground ImpurityState Impurity/Defect Trapped State EnergyTransfer->ImpurityState Trapping Eu2_excited Eu²⁺ (Excited State) Eu2_ground->Eu2_excited Excitation FastEmission Fast Scintillation (~420 nm, ~450 ns) Eu2_excited->Eu2_ground De-excitation SlowEmission Slow Luminescence (~550 nm, >3 µs) ImpurityState->SlowEmission Delayed Recombination

Caption: Scintillation mechanism in Europium-doped Barium Iodide (BaI₂:Eu).

ScintillatorCharacterizationWorkflow Start Grown BaI₂:Eu Crystal AssembleDetector Assemble Detector (Crystal + PMT + Housing) Start->AssembleDetector SetupElectronics Setup Electronics (HV, Preamp, Amp, MCA) AssembleDetector->SetupElectronics PlaceSource Position Gamma Source (e.g., ¹³⁷Cs) SetupElectronics->PlaceSource AcquireSpectrum Acquire Pulse-Height Spectrum PlaceSource->AcquireSpectrum AnalyzeData Analyze Spectrum Data AcquireSpectrum->AnalyzeData CalculateResolution Calculate Energy Resolution (FWHM / Peak Centroid) AnalyzeData->CalculateResolution CalculateLightYield Calculate Relative Light Yield (Compare to Standard) AnalyzeData->CalculateLightYield End Performance Data CalculateResolution->End CalculateLightYield->End

Caption: Experimental workflow for BaI₂:Eu scintillator characterization.

PurityPerformanceRelationship Purity Purity of BaI₂ Feedstock HighPurity High Purity (e.g., Zone Refined) Purity->HighPurity LowPurity Low Purity (As-supplied) Purity->LowPurity GoodQuality Fewer Defects/ Impurities HighPurity->GoodQuality Leads to PoorQuality More Defects/ Impurities LowPurity->PoorQuality Leads to CrystalQuality Resulting Crystal Quality CrystalQuality->GoodQuality CrystalQuality->PoorQuality GoodPerformance • Reduced Slow Component • Improved Energy Resolution • Faster Primary Decay GoodQuality->GoodPerformance Results in PoorPerformance • Prominent Slow Component • Degraded Energy Resolution • Complex Decay Profile PoorQuality->PoorPerformance Results in Performance Scintillation Performance Performance->GoodPerformance Performance->PoorPerformance

Caption: Relationship between material purity and scintillator performance.

References

Application Notes and Protocols: Barium and Iodinated X-ray Contrast Agents

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher, Scientist, and Drug Development Professional:

These application notes provide a comprehensive overview of the use of positive contrast agents in X-ray imaging, with a specific focus on barium-based and iodinated media. While the inquiry specified barium iodide, it is crucial to note that barium sulfate (B86663) is the exclusive barium compound utilized for clinical X-ray contrast applications. Soluble barium salts, such as barium iodide, are toxic and are not used in medicine for this purpose.[1][2] This document will detail the properties, applications, and experimental protocols for the established and clinically approved barium sulfate and iodinated contrast agents.

Introduction to Positive X-ray Contrast Agents

X-ray imaging relies on the differential attenuation of X-rays as they pass through the body. Tissues with high atomic numbers and density, like bone, absorb more X-rays and appear white (radiopaque), while softer tissues appear in shades of gray.[3] Positive contrast agents are substances with high atomic numbers that are introduced into the body to enhance the visibility of soft tissue structures that would otherwise be difficult to distinguish.[4][5] The two primary classes of positive contrast agents in widespread clinical use are barium sulfate suspensions and iodinated compounds.[6][7][8]

Mechanism of Action

Both barium and iodine have high atomic numbers (Barium Z=56, Iodine Z=53), which makes them excellent absorbers of X-rays.[3][9] When these agents fill a body cavity or blood vessel, they block the passage of X-rays to the detector, creating a sharp white outline of the structure on the resulting image.[8]

Barium Sulfate Contrast Media

Barium sulfate (BaSO₄) is an inorganic compound used almost exclusively for imaging the gastrointestinal (GI) tract.[4][5][6] Its key property is its extremely low solubility in water and biological fluids, which renders it non-toxic when administered orally or rectally, as it is not absorbed into the bloodstream.[1]

Physicochemical Properties
PropertyValueReference
Chemical Formula BaSO₄[1]
Molar Mass 233.38 g/mol [1]
Appearance White crystalline solid/powder[1]
Solubility in Water 0.0002448 g/100 mL at 20°C[1]
Density 4.49 g/cm³[1]
Applications

Barium sulfate is formulated as a suspension and is used in a variety of fluoroscopic and computed tomography (CT) examinations of the GI tract.[5][6]

  • Barium Swallow: Evaluation of the pharynx and esophagus.[6]

  • Barium Meal: Examination of the stomach and duodenum.[6]

  • Barium Follow-through: Imaging of the small intestine.[6]

  • Barium Enema: Visualization of the large intestine (colon and rectum).[6]

  • CT Enterography: As an oral contrast to opacify the bowel loops in CT scans.

Experimental Protocol: Standard Barium Swallow

This protocol is a generalized representation for preclinical evaluation in an animal model (e.g., rabbit or swine).

  • Animal Preparation:

    • Fast the animal for 12-24 hours to ensure an empty upper GI tract. Water is permitted.

    • Anesthetize the animal according to approved institutional protocols.

    • Position the animal in a lateral or ventrodorsal recumbency on the fluoroscopy table.

  • Contrast Administration:

    • Prepare a 60% w/v barium sulfate suspension.

    • Administer the suspension orally via a gavage tube at a dose of 10-15 mL/kg body weight.

  • Imaging:

    • Acquire lateral and ventrodorsal radiographic images immediately after administration.

    • Utilize fluoroscopy to perform real-time dynamic imaging of the swallowing process and esophageal peristalsis.

    • Acquire static images at timed intervals (e.g., 5, 15, 30, and 60 minutes) to monitor the transit of the contrast through the esophagus and into the stomach.

  • Data Analysis:

    • Assess the anatomical structure of the esophagus.

    • Evaluate the motility and function of the esophagus.

    • Identify any abnormalities such as strictures, masses, or perforations.

G cluster_prep Preparation cluster_admin Administration cluster_imaging Imaging cluster_analysis Analysis Fasting Animal Fasting (12-24h) Anesthesia Anesthesia Fasting->Anesthesia Positioning Positioning on Fluoroscopy Table Anesthesia->Positioning OralAdmin Oral Administration (10-15 mL/kg) Positioning->OralAdmin ContrastPrep Prepare 60% w/v BaSO4 ContrastPrep->OralAdmin Fluoroscopy Dynamic Fluoroscopy OralAdmin->Fluoroscopy StaticImages Timed Static Radiographs Fluoroscopy->StaticImages Anatomy Anatomical Assessment StaticImages->Anatomy Motility Motility Evaluation Anatomy->Motility Pathology Pathology Identification Motility->Pathology

Caption: Workflow for a preclinical barium swallow study.

Iodinated Contrast Media

Iodinated contrast media are water-soluble agents used primarily for intravascular (intravenous or intra-arterial) injection to visualize blood vessels, organs, and for excretion studies of the urinary tract.[4][6][10] They can also be administered orally or rectally, particularly if a GI perforation is suspected, as barium sulfate is contraindicated in such cases.[11]

Classification and Properties

Iodinated agents are classified based on their chemical structure, osmolality, and ionization in solution.[12] Lower osmolality is generally associated with a better safety profile and fewer adverse effects.[4]

ClassOsmolality (mOsm/kg H₂O)IonizationExample Agents
High-Osmolar (HOCM) 1200 - 2400IonicDiatrizoate, Iothalamate
Low-Osmolar (LOCM) 600 - 850Non-ionicIohexol, Iopamidol, Ioversol
Iso-Osmolar (IOCM) 290 (same as blood)Non-ionic (dimer)Iodixanol
Applications
  • Computed Tomography (CT): To enhance the contrast of blood vessels, organs (e.g., liver, kidneys), and tumors.[6]

  • Angiography: To visualize arteries and veins to detect blockages, aneurysms, or other abnormalities.[6]

  • Venography: Specifically for imaging veins.[6]

  • Urography: To examine the kidneys, ureters, and bladder as the contrast is filtered and excreted by the renal system.[6]

Experimental Protocol: Contrast-Enhanced CT for Tumor Vascularity

This protocol describes a general method for assessing tumor vascularity and enhancement characteristics in a xenograft mouse model.

  • Animal and Tumor Model:

    • Establish a subcutaneous tumor model (e.g., human cancer cell line xenograft) in an immunodeficient mouse.

    • Allow the tumor to grow to a palpable size (e.g., 100-200 mm³).

    • Anesthetize the mouse for the duration of the imaging procedure.

  • Imaging Setup:

    • Place the anesthetized mouse on the CT scanner bed.

    • Perform a non-contrast (pre-contrast) scan of the tumor region.

    • Place a tail-vein catheter for contrast administration.

  • Contrast Administration and Scanning:

    • Administer a low-osmolar iodinated contrast agent (e.g., Iohexol, 300 mg I/mL) via the tail vein. A typical dose is 100-200 µL.

    • Initiate a dynamic contrast-enhanced CT (DCE-CT) sequence, acquiring images of the tumor at multiple time points post-injection (e.g., immediately, and at 1, 2, 5, 10, and 15 minutes).

  • Data Analysis:

    • Register the pre- and post-contrast images.

    • Generate time-density curves by measuring the change in Hounsfield Units (HU) within the tumor over time.

    • Quantify parameters such as peak enhancement, time to peak, and washout rate to assess tumor vascularity and permeability.

G cluster_setup Setup cluster_imaging Imaging Protocol cluster_analysis Data Analysis TumorModel Establish Xenograft Tumor Model Anesthetize Anesthetize Mouse TumorModel->Anesthetize Position Position in CT Scanner Anesthetize->Position PreScan Acquire Pre-Contrast Scan Position->PreScan Catheter Place Tail-Vein Catheter PreScan->Catheter Inject Inject Iodinated Contrast Catheter->Inject DynamicScan Dynamic Post-Contrast Scanning Inject->DynamicScan Register Image Registration DynamicScan->Register TDC Generate Time-Density Curves Register->TDC Quantify Quantify Vascular Parameters TDC->Quantify

Caption: Experimental workflow for contrast-enhanced CT of a tumor model.

Safety and Toxicology

A critical consideration in the development and use of contrast agents is their safety profile.

  • Barium Sulfate: Generally safe for GI tract imaging. The primary risk is leakage into the peritoneal cavity in cases of bowel perforation, which can cause peritonitis. It is contraindicated if perforation is suspected.[4] Aspiration can also lead to serious pulmonary complications.[11]

  • Iodinated Media: Adverse reactions can range from mild (nausea, hives) to severe (anaphylaxis).[13] A significant concern is contrast-induced nephropathy (CIN), a form of acute kidney injury, particularly in patients with pre-existing renal insufficiency.[13][14] The development of non-ionic, lower-osmolality agents has significantly reduced the incidence of adverse events.[11]

G Contrast Agent Contrast Agent Barium Sulfate Barium Sulfate Contrast Agent->Barium Sulfate Iodinated Media Iodinated Media Contrast Agent->Iodinated Media Perforation Risk Perforation Risk Barium Sulfate->Perforation Risk Aspiration Risk Aspiration Risk Barium Sulfate->Aspiration Risk Allergic Reactions Allergic Reactions Iodinated Media->Allergic Reactions Contrast-Induced Nephropathy (CIN) Contrast-Induced Nephropathy (CIN) Iodinated Media->Contrast-Induced Nephropathy (CIN)

References

Application Notes and Protocols for Anhydrous Barium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the safe handling and storage of anhydrous barium iodide (BaI₂). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the compound. Anhydrous barium iodide is a toxic, hygroscopic, and light-sensitive material, requiring specific precautions.[1][2]

Safety and Handling Protocol

Anhydrous barium iodide is harmful if swallowed, inhaled, or absorbed through the skin and can cause irritation to the eyes, skin, and respiratory tract.[2] The barium ion is a muscle poison.[2] Therefore, strict safety measures must be observed.

Personal Protective Equipment (PPE)

Before handling anhydrous barium iodide, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2]

  • Body Protection: A lab coat or appropriate protective clothing is required to prevent skin contact.[2]

  • Respiratory Protection: In case of inadequate ventilation or when dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3]

Handling Procedure
  • Work Area Preparation:

    • All handling of anhydrous barium iodide should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

    • Ensure an eyewash station and safety shower are readily accessible.[2]

  • Dispensing and Weighing:

    • Handle the compound under an inert gas atmosphere (e.g., argon or nitrogen) to prevent absorption of moisture and reaction with air.[5][6]

    • Minimize the generation of dust during handling.[2]

    • Use appropriate tools (e.g., spatulas) to handle the solid.

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[2][7]

    • Clean all equipment and the work area to remove any residual barium iodide.

    • Contaminated clothing should be removed and washed before reuse.[2]

Storage Protocol

Proper storage is crucial to maintain the stability and purity of anhydrous barium iodide. It is sensitive to air, light, and moisture.[1][2]

Storage Conditions:
  • Container: Store in a tightly closed container.[2]

  • Atmosphere: Store under an inert gas atmosphere.[5][6]

  • Location: Keep in a cool, dry, and well-ventilated place.[2][8]

  • Light: Protect from light.[2][5]

  • Incompatibilities: Store away from strong oxidizing agents and water/moisture.[2][5]

Quantitative Data Summary

ParameterValueReference
Exposure Limits (TWA) 0.5 mg/m³ (as Ba)[2][6]
Melting Point 711-740 °C[6][9][10]
Boiling Point 2027 °C[9]
Density 5.15 g/cm³[6][9][10]
pH 7 (Neutral)[9]

Experimental Workflows and Diagrams

Anhydrous Barium Iodide Handling Workflow

G A Don Appropriate PPE B Prepare Well-Ventilated Work Area (Fume Hood) A->B C Handle Under Inert Atmosphere B->C D Dispense and Weigh Carefully to Minimize Dust C->D E Transfer to Reaction or Storage Container D->E F Clean Work Area and Equipment E->F G Wash Hands and Exposed Skin Thoroughly F->G H Properly Store or Dispose of Waste G->H

Caption: Workflow for the safe handling of anhydrous barium iodide.

Anhydrous Barium Iodide Storage Decision Protocol

G A Received Anhydrous Barium Iodide B Is the container sealed and intact? A->B C Proceed to Storage B->C Yes D Inspect for Contamination/Hydration. If compromised, handle as potentially hydrated and dispose of or dry under vacuum if appropriate. B->D No E Store in a Tightly Closed Container C->E F Store in a Cool, Dry, and Dark Location E->F G Store Under an Inert Atmosphere (e.g., in a glovebox or desiccator with inert gas) F->G H Segregate from Incompatible Materials (Oxidizing Agents, Water) G->H

Caption: Decision protocol for the proper storage of anhydrous barium iodide.

References

Preparation of Standard Solutions of Barium Iodide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Barium iodide (BaI₂) is an inorganic compound that serves as a crucial precursor and reagent in various scientific and industrial applications. It is utilized in the synthesis of other iodide compounds and barium dioxide.[1][2] Furthermore, europium-doped barium iodide crystals act as scintillators for gamma-ray and X-ray detection in medical imaging and nuclear physics.[1][3][4][5] The preparation of accurate and stable standard solutions of barium iodide is therefore essential for researchers, scientists, and drug development professionals to ensure the reliability and reproducibility of experimental results.

This document provides detailed application notes and protocols for the preparation and standardization of barium iodide standard solutions. It covers the necessary chemical properties, safety precautions, and step-by-step procedures for creating solutions of known concentration.

Chemical and Physical Properties

Barium iodide is commercially available in its anhydrous (BaI₂) and dihydrate (BaI₂·2H₂O) forms.[6] Both are white, crystalline solids.[6] The hydrated form is freely soluble in water, ethanol, and acetone.[6] Key properties are summarized in Table 1.

PropertyValue (Anhydrous)Value (Dihydrate)
Molar Mass 391.14 g/mol 427.17 g/mol
Appearance White orthorhombic crystalsColorless crystals
Density 5.15 g/cm³4.92 g/cm³
Melting Point 711 °CDecomposes at 740 °C
Solubility in Water Highly soluble (221 g/100 mL at 20°C)Freely soluble

Data sourced from various chemical suppliers and literature.

Safety and Handling Precautions

Barium iodide, like other soluble barium salts, is toxic if ingested or inhaled. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All handling of solid barium iodide and its concentrated solutions should be performed in a well-ventilated fume hood. Barium iodide is also hygroscopic, air-sensitive, and light-sensitive; therefore, it should be stored in a tightly sealed container in a cool, dry, and dark place.

Experimental Protocols

This section outlines the procedures for preparing a stock standard solution of barium iodide and two robust methods for its standardization: Complexometric Titration and Gravimetric Analysis.

Preparation of a 0.1 M Barium Iodide Stock Solution

This protocol describes the preparation of 1 L of approximately 0.1 M barium iodide solution using the dihydrate form.

Materials:

  • Barium iodide dihydrate (BaI₂·2H₂O)

  • Deionized water

  • 1 L volumetric flask

  • Analytical balance

  • Weighing paper

  • Spatula

  • Funnel

Procedure:

  • Calculate the required mass of barium iodide dihydrate to prepare 1 L of a 0.1 M solution (Molar Mass = 427.17 g/mol ).

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol )

    • Mass (g) = 0.1 mol/L × 1 L × 427.17 g/mol = 42.717 g

  • Accurately weigh approximately 42.717 g of barium iodide dihydrate onto a weighing paper using an analytical balance.

  • Carefully transfer the weighed solid into a 1 L volumetric flask using a funnel.

  • Add approximately 500 mL of deionized water to the volumetric flask and swirl gently to dissolve the solid.

  • Once the solid is completely dissolved, add deionized water to the calibration mark of the volumetric flask.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask clearly with the name of the solution, approximate concentration, and date of preparation.

  • Store the solution in a dark, well-sealed bottle away from light and air.

G cluster_prep Preparation Workflow A Calculate Mass of BaI2·2H2O B Weigh BaI2·2H2O A->B C Transfer to Volumetric Flask B->C D Add Deionized Water and Dissolve C->D E Dilute to Volume D->E F Homogenize Solution E->F G Store Appropriately F->G

Caption: Workflow for Barium Iodide Solution Preparation.

Standardization of Barium Iodide Solution

The exact concentration of the prepared barium iodide solution must be determined by standardization. Two effective methods are presented below.

This method determines the concentration of barium ions (Ba²⁺) by titration with a standardized solution of ethylenediaminetetraacetic acid (EDTA).

Reagents:

  • Barium iodide solution (prepared in section 4.1)

  • Standardized 0.1 M EDTA solution

  • Ammonia-ammonium chloride buffer (pH 10)

  • Eriochrome Black T indicator

  • Deionized water

  • 25 mL pipette

  • 50 mL burette

  • 250 mL conical flasks

Procedure:

  • Pipette 25.00 mL of the barium iodide solution into a 250 mL conical flask.

  • Add approximately 75 mL of deionized water.

  • Add 5 mL of the ammonia-ammonium chloride buffer solution to adjust the pH to approximately 10.

  • Add a small amount of Eriochrome Black T indicator. The solution should turn a wine-red color.

  • Fill the burette with the standardized 0.1 M EDTA solution and record the initial volume.

  • Titrate the barium iodide solution with the EDTA solution with constant swirling.

  • The endpoint is reached when the color of the solution changes from wine-red to a clear blue.

  • Record the final volume of the EDTA solution used.

  • Repeat the titration at least two more times to obtain concordant results.

  • Calculate the molarity of the barium iodide solution using the following formula:

    • Molarity_BaI₂ = (Molarity_EDTA × Volume_EDTA) / Volume_BaI₂

G cluster_titration Complexometric Titration Workflow A Pipette BaI2 Solution B Add Water and Buffer (pH 10) A->B C Add Eriochrome Black T Indicator B->C D Titrate with Standard EDTA C->D E Observe Color Change (Red to Blue) D->E F Record Volume and Calculate Molarity E->F

Caption: Complexometric Titration of Barium Iodide.

This method determines the concentration of barium by precipitating it as barium sulfate (B86663) (BaSO₄), which is then filtered, dried, and weighed.

Reagents:

  • Barium iodide solution (prepared in section 4.1)

  • Dilute sulfuric acid (H₂SO₄, approximately 1 M)

  • Deionized water

  • 25 mL pipette

  • Beakers

  • Ashless filter paper

  • Funnel

  • Drying oven

  • Muffle furnace

  • Desiccator

  • Analytical balance

Procedure:

  • Pipette 25.00 mL of the barium iodide solution into a 400 mL beaker.

  • Add approximately 200 mL of deionized water.

  • Heat the solution to near boiling.

  • Slowly add a slight excess of dilute sulfuric acid to the hot solution while stirring continuously. A white precipitate of barium sulfate will form.

  • Digest the precipitate by keeping the solution hot (just below boiling) for at least one hour. This promotes the formation of larger, more easily filterable crystals.[7]

  • Allow the precipitate to settle, and test for complete precipitation by adding a drop of sulfuric acid to the clear supernatant. If more precipitate forms, add more sulfuric acid and repeat the digestion.

  • Weigh a piece of ashless filter paper accurately.

  • Filter the hot solution through the weighed ashless filter paper. Use a wash bottle with hot deionized water to transfer all of the precipitate from the beaker to the filter paper.

  • Wash the precipitate on the filter paper with several small portions of hot deionized water to remove any soluble impurities.

  • Carefully fold the filter paper containing the precipitate and place it in a crucible that has been previously ignited and weighed.

  • Dry the crucible and precipitate in a drying oven.

  • Char the filter paper slowly in a muffle furnace, and then ignite at a high temperature (around 800 °C) until the precipitate is white and the weight is constant.

  • Cool the crucible in a desiccator and weigh it accurately.

  • Repeat the ignition and weighing process until a constant weight is achieved.

  • Calculate the mass of the barium sulfate precipitate.

  • Calculate the molarity of the barium iodide solution using the following formula:

    • Moles_BaSO₄ = Mass_BaSO₄ / Molar Mass_BaSO₄ (233.38 g/mol )

    • Since the mole ratio of BaI₂ to BaSO₄ is 1:1, Moles_BaI₂ = Moles_BaSO₄

    • Molarity_BaI₂ = Moles_BaI₂ / Volume_BaI₂ (in L)

G cluster_gravimetric Gravimetric Analysis Workflow A Pipette BaI2 Solution B Precipitate BaSO4 with H2SO4 A->B C Digest Precipitate B->C D Filter through Ashless Paper C->D E Wash and Dry Precipitate D->E F Ignite to Constant Weight E->F G Weigh BaSO4 and Calculate Molarity F->G

References

Application Notes and Protocols: The Role of Barium Iodide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of barium iodide (BaI₂) in organic synthesis. Barium iodide serves as a key precursor for the generation of highly reactive organobarium reagents, which exhibit unique reactivity and selectivity in carbon-carbon bond-forming reactions. The protocols outlined below focus on the preparation of activated barium and its subsequent use in highly selective allylation reactions of carbonyl compounds.

Preparation of Activated Barium from Barium Iodide

Organobarium reagents are potent nucleophiles in organic synthesis, offering distinct advantages in terms of reactivity and selectivity compared to more common organometallic reagents like Grignard or organolithium reagents. The generation of these reagents often requires an "activated" form of barium metal, which can be readily prepared from the reduction of anhydrous barium iodide.[1]

One of the most effective methods for preparing highly reactive barium is the Rieke method, which involves the reduction of a metal salt with a potent reducing agent. In the case of barium, anhydrous barium iodide is reduced with lithium biphenylide.[2]

Experimental Protocol: Preparation of Activated Barium (Rieke Barium)

This protocol is adapted from the work of Yanagisawa et al. and describes the generation of a highly reactive barium slurry for use in subsequent organometallic reactions.[2]

Materials:

  • Anhydrous Barium Iodide (BaI₂)

  • Lithium metal

  • Biphenyl (B1667301)

  • Dry Tetrahydrofuran (THF)

  • Argon or Nitrogen gas for inert atmosphere

  • Schlenk flask and standard glassware for air-sensitive techniques

Procedure:

  • Preparation of Lithium Biphenylide: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add dry THF. To this, add biphenyl followed by freshly cut lithium metal. Stir the mixture at room temperature. The solution will turn a deep green or blue, indicating the formation of the lithium biphenylide radical anion.

  • Reduction of Barium Iodide: In a separate Schlenk flask under an inert atmosphere, add anhydrous barium iodide and dry THF. Stir to form a suspension.

  • Cool the barium iodide suspension to room temperature. Slowly add the freshly prepared lithium biphenylide solution via cannula to the barium iodide suspension with vigorous stirring. A color change will be observed as the reduction proceeds, resulting in a dark grey or black suspension of activated barium metal.

  • The activated barium slurry is now ready for the in-situ preparation of organobarium reagents.

Logical Workflow for the Preparation of Activated Barium:

G cluster_0 Preparation of Lithium Biphenylide cluster_1 Reduction of Barium Iodide Li Lithium Metal Mix1 Mix and Stir Li->Mix1 Biphenyl Biphenyl Biphenyl->Mix1 THF1 Dry THF THF1->Mix1 LiBiph Lithium Biphenylide Solution (Deep Green/Blue) Mix1->LiBiph Reduction Slowly add Lithium Biphenylide and stir vigorously LiBiph->Reduction BaI2 Anhydrous BaI₂ Mix2 Mix to form suspension BaI2->Mix2 THF2 Dry THF THF2->Mix2 BaI2_susp BaI₂ Suspension Mix2->BaI2_susp BaI2_susp->Reduction ActiveBa Activated Barium Slurry (Dark Grey/Black) Reduction->ActiveBa

Caption: Workflow for preparing activated barium from barium iodide.

Application in Regio- and Stereoselective Allylation of Carbonyl Compounds

A significant application of barium iodide lies in its conversion to activated barium, which is then used to generate allylbarium reagents. These reagents exhibit exceptional α-selectivity and stereoselectivity in their reactions with a wide range of carbonyl compounds, a feature not always achievable with other allylmetal reagents.[2][3]

Experimental Protocol: Allylation of an Aldehyde using an Allylbarium Reagent

This protocol outlines a general procedure for the reaction of an allylbarium reagent with an aldehyde to produce a homoallylic alcohol.

Materials:

  • Activated Barium slurry (prepared as described above)

  • Allyl chloride (or other substituted allyl halides)

  • Aldehyde

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution for quenching

  • Standard workup and purification reagents (e.g., diethyl ether, magnesium sulfate)

Procedure:

  • Formation of the Allylbarium Reagent: To the freshly prepared activated barium slurry in THF at room temperature, add the desired allyl chloride dropwise. Stir the mixture for a designated period (e.g., 30 minutes) to ensure the formation of the allylbarium reagent.

  • Reaction with Aldehyde: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add a solution of the aldehyde in dry THF dropwise to the stirred allylbarium reagent.

  • Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Workup and Purification: Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.

General Workflow for Allylation of Carbonyl Compounds:

G ActiveBa Activated Barium Slurry Formation Formation of Allylbarium Reagent ActiveBa->Formation AllylCl Allyl Chloride AllylCl->Formation Reaction Reaction at -78 °C Formation->Reaction Aldehyde Aldehyde in THF Aldehyde->Reaction Quench Quench with aq. NH₄Cl Reaction->Quench Workup Workup and Purification Quench->Workup Product Homoallylic Alcohol Workup->Product

Caption: General workflow for the allylation of aldehydes.

Quantitative Data: Regio- and Stereoselectivity of Allylbarium Reagents

The following table summarizes the high degree of α-regioselectivity and stereoselectivity observed in the allylation of various carbonyl compounds using allylbarium reagents generated from activated barium. The data is based on the findings of Yanagisawa et al.[2]

EntryCarbonyl CompoundAllyl ChlorideProductYield (%)α:γ Ratiosyn:anti Ratio
1BenzaldehydeCinnamyl chloride92>99:195:5
2CyclohexanecarboxaldehydeCinnamyl chloride85>99:194:6
3AcetophenoneCinnamyl chloride88>99:1-
4BenzaldehydeCrotyl chloride (E)90>99:196:4
5BenzaldehydeCrotyl chloride (Z)87>99:15:95

Other Potential Applications

While the generation of organobarium reagents for allylation is a well-documented application, barium iodide and its derivatives have potential in other areas of organic synthesis:

  • Reformatsky-Type Reactions: Barium has been mentioned as one of the metals, other than zinc, that can be used in the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound.[4] A barium-promoted Reformatsky-type reaction of α-chloroketones with aldehydes has been reported to produce β-hydroxy ketones in high yields.[5]

  • Formation of Organobarium Compounds: Barium iodide can react with alkyl potassium compounds to form organobarium compounds.[1]

  • Mechanochemical Generation of Aryl Barium Reagents: A recent development involves the use of ball-milling to generate aryl barium nucleophiles directly from commercially available, unactivated barium metal and aryl halides. This method avoids the need for preparing Rieke barium and has been successfully applied to carbon-silicon bond-forming reactions and nucleophilic additions to carbonyls.[6][7][8]

These emerging areas suggest that the role of barium iodide and barium-mediated reactions in organic synthesis is a field with ongoing research and potential for new discoveries.

References

Barium Iodide as a Dopant in Solid-State Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium iodide (BaI₂) is an inorganic compound that is finding increasing utility as a dopant in a variety of solid-state materials.[1] Its incorporation, even in small quantities, can significantly alter the structural, optical, and electronic properties of the host material, leading to enhanced performance in various applications. This document provides detailed application notes and protocols for the use of barium iodide as a dopant in two key areas: scintillators for radiation detection and perovskite solar cells.

Application 1: Europium-Doped Barium Iodide (BaI₂:Eu²⁺) Scintillators

Europium-doped barium iodide (BaI₂:Eu²⁺) is a promising scintillator material for gamma-ray spectroscopy and other radiation detection applications.[2][3] Its high light yield and good energy resolution make it a compelling alternative to more traditional scintillator materials. The divalent europium ion (Eu²⁺) acts as the luminescence center, emitting light upon excitation by ionizing radiation.

Quantitative Data Summary
PropertyValueHost MaterialDopant ConcentrationReference
Light Yield~20,000 photons/MeVBaCl₂Eu²⁺[3][4]
Energy Resolution (at 662 keV)8.8% ± 0.9%BaCl₂Eu²⁺[3][4]
Scintillation Decay Time390 ± 40 nsBaCl₂Eu²⁺[3][4]
Eu²⁺ Emission Peak425 nmBaI₂Eu²⁺[3][4]

Note: Data for BaI₂:Eu²⁺ is limited in some public sources; therefore, data from other europium-doped barium halides is included for comparative purposes.

Experimental Protocols

The Bridgman method is a widely used technique for growing large, high-quality single crystals from a melt.[1][5][6][7]

Materials and Equipment:

  • High-purity anhydrous barium iodide (BaI₂) powder

  • High-purity europium(II) iodide (EuI₂) or europium(II) bromide (EuBr₂) powder

  • Quartz or graphite (B72142) crucible with a conical tip

  • Vertical Bridgman furnace with at least two temperature zones

  • Vacuum sealing system

  • Inert gas supply (e.g., argon)

  • Glovebox with an inert atmosphere

Procedure:

  • Starting Material Preparation: Inside an inert atmosphere glovebox, thoroughly mix the desired molar ratio of BaI₂ and the europium source (e.g., 99.5 mol% BaI₂ and 0.5 mol% EuI₂).

  • Crucible Loading: Load the mixed powder into the crucible.

  • Encapsulation: Seal the crucible under high vacuum (e.g., 10⁻⁶ Torr) to prevent oxidation and hydration during crystal growth.

  • Furnace Setup: Place the sealed crucible in the upper hot zone of the Bridgman furnace.

  • Melting: Heat the furnace to a temperature above the melting point of BaI₂ (711°C), for instance, to around 750°C, to ensure the complete melting of the material.[5]

  • Homogenization: Allow the melt to homogenize for several hours to ensure a uniform distribution of the europium dopant.

  • Crystal Growth: Slowly lower the crucible from the hot zone to the cooler zone of the furnace at a controlled rate (e.g., 1-2 mm/hour). A temperature gradient is maintained at the solid-liquid interface to promote directional solidification.[8]

  • Cooling: Once the entire melt has solidified, slowly cool the crystal to room temperature over several hours to prevent thermal shock and cracking.

  • Crystal Retrieval: Carefully remove the crucible from the furnace and retrieve the grown BaI₂:Eu²⁺ single crystal in an inert atmosphere.

Bridgman_Method_Workflow cluster_prep Preparation cluster_growth Crystal Growth cluster_post Post-Growth mix Mix BaI₂ and Eu Source load Load into Crucible mix->load seal Seal under Vacuum load->seal place Place in Furnace seal->place melt Melt Material place->melt homogenize Homogenize Melt melt->homogenize grow Lower Crucible (Directional Solidification) homogenize->grow cool Slowly Cool to Room Temperature grow->cool retrieve Retrieve Crystal cool->retrieve

Bridgman Method for BaI₂:Eu²⁺ Crystal Growth.

Equipment:

  • Gamma-ray source (e.g., ¹³⁷Cs, ⁶⁰Co)

  • Photomultiplier tube (PMT)

  • Preamplifier and shaping amplifier

  • Multichannel analyzer (MCA)

  • Oscilloscope

Light Yield Measurement:

  • Optically couple the BaI₂:Eu²⁺ crystal to the PMT using optical grease.

  • Expose the crystal to a gamma-ray source with a known energy (e.g., 662 keV from ¹³⁷Cs).

  • Acquire the pulse height spectrum using the MCA.

  • The position of the photopeak in the spectrum is proportional to the light yield. Calibrate the system using a scintillator with a known light yield.

Energy Resolution Measurement:

  • From the acquired pulse height spectrum, determine the full width at half maximum (FWHM) of the photopeak.

  • Calculate the energy resolution as the ratio of the FWHM to the photopeak position, typically expressed as a percentage.

Decay Time Measurement:

  • Excite the crystal with a short burst of radiation (e.g., from a pulsed X-ray source or a fast laser).

  • Record the scintillation light output as a function of time using a fast PMT and an oscilloscope.

  • Fit the decay curve with an exponential function to determine the decay time constant(s).

Application 2: Barium Iodide as a Dopant in Perovskite Solar Cells

In the rapidly advancing field of perovskite solar cells, small amounts of barium iodide have been shown to significantly enhance device performance and stability. When incorporated into tin-lead (Sn-Pb) mixed perovskite absorber layers, BaI₂ can act as a p-type dopant compensator, leading to the formation of a beneficial p-n homojunction within the perovskite film and reducing charge carrier recombination.

Quantitative Data Summary
Perovskite CompositionBaI₂ Doping (mol%)Power Conversion Efficiency (PCE)V_oc (V)J_sc (mA/cm²)Fill Factor (FF)Reference
CH₃NH₃PbI₃011.40%0.97321.080.556[9]
CH₃NH₃PbI₃1.014.26%1.03522.080.624[9]
CH₃NH₃PbI₃3.011.12%---[9]
CH₃NH₃PbI₃5.010.74%---[9]
Experimental Protocols

This protocol describes a common method for fabricating perovskite solar cells with a BaI₂-doped absorber layer.

Materials and Equipment:

  • FTO-coated glass substrates

  • Perovskite precursors (e.g., formamidinium iodide (FAI), lead iodide (PbI₂), methylammonium (B1206745) bromide (MABr), lead bromide (PbBr₂))

  • Barium iodide (BaI₂)

  • Solvents: N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)

  • Antisolvent (e.g., chlorobenzene)

  • Hole transport layer (HTL) material (e.g., Spiro-OMeTAD) and additives

  • Electron transport layer (ETL) material (e.g., SnO₂)

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • Solar simulator

  • Glovebox with a controlled atmosphere

Procedure:

  • Substrate Preparation: Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes.

  • ETL Deposition: Deposit the electron transport layer (e.g., a SnO₂ nanoparticle solution) onto the FTO substrate by spin coating, followed by annealing at the required temperature.

  • Perovskite Precursor Solution Preparation:

    • Inside a glovebox, prepare the main perovskite precursor solution by dissolving the desired molar ratios of the lead and organic halides (e.g., FAPbI₃ and MAPbBr₃) in a mixture of DMF and DMSO.

    • Prepare a separate stock solution of BaI₂ in DMSO.

    • Add the required volume of the BaI₂ stock solution to the main precursor solution to achieve the desired doping concentration (e.g., 0.5 - 5 mol%). Stir the final solution for at least 2 hours.

  • Perovskite Film Deposition:

    • Transfer the substrates into the glovebox.

    • Deposit the BaI₂-doped perovskite precursor solution onto the ETL-coated substrate using a two-step spin coating program (e.g., 1000 rpm for 10 s, followed by 5000 rpm for 30 s).

    • During the second step of the spin coating, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Anneal the perovskite film on a hotplate (e.g., at 100°C for 60 minutes).

  • HTL Deposition: Dissolve the HTL material (e.g., Spiro-OMeTAD) and additives in a suitable solvent and deposit it onto the perovskite layer by spin coating.

  • Metal Contact Deposition: Deposit the top metal contact (e.g., gold or silver) by thermal evaporation through a shadow mask.

  • Device Characterization: Measure the current density-voltage (J-V) characteristics of the completed solar cell under simulated AM 1.5G illumination.

Perovskite_Fabrication_Workflow cluster_prep Substrate and Layer Preparation cluster_fab Device Fabrication cluster_char Characterization clean Clean FTO Substrate etl Deposit ETL clean->etl spin_coat Spin Coat Perovskite Solution etl->spin_coat precursor Prepare BaI₂-doped Perovskite Solution precursor->spin_coat antisolvent Apply Antisolvent spin_coat->antisolvent anneal Anneal Perovskite Film antisolvent->anneal htl Deposit HTL anneal->htl metal Deposit Metal Contact htl->metal jv_measure J-V Measurement metal->jv_measure

Perovskite Solar Cell Fabrication Workflow.

A variety of techniques can be used to characterize the properties of the doped perovskite films and understand the impact of BaI₂.

  • X-ray Diffraction (XRD): To analyze the crystal structure and phase purity of the perovskite film.

  • Scanning Electron Microscopy (SEM): To visualize the morphology, grain size, and uniformity of the film.

  • UV-Vis Spectroscopy: To determine the light absorption properties and the bandgap of the perovskite film.

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL): To investigate the charge carrier dynamics and recombination processes. A reduction in PL intensity and a longer TRPL lifetime can indicate improved charge extraction and reduced non-radiative recombination.

Logical Relationship Diagram

Doping_Effect_Logic cluster_scintillator BaI₂:Eu²⁺ Scintillators cluster_perovskite BaI₂-Doped Perovskite Solar Cells eu_doping Eu²⁺ Doping in BaI₂ luminescence Creates Luminescence Centers eu_doping->luminescence light_yield High Light Yield luminescence->light_yield energy_res Good Energy Resolution luminescence->energy_res detection Enhanced Radiation Detection light_yield->detection energy_res->detection bai2_doping BaI₂ Doping in Sn-Pb Perovskite p_comp P-type Dopant Compensation bai2_doping->p_comp homojunction Forms p-n Homojunction p_comp->homojunction recombination Reduces Charge Recombination homojunction->recombination pce Increased Power Conversion Efficiency recombination->pce

References

Growing High-Purity Single Crystals of Barium Iodide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the growth of single crystals of barium iodide (BaI₂), a material of significant interest for applications in scintillation detectors and other advanced technologies. The following sections outline the primary melt growth techniques, the Bridgman-Stockbarger and Czochralski methods, providing generalized protocols and key experimental parameters.

Introduction to Barium Iodide Crystal Growth

Barium iodide is a water-soluble, white crystalline solid.[1] It exists in both anhydrous (BaI₂) and dihydrate (BaI₂·2H₂O) forms.[1] For the growth of large, high-quality single crystals, melt-based methods are predominantly employed. The choice of method depends on the desired crystal size, purity, and orientation. Due to the hygroscopic and reactive nature of barium iodide, particularly at high temperatures, careful control of the growth atmosphere is crucial to prevent contamination and decomposition. Europium-doped barium iodide (BaI₂:Eu) is of particular interest as a scintillator material, exhibiting high light yields and good energy resolution.[2][3]

Methods for Single Crystal Growth

Two primary methods have been successfully utilized for the growth of barium iodide and similar halide single crystals: the Bridgman-Stockbarger method and the Czochralski method.

Bridgman-Stockbarger Method

The Bridgman-Stockbarger technique is a widely used and reliable method for growing large, high-quality single crystals of various materials, including barium iodide.[2][3][4] The method involves the directional solidification of a molten charge in a sealed ampoule that is passed through a temperature gradient. It is known to be less prone to causing cracks in the resulting crystals compared to other techniques.[2][3]

ParameterValueReference
Starting Material Purity High-purity BaI₂ (zone-refined for optimal performance)[2][3]
Dopant (optional) Europium (Eu²⁺)[2][3]
Crucible/Ampoule Material Quartz, Graphite (B72142), Platinum, Iridium[5][6][7]
Atmosphere Inert gas (e.g., Argon) or vacuum[8][9]
Melting Point of BaI₂ 711 °C[10]
Typical Temperature Gradient Varies depending on furnace design; a key parameter for controlling growth rate and crystal quality.[11][12]
Lowering Rate Typically in the range of 1-10 mm/h[13]
Resulting Crystal Properties (BaI₂:Eu)
Light Yield> 30,000 photons/MeV[11]
Energy Resolution (at 662 keV)< 4% FWHM[11]
Primary Emission Peak (Eu²⁺)~420 nm[2]
Decay Time (Eu²⁺ emission)~450 ns[2]
  • Preparation of the Ampoule:

    • A quartz or graphite ampoule is thoroughly cleaned and dried. For highly reactive melts, a platinum or iridium crucible can be used.[5][7]

    • The high-purity barium iodide starting material, and dopant if required, are loaded into the ampoule. Zone-refined BaI₂ is recommended for higher purity crystals.[2][3]

    • The ampoule is evacuated to a high vacuum and sealed, or backfilled with a high-purity inert gas such as argon.[8]

  • Furnace Setup:

    • A two-zone vertical Bridgman-Stockbarger furnace is typically used. The upper zone is maintained at a temperature above the melting point of BaI₂ (e.g., 750-800 °C), and the lower zone is kept below the melting point (e.g., 600-650 °C).

    • A sharp temperature gradient is established between the two zones.[11][12]

  • Crystal Growth:

    • The sealed ampoule is positioned in the hot zone of the furnace to ensure the complete melting of the BaI₂ charge.

    • The ampoule is then slowly lowered through the temperature gradient at a constant rate (e.g., 1-5 mm/h).[13]

    • Solidification begins at the coolest point of the ampoule (typically the bottom tip), and the solid-liquid interface moves upwards as the ampoule descends. A seed crystal can be placed at the bottom of the ampoule to control the crystallographic orientation.[1]

  • Cooling and Crystal Recovery:

    • Once the entire charge has solidified, the furnace is slowly cooled to room temperature over several hours to prevent thermal shock and cracking of the crystal.

    • The single crystal of barium iodide is then carefully removed from the ampoule.

Bridgman_Stockbarger_Workflow cluster_prep Preparation cluster_growth Growth Process cluster_post Post-Growth P1 Load BaI₂ into Ampoule P2 Evacuate and Seal Ampoule P1->P2 G1 Position Ampoule in Hot Zone (Melt) P2->G1 G2 Lower Ampoule through Temperature Gradient G1->G2 G3 Directional Solidification G2->G3 C1 Slowly Cool to Room Temperature G3->C1 C2 Recover Single Crystal C1->C2 Czochralski_Workflow cluster_prep Preparation cluster_growth Growth Process cluster_post Post-Growth P1 Melt BaI₂ in Crucible under Inert Atmosphere G1 Introduce Seed Crystal to Melt Surface P1->G1 G2 Initiate Pulling and Rotation G1->G2 G3 Control Diameter via Temperature and Pull Rate G2->G3 G4 Continue Pulling to Desired Length G3->G4 C1 Withdraw Crystal and Cool Slowly G4->C1 C2 Remove Single Crystal C1->C2

References

Application Notes and Protocols: Barium Iodide in the Synthesis of Other Barium Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of various barium compounds using barium iodide (BaI₂) as a starting material. Barium iodide is a versatile precursor for producing a range of barium salts and organometallic reagents with applications in chemical synthesis, materials science, and potentially in the development of therapeutic and diagnostic agents.

Application Note 1: Synthesis of Barium Sulfate (B86663) (BaSO₄) for Radiopaque Applications

Barium sulfate is widely used as a radiocontrast agent for X-ray imaging and other diagnostic procedures, particularly for imaging the gastrointestinal tract.[1][2] Its high density and low water solubility make it an effective and safe material for such applications. Barium sulfate nanoparticles are also being explored for their potential in theranostics and targeted alpha therapy.[3][4] This protocol details the synthesis of barium sulfate via a precipitation reaction between barium iodide and sodium sulfate.[1][5]

Experimental Protocol: Synthesis of Barium Sulfate

Objective: To synthesize barium sulfate by precipitation from aqueous solutions of barium iodide and sodium sulfate.

Materials:

  • Barium iodide dihydrate (BaI₂·2H₂O)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • Beakers

  • Magnetic stirrer and stir bar

  • Burette

  • Filter funnel and filter paper (e.g., Whatman No. 42)

  • Washing bottle

  • Drying oven

  • Spatula and weighing balance

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve a precisely weighed amount of barium iodide dihydrate in a known volume of deionized water to create a barium iodide solution of a specific molarity (e.g., 0.1 M).

    • Similarly, prepare an equimolar solution of sodium sulfate in deionized water (e.g., 0.1 M).

  • Precipitation:

    • Place a defined volume of the barium iodide solution into a beaker equipped with a magnetic stir bar.

    • Begin stirring the barium iodide solution at a constant rate.

    • Slowly add the sodium sulfate solution dropwise from a burette to the stirred barium iodide solution. A white precipitate of barium sulfate will form immediately.[6]

  • Digestion and Filtration:

    • After the addition is complete, continue stirring the suspension for a period to allow the precipitate to "digest," which can improve the filterability of the particles.

    • Set up a filtration apparatus with the pre-weighed filter paper.

    • Filter the barium sulfate precipitate from the solution.

  • Washing and Drying:

    • Wash the precipitate on the filter paper with several portions of deionized water to remove any soluble impurities, such as sodium iodide.[6]

    • Carefully transfer the filter paper with the precipitate to a watch glass and dry it in an oven at a suitable temperature (e.g., 105-110 °C) until a constant weight is achieved.

  • Characterization:

    • The final product can be characterized by techniques such as X-ray diffraction (XRD) to confirm the crystal structure and scanning electron microscopy (SEM) to analyze particle morphology.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated area or a fume hood.

  • Soluble barium compounds are toxic if ingested.[7]

Data Presentation
ParameterValue
Reactants
Barium Iodide Dihydrate4.27 g (to make 100 mL of 0.1 M soln)
Sodium Sulfate (Anhydrous)1.42 g (to make 100 mL of 0.1 M soln)
Reaction Conditions
SolventDeionized Water
TemperatureRoom Temperature (~25 °C)
Reaction Time~30 minutes for addition and digestion
Product
Theoretical Yield of BaSO₄~2.33 g
Expected Purity>99% after proper washing

Visualizations

Reaction_Scheme_BaSO4 Reaction Scheme for Barium Sulfate Synthesis BaI2 BaI₂ (aq) plus1 + BaI2->plus1 Na2SO4 Na₂SO₄ (aq) Na2SO4->plus1 BaSO4 BaSO₄ (s) plus2 + BaSO4->plus2 NaI 2NaI (aq) arrow plus1->arrow arrow->BaSO4 plus2->NaI

Barium Sulfate Synthesis Reaction

Workflow_BaSO4 Experimental Workflow for Barium Sulfate Synthesis A Prepare 0.1 M BaI₂ and 0.1 M Na₂SO₄ solutions B Add Na₂SO₄ solution dropwise to stirred BaI₂ solution A->B C White precipitate of BaSO₄ forms B->C D Digest the precipitate C->D E Filter the precipitate D->E F Wash with deionized water E->F G Dry in oven at 105-110 °C F->G H Obtain pure BaSO₄ powder G->H Reaction_Scheme_BaBr2 Reaction Scheme for Barium Bromide Synthesis BaI2 BaI₂ (aq) plus1 + BaI2->plus1 KBr 2KBr (aq) KBr->plus1 BaBr2 BaBr₂ (s) plus2 + BaBr2->plus2 KI 2KI (aq) arrow plus1->arrow arrow->BaBr2 plus2->KI Organobarium_Synthesis Synthesis and Application of Organobarium Reagents cluster_0 Part 1: Preparation of Activated Barium cluster_1 Part 2: C-C Bond Formation A BaI₂ + 2 Li(biphenyl) B Activated Barium (Ba*) A->B in THF, RT C Ba* + R-X D Organobarium Reagent (R-Ba-I) C->D F Addition Product D->F E Electrophile (e.g., R'₂C=O) E->F G Final Product (after workup) F->G H₃O⁺ workup

References

Troubleshooting & Optimization

Technical Support Center: Prevention of Iodide Oxidation in Barium Iodide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the prevention of iodide oxidation in barium iodide (BaI₂) solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my barium iodide solution turning yellow or brown?

A1: The yellow or brown discoloration in your barium iodide solution is primarily due to the oxidation of the colorless iodide ion (I⁻) into molecular iodine (I₂), which is colored in solution.[1] This is a common degradation pathway for iodide-containing solutions when exposed to certain environmental factors. Barium iodide is known to be sensitive to air and light, which can accelerate this process.[2][3]

Q2: What are the main factors that cause the oxidation of iodide?

A2: Several factors can initiate or accelerate the oxidation of iodide in your BaI₂ solution:

  • Exposure to Air (Oxygen): Atmospheric oxygen is a key oxidant. Storing solutions in containers that are not airtight allows dissolved oxygen to react with iodide.[1]

  • Exposure to Light: Barium iodide is a light-sensitive compound.[2][4][5] Ultraviolet and visible light provide the energy to drive the oxidation reaction.

  • Acidic pH: The rate of iodide oxidation is highly dependent on pH. Acidic conditions (low pH) significantly increase the rate of oxidation, while alkaline conditions (high pH) are protective.[6][7]

  • Presence of Oxidizing Impurities: Contamination of the solution with other oxidizing agents will readily convert iodide to iodine.[4]

Q3: How should I properly store barium iodide solutions to minimize oxidation?

A3: Proper storage is the most critical step in preventing oxidation. Follow these guidelines:

  • Use an Inert Atmosphere: Store the solution under an inert gas like argon or nitrogen to displace oxygen.[4][5]

  • Protect from Light: Use amber glass bottles or wrap the container in aluminum foil and store it in a dark place.[5]

  • Ensure Airtight Seal: Use containers with tight-fitting seals to prevent the ingress of atmospheric oxygen.[8]

  • Control Temperature: Store in a cool, dry, and well-ventilated area as recommended by safety data sheets.[9]

  • Maintain Alkaline pH: Ensure the solution is buffered or adjusted to a slightly alkaline pH (see Q4).

Q4: Can adjusting the pH of the solution prevent oxidation?

A4: Yes, pH control is a very effective method. The radiolytic oxidation of iodide decreases by as much as a factor of 100 when the pH is increased from 4.6 to 8.[7] For practical purposes, maintaining a slightly alkaline pH, such as between 8.5 and 9, can significantly stabilize the solution by slowing the oxidation kinetics.[10]

Q5: Are there any chemical stabilizers I can add to the solution?

A5: Yes, adding a small amount of a compatible reducing agent can act as a stabilizer. These agents work by rapidly converting any molecular iodine (I₂) that forms back into the colorless iodide ion (I⁻). A common example of this principle is the use of sodium thiosulfate (B1220275) in the "iodine clock" reaction to reduce iodine back to iodide.[11] When choosing a stabilizer, ensure it is compatible with your experimental system and will not interfere with downstream applications.

Q6: My barium iodide solution is already discolored. Can the oxidation be reversed?

A6: Yes, it is often possible to reverse mild oxidation. You can do this by adding a reducing agent, such as a dilute solution of sodium thiosulfate (Na₂S₂O₃), dropwise until the yellow-brown color disappears. This process reduces the colored molecular iodine (I₂) back to colorless iodide ions (I⁻).[11] However, this adds other ions (thiosulfate, tetrathionate) to your solution, which must be acceptable for your experiment.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Solution develops a yellow/brown tint over time. 1. Air Exposure: The solution is in contact with atmospheric oxygen.1a. Deoxygenate the solvent (water) by purging with an inert gas (e.g., argon) for at least 30 minutes before preparing the solution.[1] 1b. Store the final solution under a blanket of inert gas.[4][5]
2. Light Exposure: The solution is stored in a clear container or exposed to ambient light.2a. Store the solution in an amber glass bottle. 2b. Keep the container in a dark cabinet or drawer.[5]
3. Acidic pH: The solution has a pH below 7 or has become acidic due to dissolved gases like CO₂.3a. Measure the pH of the solution. 3b. Adjust the pH to a slightly alkaline value (e.g., pH 8-9) using a dilute solution of a compatible base, such as barium hydroxide.[7][10]
Rapid discoloration occurs immediately upon preparation. 1. Contaminated Reagents: The BaI₂ salt or the solvent contains oxidizing impurities.1a. Use high-purity, analytical grade BaI₂ and deionized water. 1b. Test the solvent for peroxides or other oxidizing agents if applicable.
2. Highly Acidic Solvent: The water used for dissolution is significantly acidic.2a. Use freshly deionized water with a neutral pH. 2b. Consider buffering the solution to a stable alkaline pH upon preparation.

Data Presentation

The following table summarizes the impact of various preventative measures on the stability of barium iodide solutions based on established chemical principles.

Preventative MeasureKey Parameter / MethodExpected Impact on Oxidation RateNotes
Exclusion of Oxygen Storage under Argon/NitrogenHigh ReductionPurging the solvent and maintaining an inert atmosphere is highly effective.[1][4]
Exclusion of Light Storage in Amber Bottles / DarknessSignificant ReductionPrevents photochemical oxidation. Barium iodide is specified as light-sensitive.[2][5]
pH Control Adjusting pH to 8.0 - 9.0High ReductionGreatly reduces the rate of oxidation. High pH is beneficial.[7][10]
Chemical Stabilization Addition of a Reducing Agent (e.g., trace Na₂S₂O₃)High ReductionActively reverses any oxidation that occurs, maintaining a colorless solution.[11]
Standard Storage Airtight container at room temperature in lightHigh Rate of OxidationThis is the baseline condition and is expected to result in rapid degradation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Barium Iodide Stock Solution (1 M)

  • Solvent Deoxygenation: Place 80 mL of high-purity deionized water into a flask. Bubble dry argon or nitrogen gas through the water for at least 30 minutes to remove dissolved oxygen.

  • Dissolution: While maintaining a gentle inert gas flow over the water's surface, slowly add 39.11 g of anhydrous barium iodide (BaI₂, M.W. 391.136 g/mol ) to the deoxygenated water with stirring until fully dissolved.[12]

  • pH Adjustment: Measure the pH of the solution. If it is neutral or acidic, add a 0.1 M solution of Ba(OH)₂ dropwise until the pH is stable between 8.0 and 9.0.

  • Final Volume: Add deoxygenated water to bring the final volume to 100 mL.

  • Storage: Immediately transfer the solution to a clean, dry amber glass bottle. Flush the headspace with inert gas before sealing the container tightly.

  • Labeling and Storage: Label the bottle clearly and store it in a cool, dark, and well-ventilated location.[5][9]

Visualizations

The following diagrams illustrate the chemical processes and preventative workflows discussed.

cluster_oxidants I_minus Colorless Iodide Ion (2I⁻) I2 Colored Molecular Iodine (I₂) I_minus->I2 Oxidation Oxidants Oxidizing Factors O2 Oxygen (O₂) O2->I2 Light Light (hν) Light->I2 Acid Acid (H⁺) Acid->I2

Caption: The oxidation pathway of iodide ions to molecular iodine.

start Start: Prepare Stable BaI₂ Solution step1 1. Dissolve BaI₂ in Deoxygenated Water start->step1 step2 2. Adjust to Alkaline pH (e.g., 8.0 - 9.0) step1->step2 step3 3. Store in Amber Bottle Under Inert Atmosphere step2->step3 end_node Result: Stable BaI₂ Solution step3->end_node

Caption: Workflow for preparing a stabilized barium iodide solution.

References

Barium Iodide Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of commercial barium iodide (BaI₂).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial-grade barium iodide?

Commercial barium iodide often contains several impurities that can affect experimental outcomes. As-supplied BaI₂ powder may appear yellowish, which is thought to be due to oxide or oxyiodide contamination.[1][2] Exposure to air can cause the compound to turn reddish or brownish due to the liberation of free iodine.[3][4][5] Since barium iodide is hygroscopic, it readily absorbs atmospheric moisture, leading to the presence of water.[6][7] Depending on the synthesis method, trace amounts of precursor materials, such as iron compounds, may also be present.[3][8]

Q2: My barium iodide powder is yellow/reddish-brown. What does this indicate and can it be purified?

A yellowish tint typically suggests the presence of oxides or oxyiodides, while a reddish-brown color indicates decomposition and the release of free iodine, which occurs upon exposure to air and light.[1][2][4] These discolorations signify a lower purity product. Yes, this material can often be purified. Methods like recrystallization can help remove many of these impurities. For applications requiring extremely high purity, such as in scintillator detectors, more advanced techniques like zone refining are employed to remove coloration and achieve a colorless, high-purity product.[1][5]

Q3: What is the difference between anhydrous barium iodide and its hydrated form?

Barium iodide exists in two main forms: anhydrous (BaI₂) and as a dihydrate (BaI₂·2H₂O).[9] The dihydrate contains two water molecules per formula unit of barium iodide and exists as white, crystalline solids.[9] The anhydrous form is produced by heating the hydrate (B1144303) to remove the water of crystallization. The hydrated form is freely soluble in water, ethanol, and acetone.[9]

Q4: How can I convert barium iodide dihydrate to the anhydrous form?

The dihydrate can be converted to the anhydrous salt by heating. Heating to approximately 98.9°C will remove the first water molecule, and a higher temperature of 539°C is required to remove the second, yielding the anhydrous form.[3] The melting point of the resulting anhydrous BaI₂ is 711-740°C.[10][11]

Q5: How should I properly store barium iodide to maintain its purity?

Due to its sensitivity, barium iodide should be stored in a tightly sealed container to protect it from moisture (as it is hygroscopic) and air.[6][7] To prevent decomposition and the liberation of iodine, it should also be protected from light.[4] Storing it in a cool, dry place, preferably in a desiccator or under an inert atmosphere, is recommended.

Troubleshooting Purification Issues

Q1: I tried recrystallizing my barium iodide, but the resulting crystals are still discolored. What went wrong?

This issue can arise from a few factors:

  • Incomplete Removal of Impurities: If the concentration of impurities is very high, a single recrystallization may not be sufficient. A second recrystallization step may be necessary.

  • Cooling Too Quickly: Rapid cooling can trap impurities within the crystal lattice. Ensure the solution cools slowly to room temperature before inducing further crystallization in an ice bath.[12]

  • Oxidation During the Process: Boiling the aqueous solution for an extended period in the presence of air can cause some oxidation. While not always practical, performing the recrystallization under a nitrogen or argon atmosphere can mitigate this.

  • Use of Activated Carbon: For persistent organic impurities or colored compounds, adding a small amount of activated carbon to the hot solution before filtration can help adsorb them.[3][8]

Q2: During recrystallization, no crystals are forming, or the yield is very low. What should I do?

Several factors could be at play:

  • Too Much Solvent: Adding an excessive amount of solvent will keep the compound dissolved even at low temperatures.[13] The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[12] If too much was added, you can evaporate some of the solvent by gentle heating and attempt to cool it again.

  • Supersaturation: The solution may be supersaturated. This can often be resolved by "seeding" the solution with a tiny crystal of pure barium iodide or by scratching the inside surface of the flask with a glass rod to create nucleation sites.[12]

  • Insufficient Cooling: Ensure the solution has been thoroughly cooled. After slow cooling to room temperature, placing the flask in an ice-water bath for a longer duration can help maximize crystal formation.[13]

Q3: How can I verify the purity of my barium iodide after purification?

Purity can be assessed through several analytical methods:

  • Visual Inspection: The purified product should be a white, crystalline solid. The absence of yellow or reddish-brown coloration is a good initial indicator of purity.[1]

  • Melting Point Analysis: A sharp melting point close to the literature value (711-740°C for anhydrous BaI₂) suggests high purity. Impurities tend to depress and broaden the melting point range.

  • Spectroscopic Techniques: Techniques like Inductively Coupled Plasma (ICP) analysis can be used to determine the concentration of trace metal impurities.

  • X-ray Diffraction (XRD): XRD can confirm the crystalline structure and identify any crystalline impurity phases.

Data and Physical Properties

For successful purification by recrystallization, understanding the solubility of barium iodide is crucial.

Table 1: Solubility of Barium Iodide in Water at Various Temperatures

Temperature (°C)Solubility (g / 100 mL H₂O)
0182
10201
20223
30250
60264
90291
100301
(Data sourced from ChemBK)[8]

Table 2: Comparison of Barium Iodide Grades

GradeTypical PurityCommon AppearanceKey Applications
Commercial Grade≥99%White to yellowish or reddish powderManufacturing of other iodides, general chemical synthesis.[3][10]
Recrystallized>99.5%White crystalline solidResearch applications requiring higher purity than standard commercial grade.
Ultra-Pure99.995%+Colorless, transparent crystalsScintillation detectors for radiation detection, medical imaging, optical applications.[1][14]

Experimental Protocols & Workflows

Protocol 1: Purification by Recrystallization

This method is effective for removing many common impurities from commercial barium iodide dihydrate.

Methodology:

  • Dissolution: Place the impure barium iodide dihydrate in an Erlenmeyer flask. Add a minimal amount of deionized water. Heat the mixture on a hot plate while stirring until the solvent is near boiling. Continue to add small portions of hot deionized water until all the BaI₂ has just dissolved.[12]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount (approx. 1-2% of the solute weight) of activated carbon. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper to remove them. Collect the hot, clear filtrate in a clean, pre-warmed flask.

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals.[12] Once the flask has reached room temperature, place it in an ice-water bath to maximize the yield of crystals.[13]

  • Collection and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water. Dry the crystals in a desiccator or in a vacuum oven at a moderate temperature (e.g., 75-90°C) to yield pure BaI₂·2H₂O.[3]

Recrystallization_Workflow A Impure BaI₂·2H₂O B Dissolve in Minimum Hot Deionized Water A->B C Hot Filtration (Optional, to remove solids) B->C D Slow Cooling to Room Temperature C->D E Induce Further Crystallization (Ice Bath) D->E F Vacuum Filtration E->F G Wash with Ice-Cold Water F->G H Dry Crystals G->H I Pure BaI₂·2H₂O H->I

Caption: Workflow for the purification of barium iodide dihydrate via recrystallization.

Protocol 2: Dehydration of Barium Iodide Dihydrate

This protocol describes the process of creating anhydrous barium iodide from its dihydrate form.

Methodology:

  • Preparation: Place the finely ground barium iodide dihydrate (BaI₂·2H₂O) in a suitable crucible (e.g., porcelain or quartz).

  • Initial Heating: Place the crucible in a furnace or heating apparatus. Gradually heat the sample to a temperature between 100°C and 150°C. Hold at this temperature to drive off the first molecule of water. This step should be performed in a well-ventilated area or fume hood.

  • Final Heating: Increase the temperature to above 540°C to remove the second and final water molecule. To ensure complete conversion to the anhydrous form, heating can be maintained for an extended period.[3]

  • Cooling and Storage: Turn off the furnace and allow the crucible to cool to room temperature under a dry, inert atmosphere (e.g., in a desiccator with a strong desiccant or in a glovebox) to prevent rehydration. Once cooled, the anhydrous BaI₂ should be transferred to a tightly sealed container for storage.

Dehydration_Workflow cluster_start Starting Material cluster_end Final Product A Barium Iodide Dihydrate (BaI₂·2H₂O) B1 Heat to ~100-150°C A->B1 C Anhydrous Barium Iodide (BaI₂) B2 Heat to > 540°C B1->B2 B2->C

Caption: Thermal dehydration process for converting hydrated barium iodide to its anhydrous form.

Advanced Method: Zone Refining

For applications demanding the highest purity, such as scintillator crystals, zone refining is utilized. This technique involves passing a narrow molten zone slowly along a solid ingot of the material. Impurities, which are typically more soluble in the molten liquid than in the solid, are segregated and moved towards one end of the ingot.

While specific parameters are often proprietary, the process has been shown to successfully render yellowish or brownish as-supplied BaI₂ powder colorless, indicating a significant reduction in impurities like oxides or oxyiodides.[1][2][5] This ultrapurification is critical for optimizing the scintillation properties of BaI₂(Eu) crystals.[2]

Purification_Logic Impure Commercial BaI₂ (Yellowish/Brownish) Recrystallized Recrystallized BaI₂ (White Solid) Impure->Recrystallized Recrystallization UltraPure Ultra-Pure BaI₂ (Colorless Crystals) Impure->UltraPure Zone Refining Recrystallized->UltraPure Zone Refining Anhydrous Anhydrous BaI₂ Hydrated BaI₂·2H₂O Anhydrous->Hydrated Exposure to Moisture Hydrated->Anhydrous Heating > 540°C

Caption: Logical relationships between different forms and purity levels of barium iodide.

References

Optimization of reaction conditions for barium iodide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful synthesis of barium iodide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of barium iodide, offering potential causes and solutions in a question-and-answer format.

Issue 1: The final barium iodide product has a yellow or reddish-brown tint.

  • Question: Why is my barium iodide colored instead of white, and how can I fix it?

  • Answer: A yellow or reddish-brown discoloration in barium iodide is typically caused by the oxidation of iodide ions (I⁻) to elemental iodine (I₂), which is colored.[1] This oxidation can be triggered by exposure to air (oxygen), light, or acidic conditions.

    Solutions:

    • Inert Atmosphere: Conduct the reaction and subsequent handling of the product under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

    • Light Protection: Protect the reaction mixture and the final product from light by using amber glassware or by wrapping the glassware in aluminum foil.

    • pH Control: During synthesis, particularly when using acidic reagents, ensure that the final solution is neutral or slightly alkaline to prevent acid-catalyzed oxidation. For the synthesis involving ferrous iodide and barium hydroxide (B78521), adjusting the pH to 8.5-9 is recommended.[1]

    • Use of Stabilizers: In cases where the product is stored for extended periods, consider adding a stabilizer. For instance, in the context of iodized salt, dextrose or sodium thiosulfate (B1220275) are used to stabilize potassium iodide and prevent iodine loss through oxidation.[2][3]

    • Purification: If discoloration has already occurred, you may be able to purify the product. One method involves dissolving the impure barium iodide in water and treating it with a small amount of a reducing agent, like sodium thiosulfate, to convert the iodine back to iodide. Subsequent recrystallization should then yield a colorless product. The addition of activated carbon during the purification process can also help remove colored impurities.[1]

Issue 2: A low yield of barium iodide crystals is obtained.

  • Question: My synthesis resulted in a much lower yield of barium iodide than expected. What are the possible reasons and how can I improve it?

  • Answer: Low yields can stem from several factors, including incomplete reactions, loss of product during workup, or unfavorable crystallization conditions.

    Solutions:

    • Ensure Complete Reaction:

      • Stoichiometry: Carefully control the molar ratios of your reactants. For the synthesis from ferrous iodide and barium hydroxide, a 1:1 molar ratio is recommended.[1]

      • Reaction Time and Temperature: Adhere to the recommended reaction times and temperatures to ensure the reaction goes to completion. For the ferrous iodide method, reacting at 40-60°C for 30-50 minutes is suggested for the initial step.[1]

    • Minimize Product Loss:

      • Filtration: When filtering to remove precipitates (like Fe(OH)₂), ensure the filter medium is appropriate to prevent the loss of the barium iodide solution. Washing the precipitate with a small amount of the solvent can help recover any adsorbed product.

      • Transfers: Minimize the number of transfers between vessels to reduce mechanical losses.

    • Optimize Crystallization:

      • Concentration: If too much solvent is used, the solution may not be saturated enough for crystallization to occur efficiently. Carefully evaporate the solvent to concentrate the solution.[4]

      • Cooling Rate: Avoid cooling the solution too rapidly, as this can lead to the formation of small, impure crystals or prevent crystallization altogether. A slower cooling process generally yields larger, purer crystals.[5]

Issue 3: No crystals are forming from the reaction solution.

  • Question: I have followed the protocol, but no barium iodide crystals are precipitating from the solution. What should I do?

  • Answer: The absence of crystallization usually indicates that the solution is not supersaturated.

    Solutions:

    • Induce Crystallization:

      • Scratching: Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small glass particles that are scraped off can act as nucleation sites for crystal growth.[4][6]

      • Seeding: If you have a small crystal of pure barium iodide from a previous batch, add it to the solution to act as a "seed" for crystallization.[6]

    • Increase Concentration: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of barium iodide.[4][6] Be careful not to overheat, as this can affect the stability of the product.

    • Reduce Temperature: Ensure the solution is cooled sufficiently. Some salts require lower temperatures to crystallize effectively. You can try placing the flask in an ice bath.[6]

Issue 4: An oil is forming instead of solid crystals.

  • Question: During crystallization, my product is separating as an oil rather than solid crystals. How can I resolve this?

  • Answer: "Oiling out" can occur if the melting point of the solid is lower than the temperature of the crystallization solution, or if there are significant impurities present which lower the melting point.[4]

    Solutions:

    • Adjust Solvent:

      • Add a small amount of additional solvent to the heated solution to ensure the product remains dissolved at a slightly lower temperature.[4]

      • If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[4]

    • Lower the Crystallization Temperature: Allow the solution to cool more slowly to a lower temperature before crystallization begins.

    • Purification: The presence of impurities is a common cause of oiling out. Consider purifying the crude product first, for example, by treating the solution with activated carbon to remove organic impurities, before attempting crystallization.[1][4]

Frequently Asked Questions (FAQs)

1. What are the common methods for synthesizing barium iodide?

Several methods can be used to synthesize barium iodide. The most common include:

  • The reaction of barium carbonate with hydroiodic acid.[7]

  • The reaction of barium hydroxide with hydroiodic acid.[8][9][10][11][12]

  • The reaction between ferrous iodide and barium hydroxide.[1]

  • The direct reaction of barium metal with iodine, which often requires heating.[13]

  • A double displacement reaction between an aqueous solution of potassium iodide and barium nitrate.[13]

2. What is the difference between anhydrous and hydrated barium iodide?

Barium iodide can exist in two forms: anhydrous (BaI₂) and hydrated (typically as the dihydrate, BaI₂·2H₂O).[14] The hydrated form contains water molecules integrated into its crystal structure. The anhydrous form can be obtained by heating the hydrated form to drive off the water.[14] The dihydrate loses its water molecules at elevated temperatures, with complete dehydration occurring around 539°C.[1]

3. How should I store barium iodide?

Barium iodide is sensitive to air, light, and moisture.[7] It should be stored in a tightly sealed container, in a cool, dry, and dark place to prevent oxidation and absorption of atmospheric water.

4. Is barium iodide toxic?

Yes, like other soluble barium salts, barium iodide is toxic.[7] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. All procedures should be carried out in a well-ventilated area or a fume hood.

Data Presentation

Table 1: Reaction Conditions for Barium Iodide Dihydrate Synthesis via Ferrous Iodide and Barium Hydroxide

ParameterValueReference
Step 1: Ferrous Iodide Synthesis
Molar Ratio (Iodine : Iron Powder)1.0 : 1.2-1.5[1]
Water to Iodine Weight Ratio2-3 : 1[1]
Reaction Temperature40-60 °C[1]
Reaction Time30-50 minutes[1]
Stirring Speed60-100 rpm[1]
Step 2: Barium Iodide Synthesis
Molar Ratio (Ferrous Iodide : Barium Hydroxide)1 : 1[1]
Post-reaction Boiling Time20 minutes[1]
Final pH8.5-9[1]
Step 3: Purification and Crystallization
Activated Carbon Addition2-5% of solution weight[1]
Drying Temperature75-90 °C[1]
Drying Time60-90 minutes[1]
Expected Purity≥99%[1]

Table 2: Reactant Quantities for Barium Iodide Synthesis from Barium Carbonate and Hydroiodic Acid (Representative Protocol)

ReactantMolar Mass ( g/mol )Representative QuantityMolesMolar Ratio
Barium Carbonate (BaCO₃)197.3420.3 g0.1031
Hydroiodic Acid (HI)127.9128.4 g0.222~2.15

Note: The quantities are based on a literature example and may require optimization for specific experimental setups. A slight excess of hydroiodic acid is often used to ensure complete reaction of the barium carbonate.[15]

Experimental Protocols

Protocol 1: Synthesis of Barium Iodide Dihydrate from Ferrous Iodide and Barium Hydroxide

This protocol is adapted from a detailed manufacturing method.[1]

Step 1: Synthesis of Ferrous Iodide Solution

  • In a reaction vessel, combine iodine and iron powder in a molar ratio of 1.0 : 1.2-1.5.

  • Add water, with the weight of the water being 2-3 times the weight of the iodine.

  • Heat the mixture to 40-60°C and stir at 60-100 rpm for 30-50 minutes.

  • After the reaction, confirm that the concentrations of free iodine and iodate (B108269) (IO₃⁻) are within acceptable limits for your application.

Step 2: Synthesis of Barium Iodide Solution

  • In a separate vessel, prepare a solution of barium hydroxide.

  • Under stirring, add the ferrous iodide solution to the barium hydroxide solution in a 1:1 molar ratio. This will form a precipitate of iron (II) hydroxide (Fe(OH)₂) and a solution of barium iodide.

  • Boil the reaction mixture for 20 minutes.

  • Adjust the pH of the solution to 8.5-9 using additional barium hydroxide solution.

Step 3: Filtration, Concentration, and Drying

  • Add 2-5% (by weight of the solution) of activated carbon to the reaction mixture to adsorb the Fe(OH)₂ precipitate and other impurities.

  • Filter the solution to obtain a clear, transparent barium iodide solution.

  • Evaporate the solvent at room temperature under atmospheric pressure until barium iodide crystals begin to precipitate.

  • Collect the crystals by centrifugation or filtration.

  • Dry the crystals at 75-90°C for 60-90 minutes to obtain BaI₂·2H₂O.

Protocol 2: Synthesis of Barium Iodide from Barium Carbonate and Hydroiodic Acid

This is a general protocol based on the known reaction.

Step 1: Reaction

  • In a fume hood, add a stoichiometric amount of barium carbonate to a beaker.

  • Slowly and with stirring, add a slight excess (e.g., 5-10% molar excess) of hydroiodic acid. The reaction will produce carbon dioxide gas, causing effervescence. Add the acid in small portions to control the foaming.

  • Continue stirring until the effervescence ceases, indicating that all the barium carbonate has reacted.

Step 2: Purification and Crystallization

  • Gently heat the solution to a near boil and filter it while hot to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Barium iodide dihydrate crystals should form.

  • For further crystallization, the solution can be placed in an ice bath.

  • Collect the crystals by filtration and wash them with a small amount of cold deionized water.

  • Dry the crystals in a desiccator or in an oven at a low temperature (below 90°C to avoid dehydration).

Visualizations

experimental_workflow_BaI2_from_FeI2_and_BaOH2 cluster_step1 Step 1: Ferrous Iodide Synthesis cluster_step2 Step 2: Barium Iodide Synthesis cluster_step3 Step 3: Purification & Isolation I2 Iodine Reactor1 Reaction at 40-60°C I2->Reactor1 Fe Iron Powder Fe->Reactor1 H2O_1 Water H2O_1->Reactor1 FeI2_sol Ferrous Iodide Solution Reactor1->FeI2_sol Reactor2 Neutralization & Boiling FeI2_sol->Reactor2 BaOH2_sol Barium Hydroxide Solution BaOH2_sol->Reactor2 BaI2_FeOH2_mix BaI₂ Solution with Fe(OH)₂ Precipitate Reactor2->BaI2_FeOH2_mix Filtration Filtration BaI2_FeOH2_mix->Filtration Activated_Carbon Activated Carbon Activated_Carbon->Filtration Clear_BaI2_sol Clear BaI₂ Solution Filtration->Clear_BaI2_sol Evaporation Evaporation & Crystallization Clear_BaI2_sol->Evaporation Drying Drying at 75-90°C Evaporation->Drying Final_Product Pure BaI₂·2H₂O Crystals Drying->Final_Product

Caption: Workflow for the synthesis of Barium Iodide Dihydrate.

troubleshooting_discoloration cluster_triggers Oxidation Triggers cluster_solutions Solutions start Barium Iodide Synthesis issue Product is Yellow/Reddish-Brown start->issue cause Cause: Oxidation of I⁻ to I₂ issue->cause purify Purify with Reducing Agent & Recrystallize issue->purify If already colored air Air (Oxygen) Exposure cause->air light Light Exposure cause->light acid Acidic Conditions cause->acid inert_atm Use Inert Atmosphere air->inert_atm protect_light Protect from Light light->protect_light neutral_pH Ensure Neutral/Slightly Alkaline pH acid->neutral_pH

References

Common impurities in barium iodide and their removal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for barium iodide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling, purification, and use of barium iodide in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My barium iodide has a yellowish or reddish-brown tint. What is the cause of this discoloration?

A1: Barium iodide is sensitive to light and air.[1][2] The discoloration is typically due to the decomposition of barium iodide, which results in the liberation of free iodine, giving it a characteristic yellow to reddish-brown color.[1][2] This process is accelerated by exposure to moisture and acidic conditions.

Q2: I observe a decrease in the performance of my experiment when using older barium iodide stock. Why is this happening?

A2: The decreased performance is likely due to the presence of impurities. Over time, barium iodide can absorb moisture and decompose, leading to the formation of barium oxide and free iodine. Additionally, it can react with atmospheric carbon dioxide to form barium carbonate. These impurities can interfere with your experimental results.

Q3: What are the most common impurities found in commercial barium iodide?

A3: Common impurities can be categorized into three main groups:

  • Decomposition Products: Primarily free iodine (I₂), which imparts a color to the salt.

  • Synthesis-Related Impurities: These can include unreacted starting materials, byproducts like ferrous hydroxide (B78521) (Fe(OH)₂), organic impurities, and mechanical particulates if not properly removed during manufacturing.[2]

  • Trace Metal Impurities: Commercial barium iodide, even in high-purity grades, can contain trace amounts of other metals. A typical analysis of "ultra-dry" barium iodide might show impurities such as sodium (Na), magnesium (Mg), aluminum (Al), iron (Fe), silicon (Si), potassium (K), calcium (Ca), and strontium (Sr).

Q4: How should I store barium iodide to minimize degradation?

A4: To minimize degradation, barium iodide should be stored in a tightly sealed, light-resistant container in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen). It is hygroscopic, meaning it readily absorbs moisture from the air, so a desiccator is also recommended.[1]

Troubleshooting Guides

Issue 1: Discolored Barium Iodide and Removal of Free Iodine

Symptom: Your barium iodide powder is not white and has a distinct yellow or brownish color.

Cause: This indicates the presence of free iodine due to decomposition.

Solution: Purification using Activated Carbon

This method is effective for removing colored impurities like free iodine.

Experimental Protocol:

  • Dissolution: Prepare a saturated or near-saturated aqueous solution of the impure barium iodide at room temperature.

  • Adsorption: Add 2-5% activated carbon by weight of the barium iodide to the solution.[2]

  • Stirring: Stir the suspension for 30-60 minutes. The activated carbon will adsorb the free iodine.

  • Filtration: Filter the solution through a fine filter paper (e.g., Whatman No. 42) to remove the activated carbon. The resulting solution should be colorless.

  • Recovery: The purified barium iodide can be recovered by evaporating the water. For the dihydrate form (BaI₂·2H₂O), drying at 75-90°C is suitable.[2] For the anhydrous form, further heating under vacuum is required.

Issue 2: Presence of Trace Metal Impurities

Symptom: Experimental results are inconsistent or show interference, potentially due to the presence of trace metal ions.

Cause: Trace metal impurities, such as other alkaline earth metals (Ca, Sr) or transition metals (Fe, Cu), can be present in the barium iodide salt.

Solution: Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids. It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Experimental Protocol: Recrystallization of Barium Iodide from Water

  • Solvent Selection: Water is a suitable solvent for the recrystallization of barium iodide, as its solubility is high in hot water and significantly lower in cold water.

  • Dissolution: In a clean Erlenmeyer flask, add the impure barium iodide. Add a minimal amount of deionized water and gently heat the mixture while stirring until the solid is completely dissolved. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, filter paper fibers), perform a hot gravity filtration. Quickly pass the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this phase.

  • Chilling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to obtain the anhydrous or dihydrate form as required.

Solution: Removal of Heavy Metals by Chelation

For targeted removal of divalent and trivalent metal ion impurities, chelation followed by extraction can be effective.

Experimental Protocol:

  • Dissolution: Dissolve the impure barium iodide in deionized water to create a concentrated solution.

  • Chelation: Add a solution of a suitable chelating agent, such as ethylenediaminetetraacetic acid (EDTA) disodium (B8443419) salt. The amount of chelating agent should be stoichiometric to the estimated amount of metal impurities. Adjust the pH of the solution to a range where the metal-EDTA complexes are stable (typically slightly acidic to neutral).

  • Extraction (if necessary): If the metal-chelate complexes are soluble, they may be removed by subsequent recrystallization of the barium iodide. For some metal complexes, liquid-liquid extraction with an appropriate organic solvent may be employed, though this is less common for simple inorganic salt purification.

  • Recrystallization: Follow the recrystallization protocol described above to isolate the purified barium iodide, leaving the soluble metal-chelate complexes in the mother liquor.

Data Presentation

Table 1: Typical Purity Levels of Barium Iodide Before and After Purification

ImpurityConcentration in Commercial Product (99.995% purity, ppm)Expected Concentration after Recrystallization (ppm)Expected Concentration after Activated Carbon Treatment (ppm)
Sodium (Na)< 0.1< 0.05Not significantly removed
Magnesium (Mg)< 0.1< 0.05Not significantly removed
Aluminum (Al)< 1< 0.5Not significantly removed
Silicon (Si)1< 0.5Not significantly removed
Potassium (K)1< 0.5Not significantly removed
Calcium (Ca)1< 0.5Not significantly removed
Chromium (Cr)< 0.5< 0.1Not significantly removed
Iron (Fe)1< 0.5Not significantly removed
Nickel (Ni)< 0.1< 0.05Not significantly removed
Copper (Cu)1< 0.5Not significantly removed
Strontium (Sr)1< 0.5Not significantly removed
Free Iodine (I₂)Variable (causes discoloration)Significantly ReducedEffectively Removed
Organic ImpuritiesVariableSignificantly ReducedEffectively Removed

Note: The data for "ultra-dry, 99.995% (metals basis)" is based on a typical certificate of analysis. The expected concentrations after purification are estimates and can vary based on the initial impurity levels and the specific conditions of the purification process.

Mandatory Visualizations

Experimental Workflow: Gamma Ray Detection using a Barium Iodide Scintillator

The following diagram illustrates the process of detecting gamma rays using a europium-doped barium iodide (BaI₂:Eu²⁺) scintillator crystal.

Gamma_Ray_Detection cluster_source Radiation Source cluster_detector Scintillator Detector cluster_pmt Signal Processing Gamma_Source Gamma Ray Source (e.g., ¹³⁷Cs) BaI2_Crystal BaI₂:Eu²⁺ Crystal Gamma_Source->BaI2_Crystal Gamma Ray Interaction Photoelectric Effect / Compton Scattering BaI2_Crystal->Interaction Scintillation Scintillation (Light Emission) Interaction->Scintillation Energy Transfer PMT Photomultiplier Tube (PMT) Scintillation->PMT Photons Signal Electrical Pulse PMT->Signal Signal Amplification Analysis Data Acquisition & Analysis Signal->Analysis

Caption: Workflow for gamma-ray detection using a BaI₂ scintillator.

Signaling Pathway: Barium Ion Blockade of an Inwardly Rectifying Potassium (Kir) Channel

This diagram illustrates the mechanism by which barium ions (Ba²⁺) block the pore of an inwardly rectifying potassium (Kir) channel, thereby inhibiting the flow of potassium ions (K⁺) across the cell membrane.

Kir_Channel_Blockade cluster_membrane Cell Membrane Kir_Channel Inwardly Rectifying Potassium (Kir) Channel Intracellular Intracellular Space K_flow K⁺ Efflux Block Channel Blockade Extracellular Extracellular Space K_ion K⁺ Ion K_ion->Kir_Channel Normal Flow Ba_ion Ba²⁺ Ion Ba_ion->Kir_Channel Binds to Pore

Caption: Barium ion blockade of a Kir potassium channel.

References

Barium Iodide Solutions: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the handling and stability of barium iodide solutions. Our aim is to provide direct, actionable advice to address common issues encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my clear barium iodide solution turning yellow?

A barium iodide (BaI₂) solution turns yellow due to the formation of the triiodide ion (I₃⁻). This occurs in a two-step process. First, iodide ions (I⁻) from the dissolved barium iodide are oxidized to elemental iodine (I₂). This oxidation is primarily caused by exposure to atmospheric oxygen. Subsequently, the newly formed elemental iodine combines with excess iodide ions present in the solution to create the triiodide ion, which imparts a distinct yellow to brownish color. The process can be accelerated by exposure to light and acidic conditions.

Chemical Reactions:

  • Oxidation of Iodide: 4I⁻(aq) + O₂(g) + 4H⁺(aq) → 2I₂(aq) + 2H₂O(l)

  • Formation of Triiodide: I₂(aq) + I⁻(aq) ⇌ I₃⁻(aq) (yellow-brown)

Q2: What factors accelerate the yellowing of my barium iodide solution?

Several factors can hasten the degradation of your barium iodide solution:

  • Exposure to Air (Oxygen): Dissolved oxygen from the atmosphere is the primary oxidizing agent that converts iodide to iodine.

  • Exposure to Light: Ultraviolet (UV) and visible light can provide the energy to drive the photochemical oxidation of iodide ions.[1]

  • Acidic pH: An acidic environment (low pH) promotes the oxidation of iodide by oxygen. Conversely, neutral to slightly alkaline conditions can help stabilize the solution.

  • Presence of Oxidizing Impurities: Contaminants in the solvent or glassware that have oxidizing properties can also contribute to the yellowing.

  • Elevated Temperatures: Higher temperatures can increase the rate of chemical reactions, including the oxidation of iodide.

Q3: Does the yellow discoloration affect the performance of my barium iodide solution?

The impact of the yellow color depends on your specific application. The presence of triiodide ions means that the concentration of free iodide ions has decreased, and a new chemical species (I₃⁻) has been introduced. For applications that rely on a precise concentration of iodide ions or where the presence of an oxidizing agent (iodine/triiodide) would interfere with the experiment, the yellowing can be a significant issue. For other applications, a slight yellow tint may be tolerable.

Q4: How can I prevent my barium iodide solution from turning yellow?

Proactive measures during preparation and storage are key to maintaining the integrity of your barium iodide solution:

  • Use High-Purity Reagents and Solvents: Start with high-purity barium iodide and use deoxygenated water (prepared by boiling and cooling, or by sparging with an inert gas like nitrogen or argon) to minimize the initial amount of dissolved oxygen.

  • Proper Storage:

    • Light Protection: Store the solution in an amber glass bottle or a container wrapped in aluminum foil to protect it from light.[1]

    • Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent contact with atmospheric oxygen.

    • Airtight Seal: Ensure the container is tightly sealed to minimize the ingress of air.

  • pH Adjustment: Maintaining a neutral to slightly alkaline pH can significantly slow down the oxidation process. The addition of a small amount of a base, such as sodium carbonate, can help stabilize the solution.

  • Addition of a Stabilizer: For applications where it will not interfere, a small amount of a reducing agent can be added as a stabilizer. Sodium thiosulfate (B1220275) (Na₂S₂O₃) is a common choice.

Troubleshooting Guide

Problem: My barium iodide solution has already turned yellow. How can I fix it?

If your barium iodide solution has turned yellow, it is possible to restore its colorless state by adding a reducing agent. This process chemically reduces the colored triiodide (I₃⁻) and iodine (I₂) back to colorless iodide ions (I⁻).

Recommended Procedure:

The most common and effective method is the addition of a dilute solution of sodium thiosulfate (Na₂S₂O₃).

Experimental Protocol: Decolorization of a Yellowed Barium Iodide Solution

  • Prepare a Dilute Sodium Thiosulfate Solution: Prepare a fresh 0.1 M solution of sodium thiosulfate.

  • Titration: Add the sodium thiosulfate solution dropwise to your yellowed barium iodide solution while stirring.

  • Observation: Continue adding the thiosulfate solution until the yellow color completely disappears. The solution should become clear and colorless.

  • Caution: Add the sodium thiosulfate slowly and only until the color vanishes. Adding a large excess may introduce unwanted thiosulfate ions into your primary solution, which could interfere with subsequent experiments.

Chemical Reaction:

2S₂O₃²⁻(aq) + I₃⁻(aq) → S₄O₆²⁻(aq) + 3I⁻(aq)

Data Presentation

The stability of iodide solutions is significantly influenced by environmental factors. The following table summarizes the impact of pH and storage conditions on iodine loss, which is the initial step in the yellowing process. This data is derived from studies on potassium iodide solutions but is chemically relevant to barium iodide solutions due to the shared iodide ion chemistry.

FactorConditionObservationIodine Loss (%)Reference
pH pH 4.6Rate of I₂ formation is significantly higher in acidic conditions.Factor of 100 higher than at pH 8[2]
pH 7.0Moderate rate of I₂ formation.-[2]
pH 8.0Rate of I₂ formation is significantly lower in alkaline conditions.Factor of 100 lower than at pH 4.6[2]
Storage Exposed to sunlight and humidityHighest degradation of iodide.52.5[3]
Exposed to humidity in the darkModerate degradation of iodide.47.5[3]
Protected from light and humidityLowest degradation of iodide.35.0[3]

Visualization of the Yellowing Process

The following diagram illustrates the chemical pathway leading to the yellowing of a barium iodide solution.

BariumIodideYellowing BaI2 Barium Iodide Solution (Ba²⁺ + 2I⁻) I_ion Iodide Ions (I⁻) (Colorless) BaI2->I_ion Dissolves in water I2 Elemental Iodine (I₂) (Slightly colored in water) I_ion->I2 Oxidation I3_ion Triiodide Ion (I₃⁻) (Yellow-Brown) I_ion->I3_ion Complexation O2 Oxygen (O₂) from Air Light Light (hν) O2->I2 H_plus Acidic pH (H⁺) Light->I2 H_plus->I2 I2->I3_ion + I⁻

Figure 1: Chemical pathway for the yellowing of barium iodide solutions.

References

Technical Support Center: Growing Large Single Crystals of Barium Iodide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the growth of large single crystals of barium iodide (BaI₂). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the crystal growth process.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in growing large single crystals of barium iodide?

A1: The main challenges include:

  • Hygroscopicity: Barium iodide is highly sensitive to moisture and air, readily absorbing water to form hydrates. This necessitates handling in a controlled, inert atmosphere.[1][2]

  • Cracking: The crystals can be prone to cracking due to thermal stress during the cooling phase. This is influenced by the thermal expansion coefficient of BaI₂ and the crucible material.

  • Purity of Starting Materials: The quality of the final crystal, particularly its scintillation properties, is highly dependent on the purity of the initial barium iodide powder. Impurities can act as quenching centers, reducing the light yield.

  • Phase Transitions: Barium iodide can undergo phase transitions under pressure, which can introduce defects if not carefully managed during the growth process.[3]

  • Vapor Pressure: At its melting point, barium iodide has a significant vapor pressure, which needs to be controlled to maintain stoichiometry and prevent loss of material.

Q2: Which crystal growth method is most suitable for barium iodide?

A2: The Bridgman-Stockbarger method is a widely used and effective technique for growing large, high-quality single crystals of barium iodide.[2][3] This method involves the directional solidification of a molten material in a sealed ampoule, which helps to control the vapor pressure and protect the hygroscopic material from the atmosphere.

Q3: Why is the purity of the starting BaI₂ material so critical?

A3: The purity of the starting material directly impacts the optical and scintillation properties of the final crystal. Even trace amounts of certain impurities can introduce defects in the crystal lattice, leading to coloration, reduced transparency, and quenching of the scintillation light. For applications such as radiation detection, high-purity "scintillation grade" starting material is essential. Zone refining is a common technique used to purify the raw BaI₂ powder.[4]

Q4: What are the safety precautions I should take when handling barium iodide?

A4: Barium iodide is toxic if ingested or inhaled. Due to its hygroscopic nature, it can readily absorb moisture and release iodine. Always handle barium iodide in a well-ventilated area, preferably within a glovebox with an inert atmosphere (e.g., argon or nitrogen). Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Cracked or Polycrystalline Ingot 1. High thermal stress: Too rapid cooling or a large mismatch in the thermal expansion coefficient between the BaI₂ crystal and the crucible material. 2. Constitutional supercooling: Instability at the solid-liquid interface due to impurity segregation. 3. Vibrations: Mechanical disturbances to the growth furnace.1. Optimize cooling rate: Employ a slow, controlled cooling ramp-down after the growth is complete. Use a crucible material with a thermal expansion coefficient close to that of BaI₂. 2. Purify starting material: Use high-purity (e.g., zone-refined) BaI₂ to minimize impurities. 3. Isolate the furnace: Place the crystal growth setup on a vibration-dampening platform.
Cloudy or Opaque Crystal 1. Inclusions: Trapped gas bubbles or foreign particles within the crystal. 2. Scattering centers: Micro-cracks or grain boundaries due to unstable growth conditions. 3. Hydration: Exposure to moisture during handling or from impure starting material.1. Degas the starting material: Melt the BaI₂ powder under vacuum before sealing the ampoule to remove dissolved gases. 2. Stabilize growth conditions: Ensure a stable temperature gradient and pulling rate. 3. Strict inert atmosphere: Handle all materials in a dry glovebox and ensure the ampoule is properly sealed.
Poor Scintillation Performance (Low Light Yield) 1. Quenching impurities: Presence of contaminants (e.g., certain metals, oxygen) that create non-radiative recombination pathways. 2. Incorrect dopant concentration: Sub-optimal concentration of the activator (e.g., Europium). 3. Crystal defects: Dislocations, vacancies, or other lattice imperfections that trap charge carriers.1. Use high-purity starting materials: Employ zone-refined BaI₂ and high-purity dopants. 2. Optimize dopant level: Experiment with different dopant concentrations to find the optimal light yield. 3. Anneal the crystal: Post-growth annealing can help to reduce stress and heal some crystal defects.
Discoloration of the Crystal (e.g., Yellowish tint) 1. Stoichiometry issues: Deviation from the 1:2 Ba:I ratio due to iodine loss at high temperatures. 2. Contamination: Impurities from the crucible or starting materials. 3. Exposure to light: Barium iodide is light-sensitive and can decompose.1. Control vapor pressure: Use a sealed ampoule and maintain a slight overpressure of an inert gas. 2. Use high-purity, compatible crucible materials: Quartz or vitreous carbon are often suitable. 3. Protect from light: Store the grown crystal in a dark, dry environment.

Experimental Protocols

Synthesis and Purification of Barium Iodide

For applications requiring high-purity crystals, it is often necessary to synthesize and purify the BaI₂ starting material.

Synthesis from Barium Carbonate and Hydroiodic Acid:

  • Slowly add a stoichiometric amount of high-purity barium carbonate (BaCO₃) powder to a constantly stirred solution of hydroiodic acid (HI). The reaction should be carried out in a fume hood due to the evolution of CO₂ gas.

    • Reaction: BaCO₃ + 2HI → BaI₂ + H₂O + CO₂

  • After the reaction ceases, gently heat the solution to drive off excess water and crystallize the barium iodide dihydrate (BaI₂·2H₂O).

  • Dehydrate the BaI₂·2H₂O by heating it under vacuum. A step-wise heating process is recommended to avoid melting and decomposition.

Purification by Zone Refining:

Zone refining is a highly effective method for purifying the synthesized BaI₂.[4]

  • Load the anhydrous BaI₂ powder into a long, narrow crucible (e.g., quartz or vitreous carbon) within a glovebox.

  • Seal the crucible under vacuum or a low pressure of a high-purity inert gas.

  • Place the crucible in a zone refining furnace, which has one or more narrow heating zones.

  • Slowly pass the molten zones along the length of the crucible. Impurities with a segregation coefficient less than one will be transported with the molten zone to one end of the ingot.

  • After multiple passes, the central part of the ingot will be of significantly higher purity.

Bridgman-Stockbarger Crystal Growth of BaI₂

The following is a general protocol for growing BaI₂ single crystals using the vertical Bridgman-Stockbarger method.

Apparatus:

  • Two-zone vertical Bridgman-Stockbarger furnace with precise temperature control.

  • Sealed quartz or vitreous carbon ampoule with a conical tip for seed selection.

  • Mechanism for slowly lowering the ampoule through the temperature gradient.

  • Inert atmosphere glovebox for material handling.

Procedure:

  • Ampoule Preparation: Thoroughly clean and dry the growth ampoule. To prevent the crystal from sticking to the walls, the inner surface can be coated with a thin layer of pyrolytic carbon.

  • Material Loading: Inside a glovebox, load the high-purity, anhydrous BaI₂ powder (and dopant, if required) into the ampoule.

  • Sealing: Evacuate the ampoule to a high vacuum and seal it. Alternatively, backfill with a low pressure of a high-purity inert gas (e.g., Argon) before sealing.

  • Furnace Setup: Position the sealed ampoule in the Bridgman furnace. The upper zone should be heated to a temperature above the melting point of BaI₂ (711 °C), and the lower zone should be below the melting point. A typical temperature profile would have the hot zone at ~750-800 °C and the cold zone at ~600-650 °C.

  • Melting and Homogenization: Raise the temperature of the furnace to completely melt the BaI₂ charge. Hold the molten material at this temperature for several hours to ensure homogenization.

  • Crystal Growth: Slowly lower the ampoule through the temperature gradient. The conical tip of the ampoule promotes the selection of a single crystal nucleus. A typical lowering rate for halide crystals is in the range of 1-5 mm/hour.

  • Cooling: Once the entire charge has solidified, slowly cool the furnace to room temperature over a period of several hours to days to minimize thermal stress and prevent cracking.

  • Crystal Retrieval: Carefully retrieve the ampoule from the furnace and transfer it to a glovebox to extract the grown crystal.

Data Presentation

Property Anhydrous BaI₂ BaI₂ · 2H₂O (Dihydrate) Reference
Molar Mass 391.136 g/mol 427.167 g/mol [5]
Appearance White orthorhombic crystalsColorless crystals[1]
Density 5.15 g/cm³5.0 g/cm³[5]
Melting Point 711 °CDecomposes at 740 °C[1][5]
Solubility in Water 221 g/100 mL (20 °C)Freely soluble[1]
Thermal Expansion Coefficient (approx.) ~11.4 µm/(m·°C)-[6]
Bridgman Growth Parameter Typical Range for Halide Crystals Notes
Hot Zone Temperature 750 - 850 °CAbove the melting point of BaI₂ (711 °C)
Cold Zone Temperature 600 - 700 °CBelow the melting point of BaI₂
Temperature Gradient 10 - 30 °C/cmAt the solid-liquid interface
Crucible Lowering Rate 1 - 5 mm/hourSlower rates generally lead to higher quality crystals
Atmosphere Vacuum or low-pressure inert gas (e.g., Argon)To prevent oxidation and decomposition

Mandatory Visualizations

experimental_workflow Experimental Workflow for BaI₂ Single Crystal Growth cluster_prep Material Preparation cluster_growth Crystal Growth cluster_post Post-Growth Processing synthesis Synthesis of BaI₂ purification Purification (Zone Refining) synthesis->purification loading Ampoule Loading (Glovebox) purification->loading sealing Ampoule Sealing (Vacuum/Inert Gas) loading->sealing growth Bridgman Growth sealing->growth cooling Controlled Cooling growth->cooling extraction Crystal Extraction (Glovebox) cooling->extraction characterization Characterization (XRD, etc.) extraction->characterization cutting Cutting & Polishing extraction->cutting

Caption: Workflow for BaI₂ crystal growth.

troubleshooting_logic Troubleshooting Logic for Cracked BaI₂ Crystals start Cracked Crystal Observed cause1 High Thermal Stress? start->cause1 cause2 Constitutional Supercooling? cause1->cause2 No solution1a Decrease Cooling Rate cause1->solution1a Yes cause3 Mechanical Vibration? cause2->cause3 No solution2 Purify Starting Material (Zone Refining) cause2->solution2 Yes solution3 Isolate Furnace from Vibrations cause3->solution3 Yes solution1b Select Crucible with Matching CTE solution1a->solution1b

Caption: Decision tree for troubleshooting cracked crystals.

References

Improving the yield of reactions involving barium iodide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Barium Iodide Reactions

Welcome to the Technical Support Center for reactions involving barium iodide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing barium iodide?

A1: The two primary methods for synthesizing barium iodide are for its dihydrate and anhydrous forms.

  • Barium Iodide Dihydrate (BaI₂·2H₂O): This method involves a two-step process. First, ferrous iodide (FeI₂) is synthesized from iron powder and iodine. The resulting ferrous iodide solution is then reacted with barium hydroxide (B78521) to produce barium iodide dihydrate and iron(II) hydroxide precipitate.[1]

  • Anhydrous Barium Iodide (BaI₂): A high-yield method involves the reaction of barium hydride with ammonium (B1175870) iodide in a pyridine (B92270) solution. This process can achieve a yield of up to 97%.[1][2] Another method is the reaction of barium metal with 1,2-diiodoethane (B146647) in ether.[3] Barium iodide can also be prepared by reacting barium carbonate with hydroiodic acid (HI).[4]

Q2: What are the critical handling and storage conditions for barium iodide to prevent degradation?

A2: Barium iodide is sensitive to air, light, and moisture.[5]

  • Air and Moisture: It is hygroscopic and readily absorbs moisture from the air to form the dihydrate.[5] Exposure to air can also lead to the release of iodine, causing the compound to turn red.[2] Therefore, it should be handled under an inert atmosphere (e.g., argon or nitrogen) and stored in tightly sealed containers in a cool, dry place.[6]

  • Light: Exposure to light can cause decomposition, particularly in acidic conditions.[5] It is recommended to store barium iodide in the dark.

Q3: My barium iodide solution has a reddish-brown color. What is the cause and how can I fix it?

A3: A reddish-brown color in your barium iodide solution is likely due to the presence of free iodine (I₂), which can form from the oxidation of iodide ions upon exposure to air.[2] To remove the color, you can add a small amount of a reducing agent, such as a dilute solution of sodium thiosulfate (B1220275) (Na₂S₂O₃), dropwise until the color disappears. However, be mindful that this will introduce other ions into your solution, which may need to be removed in a subsequent purification step.

Q4: Can I use solvents other than water for reactions involving barium iodide?

A4: Yes, barium iodide is soluble in other solvents besides water. The hydrated form is freely soluble in ethanol (B145695) and acetone.[3] The choice of solvent will depend on the specific reaction you are performing. For the synthesis of anhydrous barium iodide, pyridine has been shown to be an effective solvent.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving barium iodide.

Issue 1: Low Yield of Barium Iodide Dihydrate

Symptoms: The final mass of the crystallized BaI₂·2H₂O is significantly lower than the theoretical yield.

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Ferrous Iodide Synthesis Ensure the reaction temperature is maintained between 40-60°C and the stirring speed is 60-100 rpm for 30-50 minutes.[1] Use a slight excess of iron powder (molar ratio of Iodine:Iron powder = 1.0:1.2-1.5).[1]Proper temperature and stoichiometry will drive the reaction to completion, maximizing the formation of ferrous iodide.
Incomplete Precipitation of Barium Iodide Maintain the pH of the reaction mixture between 8.5 and 9.0 by adding barium hydroxide.[1] Boil the reaction mixture for 20 minutes to ensure complete reaction.[1]An optimal pH and sufficient reaction time will maximize the precipitation of barium iodide.
Loss of Product During Workup During filtration, wash the precipitate with a small amount of cold, deionized water to remove soluble impurities without dissolving a significant amount of the product. Ensure complete transfer of the product at each step.Minimizes loss of the final product during purification.
Impurities in Reactants Use high-purity iron powder, iodine, and barium hydroxide.Reduces the formation of side products that can interfere with the reaction and lower the yield.
Issue 2: Formation of Impurities in the Final Product

Symptoms: The final barium iodide product is discolored or contains insoluble particles.

Possible Cause Troubleshooting Step Expected Outcome
Presence of Iron(II) Hydroxide Add 2-5% activated carbon to the barium iodide solution before filtration.[1] This will help adsorb the fine Fe(OH)₂ precipitate.A clear, colorless barium iodide solution.
Organic Impurities The use of activated carbon will also help remove organic impurities.[1]A purer final product with improved color.
Oxidation of Iodide Minimize exposure of the reaction mixture and the final product to air. Work under an inert atmosphere if possible.Prevents the formation of free iodine, which discolors the product.

Experimental Protocols

Protocol 1: Synthesis of Barium Iodide Dihydrate (BaI₂·2H₂O)

This protocol is adapted from a common method for producing dihydrate barium iodide.[1]

Step 1: Synthesis of Ferrous Iodide (FeI₂)

  • In a reaction vessel, combine iodine and iron powder in a molar ratio of 1.0:1.2-1.5.

  • Add water, with the weight of the water being 2-3 times the weight of the iodine.

  • Heat the mixture to 40-60°C while stirring at 60-100 rpm for 30-50 minutes.

  • Monitor the reaction until the concentration of free iodine and iodate (B108269) (IO₃⁻) are within acceptable limits.

Step 2: Synthesis of Barium Iodide (BaI₂)

  • Prepare a solution of barium hydroxide.

  • Add the ferrous iodide solution to the barium hydroxide solution under stirring conditions, maintaining a molar ratio of ferrous iodide to barium hydroxide of 1:1.

  • This will result in the formation of a precipitate of iron(II) hydroxide (Fe(OH)₂) and a solution of barium iodide (BaI₂).

  • Boil the reaction mixture for 20 minutes.

  • Adjust the pH of the solution to 8.5-9.0 using additional barium hydroxide.

Step 3: Filtration, Concentration, and Drying

  • Add activated carbon (2-5% of the initial weight of iodine) to the reaction solution to adsorb the Fe(OH)₂ precipitate and other impurities.

  • Filter the solution to obtain a clear barium iodide solution.

  • Evaporate the water at room temperature and atmospheric pressure until barium iodide crystals precipitate.

  • Centrifuge to separate the crystals and then dry them at 75-90°C for 60-90 minutes.

Protocol 2: Synthesis of Anhydrous Barium Iodide (BaI₂) with High Yield

This protocol is based on a method reported to achieve a 97% yield.[1][2]

  • In a suitable reaction vessel, combine barium hydride (BaH₂) and ammonium iodide (NH₄I) in a pyridine solution.

  • The reaction will produce anhydrous barium iodide, ammonia (B1221849) (NH₃), and hydrogen gas (H₂).

  • After the reaction is complete, remove the majority of the pyridine by distillation.

  • Remove the remaining crystalline pyridine by vacuum distillation at 150-160°C.

Visualizations

experimental_workflow_dihydrate cluster_step1 Step 1: Ferrous Iodide Synthesis cluster_step2 Step 2: Barium Iodide Synthesis cluster_step3 Step 3: Purification and Isolation I2 Iodine Reactor1 Reaction at 40-60°C I2->Reactor1 Fe Iron Powder Fe->Reactor1 H2O Water H2O->Reactor1 FeI2_sol Ferrous Iodide Solution Reactor1->FeI2_sol Reactor2 Neutralization Reaction FeI2_sol->Reactor2 BaOH2 Barium Hydroxide BaOH2->Reactor2 BaI2_FeOH2 BaI₂ Solution + Fe(OH)₂ Precipitate Reactor2->BaI2_FeOH2 ActivatedCarbon Activated Carbon BaI2_FeOH2->ActivatedCarbon Filtration Filtration ActivatedCarbon->Filtration Evaporation Evaporation & Crystallization Filtration->Evaporation Drying Drying at 75-90°C Evaporation->Drying FinalProduct BaI₂·2H₂O Crystals Drying->FinalProduct

Caption: Workflow for the synthesis of barium iodide dihydrate.

troubleshooting_low_yield Start Low Yield of BaI₂·2H₂O Q1 Check Ferrous Iodide Synthesis Conditions Start->Q1 A1_1 Incorrect Temperature (not 40-60°C) Q1->A1_1 No A1_2 Incorrect Stoichiometry (I₂:Fe ratio) Q1->A1_2 No Q2 Check Barium Iodide Precipitation Q1->Q2 Yes Solution Optimize Conditions/Procedures A1_1->Solution A1_2->Solution A2_1 Incorrect pH (not 8.5-9.0) Q2->A2_1 No A2_2 Insufficient Reaction Time Q2->A2_2 No Q3 Review Workup Procedure Q2->Q3 Yes A2_1->Solution A2_2->Solution A3_1 Product Loss During Filtration/Transfer Q3->A3_1 No Q3->Solution Yes A3_1->Solution

Caption: Troubleshooting logic for low yield of barium iodide dihydrate.

References

Side reactions of barium iodide with atmospheric CO2 and water

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the handling and side reactions of barium iodide (BaI₂), particularly its interaction with atmospheric carbon dioxide (CO₂) and water. This resource is intended for researchers, scientists, and professionals in drug development who utilize barium iodide in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my white barium iodide powder turning yellow/brown and clumping together?

A1: This is a common observation when barium iodide is exposed to air and light.[1][2] Barium iodide is hygroscopic, meaning it readily absorbs moisture from the atmosphere to form barium iodide dihydrate (BaI₂·2H₂O).[3][4] The clumping is a result of this water absorption, a process known as deliquescence, where the solid begins to dissolve in the absorbed water.[1][5] The color change to yellow or reddish is often due to the decomposition of the iodide ion, which can be oxidized to iodine (I₂), especially in the presence of light and acidic conditions that may arise from dissolved CO₂.[1][6]

Q2: I've noticed a white precipitate forming in my aqueous solution of barium iodide. What is it?

A2: The white precipitate is most likely barium carbonate (BaCO₃). This forms due to the reaction of barium iodide with atmospheric carbon dioxide and water. This reaction can proceed through a couple of pathways. First, the dissolved barium iodide can be hydrolyzed by water to form barium hydroxide (B78521) (Ba(OH)₂), which is a base. This base then reacts with CO₂ (an acidic gas) to produce the insoluble barium carbonate. Alternatively, CO₂ can dissolve in water to form carbonic acid (H₂CO₃), which then reacts with the barium iodide in a double displacement reaction to form barium carbonate and hydroiodic acid (HI).

Q3: Can I still use my barium iodide if it has changed color or has some precipitate?

A3: For applications requiring high purity, it is not recommended to use barium iodide that has visibly decomposed. The presence of iodine, barium carbonate, and excess water can interfere with chemical reactions, leading to inaccurate results, side product formation, and lower yields. For less sensitive applications, the material might still be usable, but the impurities should be taken into account.

Q4: What are the ideal storage conditions for barium iodide?

A4: To prevent side reactions, barium iodide should be stored in a tightly sealed container in a cool, dry place, protected from light.[1][5][7] For optimal protection, especially for the anhydrous form, storage in an inert atmosphere, such as in a desiccator with a drying agent or inside a glovebox, is recommended.[7]

Troubleshooting Guides

Issue 1: Barium Iodide Degradation in Storage
  • Symptom: The solid barium iodide has become discolored (yellow/brown), appears wet, or has formed hard clumps.

  • Cause: Exposure to atmospheric moisture, carbon dioxide, and/or light.

  • Solution:

    • Prevention: Always store barium iodide in a tightly sealed container in a dark, dry environment. For long-term storage of anhydrous barium iodide, use of a glovebox or a sealed ampule under an inert gas (e.g., argon or nitrogen) is best practice.

    • Purification (for advanced users): If the contamination is minor, the dihydrate can be converted back to the anhydrous form by heating under vacuum.[3] However, removing barium carbonate requires more complex chemical purification steps that may not be practical for most labs. It is generally more cost-effective to purchase fresh, high-purity barium iodide.

Issue 2: Unexpected Precipitate in Barium Iodide Solutions
  • Symptom: A white, insoluble material forms in an aqueous solution of barium iodide over time.

  • Cause: Formation of barium carbonate from the reaction with atmospheric CO₂.

  • Solution:

    • Use Freshly Prepared Solutions: Prepare barium iodide solutions immediately before use with de-gassed, deionized water.

    • Work Under Inert Atmosphere: If the experiment is sensitive to carbonate impurities, handle the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) to minimize contact with air.

    • Filtration: If a small amount of precipitate has formed, it may be possible to remove it by filtration immediately before use, though this does not remove any dissolved carbonic acid or bicarbonate.

Quantitative Data

The following table summarizes key properties of barium iodide relevant to its stability.

PropertyAnhydrous Barium Iodide (BaI₂)Barium Iodide Dihydrate (BaI₂·2H₂O)Barium Carbonate (BaCO₃)
Molar Mass ( g/mol ) 391.14427.17197.34
Appearance White crystalline powderColorless crystalsWhite powder
Melting Point (°C) 711Decomposes811 (decomposes)
Solubility in Water Highly solubleFreely solubleSparingly soluble
Hygroscopicity Highly hygroscopicN/ANon-hygroscopic

Experimental Protocols

Protocol 1: Handling Anhydrous Barium Iodide
  • Environment: All handling of anhydrous barium iodide should be performed in a controlled, inert atmosphere, such as a nitrogen or argon-filled glovebox.

  • Apparatus: Use oven-dried glassware and spatulas. Avoid plastic containers that may be permeable to moisture.

  • Dispensing: Weigh the required amount of barium iodide inside the glovebox. If a glovebox is not available, work quickly and in a fume hood with low humidity. Keep the main stock bottle tightly sealed at all times when not in use.

  • Dissolution: If making a solution, use anhydrous, de-gassed solvents. Add the solvent to the flask containing the barium iodide under a positive pressure of inert gas.

Visualizations

Side_Reaction_Pathway Side Reaction Pathway of Barium Iodide BaI2 Barium Iodide (BaI2) BaI2_H2O Barium Iodide Dihydrate (BaI2·2H2O) BaI2->BaI2_H2O + 2H2O BaCO3 Barium Carbonate (BaCO3) (White Precipitate) BaI2->BaCO3 + H2CO3 H2O Atmospheric Water (H2O) H2CO3 Carbonic Acid (H2CO3) H2O->H2CO3 + CO2 CO2 Atmospheric CO2 BaOH2 Barium Hydroxide (Ba(OH)2) BaI2_H2O->BaOH2 + H2O (hydrolysis) BaOH2->BaCO3 + CO2 HI Hydroiodic Acid (HI)

Barium Iodide Side Reaction Pathway

Experimental_Workflow Recommended Workflow for Handling Barium Iodide start Start storage Store BaI2 in Tightly Sealed Container in Desiccator/Glovebox start->storage handling Handle in Inert Atmosphere (Glovebox) storage->handling glassware Use Oven-Dried Glassware handling->glassware solvent Use Anhydrous, De-gassed Solvents handling->solvent reaction Perform Experiment glassware->reaction solvent->reaction end End reaction->end

Recommended Handling Workflow

References

Technical Support Center: Stabilizing Barium Iodide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barium iodide solutions. Our goal is to help you ensure the long-term stability of your solutions for reliable and reproducible experimental outcomes.

Troubleshooting Guide

Discolored or precipitated solutions can compromise experimental results. This guide will help you identify and resolve common issues with barium iodide solutions.

Problem: My barium iodide solution has turned yellow or brown.

  • Cause: This discoloration is a common indicator of iodide oxidation, which leads to the formation of elemental iodine (I₂).[1] This process can be accelerated by several factors.

  • Solutions:

    • Assess Usability: For non-quantitative applications, a faintly yellow solution might still be usable. However, for most research purposes, the presence of iodine introduces an impurity that can interfere with reactions. It is generally recommended to discard discolored solutions and prepare a fresh batch.

    • Review Storage Conditions: Ensure the solution is stored in a tightly sealed, amber glass bottle in a cool, dark place to protect it from light and air.[2]

    • Consider Inert Atmosphere: For highly sensitive applications, storing the solution under an inert gas like nitrogen or argon can prevent oxidation.[3]

    • Implement a Stabilization Protocol: Prepare fresh solutions using a stabilization method as outlined in the experimental protocols section below.

Problem: A precipitate has formed in my barium iodide solution.

  • Cause: Precipitate formation can be due to several factors:

    • Reaction with Carbon Dioxide: Barium iodide solutions can react with atmospheric carbon dioxide to form insoluble barium carbonate.

    • Contamination: Introduction of contaminants can lead to the formation of insoluble barium salts.

    • Solvent Evaporation: Over time, solvent evaporation can increase the concentration of barium iodide beyond its solubility limit.

  • Solutions:

    • Identify the Precipitate: If possible, analyze the precipitate to determine its composition. This can help in identifying the source of the contamination.

    • Improve Sealing: Use high-quality, tightly sealed containers to minimize exposure to air and prevent solvent evaporation. Parafilm can be used to create a better seal.

    • Filter the Solution: For immediate use in non-critical applications, the solution can be filtered to remove the precipitate. However, the concentration of the remaining solution may have changed.

    • Prepare Fresh Solution: The most reliable solution is to discard the precipitated solution and prepare a new one, ensuring clean glassware and proper storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of barium iodide solution degradation?

A1: The primary cause of degradation is the oxidation of the iodide ion (I⁻) to elemental iodine (I₂).[1] This reaction is promoted by exposure to light, air (oxygen), and acidic conditions.[2][4]

Q2: How can I prevent my barium iodide solution from turning yellow?

A2: To prevent discoloration, you should minimize the solution's exposure to light and oxygen. Store it in a tightly capped amber glass bottle, in a cool and dark location.[5] For enhanced stability, you can add a chemical stabilizer like dextrose or a small amount of sodium thiosulfate (B1220275), and ensure the solution's pH is neutral to slightly alkaline.[4][6]

Q3: What is the recommended pH for storing barium iodide solutions?

A3: A neutral to slightly alkaline pH (around 7-8) is recommended to minimize the oxidation of iodide.[4][7] Acidic conditions can accelerate the degradation process.

Q4: Can I use a plastic bottle to store my barium iodide solution?

A4: It is highly recommended to use glass containers, specifically amber glass, as they are less permeable to air than most plastics and protect the solution from light.[2] If plastic must be used, ensure it is a high-density, opaque plastic that is compatible with the solvent and has a very low permeability to oxygen.

Q5: What is the typical shelf life of a barium iodide solution?

A5: The shelf life of an unstabilized barium iodide solution can be quite short, potentially only a few weeks to months, depending on storage conditions. A properly stabilized solution, stored under optimal conditions (cool, dark, inert atmosphere), can have a significantly longer shelf life, potentially up to a year or more. However, it is best practice to periodically check the solution for any signs of degradation. For quantitative applications, it is advisable to re-standardize the solution after prolonged storage.[8][9]

Q6: Are there any recommended stabilizers for barium iodide solutions?

A6: Yes, based on the stabilization of other iodide solutions, small amounts of reducing agents or antioxidants can be effective. Common examples include dextrose and sodium thiosulfate.[6][10] These compounds work by reducing any elemental iodine that forms back to iodide, thus preventing discoloration and maintaining the integrity of the solution.

Data Presentation

Table 1: Factors Affecting Barium Iodide Solution Stability

FactorEffect on StabilityRecommendation
Light Accelerates oxidation of iodide to iodine.[2]Store in amber glass bottles or in the dark.
Air (Oxygen) Oxidizes iodide, leading to degradation.[1]Use tightly sealed containers; consider storage under an inert gas (N₂ or Ar).
Temperature Higher temperatures can increase the rate of degradation.Store in a cool environment.
pH Acidic pH promotes oxidation.[4]Maintain a neutral to slightly alkaline pH (7-8).
Container Material Plastic containers may be permeable to oxygen.Use amber glass bottles.[2]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Barium Iodide Stock Solution (1 M)

  • Materials:

    • Barium iodide (BaI₂)

    • High-purity deionized water

    • Dextrose (optional stabilizer)

    • Sodium thiosulfate (optional stabilizer)

    • Amber glass volumetric flask

    • Magnetic stirrer and stir bar

  • Procedure: a. Weigh 391.14 g of anhydrous barium iodide. b. Add the barium iodide to a 1 L amber glass volumetric flask containing approximately 800 mL of deionized water. c. Stir the solution with a magnetic stirrer until the barium iodide is completely dissolved. d. (Optional Stabilization) Add a small amount of stabilizer:

    • Dextrose: Add 1 g of dextrose to the solution.[10]
    • Sodium Thiosulfate: Add 0.1 g of sodium thiosulfate to the solution.[10] e. Once fully dissolved, bring the solution to the 1 L mark with deionized water. f. Cap the flask tightly and invert several times to ensure homogeneity. g. Store the solution in a cool, dark place. For extended storage, consider flushing the headspace with an inert gas before sealing.

Protocol 2: Monitoring the Stability of Barium Iodide Solutions via Iodometric Titration

This protocol allows for the quantification of any elemental iodine that has formed in the solution, which is a direct measure of degradation.

  • Materials:

    • Barium iodide solution to be tested

    • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.01 M)

    • Starch indicator solution (1%)

    • Burette, flasks, and pipettes

  • Procedure: a. Pipette a known volume (e.g., 25 mL) of the barium iodide solution into an Erlenmeyer flask. b. Titrate with the standardized sodium thiosulfate solution until the yellow color of the iodine has almost disappeared. c. Add 1-2 mL of the starch indicator solution. The solution should turn a deep blue-black color. d. Continue the titration with sodium thiosulfate, adding it dropwise, until the blue color disappears completely. e. Record the volume of sodium thiosulfate solution used. f. Calculate the concentration of elemental iodine (I₂) in the original solution using the stoichiometry of the reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻.

Mandatory Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis weigh Weigh BaI2 dissolve Dissolve in DI Water weigh->dissolve add_stabilizer Add Stabilizer (Optional) dissolve->add_stabilizer qs QS to Final Volume add_stabilizer->qs store Store in Cool, Dark, Tightly Sealed Amber Bottle qs->store Transfer sample Take Aliquot store->sample titrate Iodometric Titration sample->titrate analyze Analyze Data titrate->analyze

Caption: Workflow for preparing and assessing the stability of barium iodide solutions.

troubleshooting_flowchart start Barium Iodide Solution Issue discoloration Is the solution discolored (yellow/brown)? start->discoloration precipitate Is there a precipitate? discoloration->precipitate No check_storage Review storage conditions (light, air, temp). discoloration->check_storage Yes check_seal Check container seal for air leaks/evaporation. precipitate->check_seal Yes no_issue Solution is stable. Continue use. precipitate->no_issue No use_stabilizer Prepare fresh solution with a stabilizer. check_storage->use_stabilizer discard_discolored Discard and prepare a fresh solution. use_stabilizer->discard_discolored If issue persists clean_glassware Ensure glassware is scrupulously clean. check_seal->clean_glassware discard_precipitate Discard and prepare a fresh solution. clean_glassware->discard_precipitate If issue persists

Caption: Troubleshooting flowchart for common issues with barium iodide solutions.

References

Validation & Comparative

A Comparative Guide to Barium Iodide and Strontium Iodide Scintillators for High-Resolution Radiation Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate scintillator is paramount for sensitive and accurate radiation detection. This guide provides a detailed comparison of two promising inorganic scintillators: Europium-doped Barium Iodide (BaI₂:Eu) and Europium-doped Strontium Iodide (SrI₂:Eu).

Both BaI₂:Eu and SrI₂:Eu have emerged as high-performance alternatives to traditional scintillators like Sodium Iodide (NaI:Tl), offering superior light yields and energy resolution, which are critical for applications in gamma-ray spectroscopy, medical imaging, and security screening. This comparison delves into their key performance metrics, supported by experimental data, to aid in the selection process for specific research and development needs.

Performance Comparison at a Glance

A summary of the key performance characteristics of BaI₂:Eu and SrI₂:Eu scintillators is presented below. These values represent typical findings from various studies and can vary based on crystal quality, dopant concentration, and experimental conditions.

PropertyBarium Iodide (BaI₂:Eu)Strontium Iodide (SrI₂:Eu)
Light Yield (photons/MeV) >30,000[1][2][3]~80,000 - 120,000[4][5][6][7]
Energy Resolution @ 662 keV (FWHM) ~8%[8]< 3% - 4%[1][4][8][9][10]
Primary Decay Time < 1 µs (for Eu²⁺ emission)[1][2][3]1 - 5 µs (size dependent)[5][11]
Peak Emission Wavelength ~420 nm (Eu²⁺ emission)[1][2][3][12]~435 nm[1][4][5][8]
Density (g/cm³) 5.1[12]4.59 - 4.6[5][9][11]
Effective Atomic Number (Zeff) 54.1[12]48 - 49[5][9]
Hygroscopic YesYes[5][11]
Intrinsic Radioactivity NoNo[5][11][13]

In-Depth Analysis of Scintillation Properties

Light Yield and Energy Resolution: Strontium iodide doped with europium (SrI₂:Eu) exhibits an exceptionally high light yield, with reported values often exceeding 80,000 photons/MeV and in some cases reaching up to 120,000 photons/MeV.[4][5][6][7] This high light output is a primary contributor to its excellent energy resolution, which is typically below 3-4% at 662 keV.[1][4][8][9][10] This level of performance is comparable to that of LaBr₃:Ce, a benchmark high-resolution scintillator, but without the intrinsic radioactivity associated with lanthanum.[13]

Barium iodide doped with europium (BaI₂:Eu) also demonstrates a high light yield, though generally lower than that of SrI₂:Eu, with values reported to be greater than 30,000 photons/MeV.[1][2][3] The energy resolution of BaI₂:Eu is consequently more moderate, around 8% at 662 keV.[8] It is important to note that the performance of BaI₂:Eu can be significantly affected by the purity of the starting materials. The presence of impurities can lead to a broad, slow emission band around 550 nm, which can be reduced by using zone-refined precursor materials.[12]

Decay Time: The decay time of a scintillator is a crucial parameter for applications requiring high count rates. BaI₂:Eu, specifically its Eu²⁺ emission at 420 nm, has a relatively fast decay time of less than 1 microsecond.[1][2][3] In contrast, SrI₂:Eu has a slower decay time, ranging from 1 to 5 microseconds, which can be dependent on the size of the crystal.[5][11] This longer decay time in SrI₂:Eu may limit its use in high-rate timing applications, requiring longer digital shaping times for signal processing.[11]

Proportionality: SrI₂:Eu is noted for its excellent light yield proportionality, meaning the light output is nearly directly proportional to the energy of the incident gamma-ray over a wide energy range.[1][8][11] This characteristic is a key factor in its superior energy resolution. The proportionality of BaI₂:Eu is less well-documented in direct comparison but is a critical factor for achieving good energy resolution.

Visualizing the Scintillation Process and Experimental Workflow

To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the scintillation signaling pathway and a typical experimental workflow for scintillator characterization.

ScintillationPathway Scintillation Signaling Pathway in Eu²⁺ Doped Iodides cluster_crystal Scintillator Crystal GammaRay Incident Gamma Ray Interaction Photoelectric Effect / Compton Scattering GammaRay->Interaction Absorption e_h_pairs Electron-Hole Pair Creation Interaction->e_h_pairs Ionization EnergyTransfer Energy Transfer to Eu²⁺ e_h_pairs->EnergyTransfer Eu_Excited Eu²⁺ (Excited State) EnergyTransfer->Eu_Excited Excitation Eu_Ground Eu²⁺ (Ground State) Eu_Excited->Eu_Ground Radiative Decay ScintillationPhoton Scintillation Photon (~420-435 nm) Eu_Excited->ScintillationPhoton Emission

Caption: A simplified diagram of the scintillation mechanism in Europium-doped iodide crystals.

ExperimentalWorkflow Experimental Workflow for Scintillator Characterization cluster_setup Experimental Setup cluster_electronics Signal Processing cluster_analysis Data Analysis Source Gamma-Ray Source (e.g., ¹³⁷Cs) Scintillator Scintillator Crystal (BaI₂:Eu or SrI₂:Eu) Source->Scintillator PMT Photomultiplier Tube (PMT) Scintillator->PMT Light Pulse Preamplifier Preamplifier PMT->Preamplifier Electrical Signal Amplifier Shaping Amplifier Preamplifier->Amplifier MCA Multi-Channel Analyzer (MCA) Amplifier->MCA Spectrum Pulse Height Spectrum MCA->Spectrum Analysis Calculate Light Yield & Energy Resolution Spectrum->Analysis

Caption: A typical experimental workflow for characterizing scintillator performance.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are outlines of common experimental protocols for determining key scintillator properties.

Light Yield Measurement

Objective: To quantify the number of photons produced per unit of energy absorbed from ionizing radiation.

Methodology:

  • Crystal Preparation: The scintillator crystal is encapsulated in a light-tight housing with a window for light collection, often coupled to a photomultiplier tube (PMT) using optical grease to ensure efficient light transmission.

  • Radiation Source: A calibrated gamma-ray source, such as ¹³⁷Cs (662 keV), is placed at a fixed distance from the scintillator.

  • Signal Acquisition: The scintillation light is converted into an electrical signal by the PMT. This signal is then processed by a preamplifier and a shaping amplifier.

  • Pulse Height Analysis: A multi-channel analyzer (MCA) is used to record the pulse height spectrum. The position of the full-energy photopeak is determined.

  • Calibration: The light yield is often measured relative to a standard scintillator with a known light yield, such as NaI(Tl) (typically ~38,000 photons/MeV). The ratio of the photopeak positions, corrected for the quantum efficiency of the PMT at the respective emission wavelengths, is used to calculate the light yield of the test crystal.[14]

  • Absolute Light Yield: For absolute measurements, the single photoelectron peak from the PMT is measured to calibrate the MCA in terms of the number of photoelectrons. This allows for a direct calculation of the number of photons produced.

Energy Resolution Measurement

Objective: To determine the ability of the scintillator to distinguish between gamma-rays of closely spaced energies.

Methodology:

  • Setup: The experimental setup is the same as for the light yield measurement.

  • Data Acquisition: A pulse height spectrum is acquired from a monoenergetic gamma-ray source (e.g., ¹³⁷Cs).

  • Analysis: The full-energy photopeak in the spectrum is fitted with a Gaussian function. The energy resolution is calculated as the Full Width at Half Maximum (FWHM) of the peak divided by the peak's centroid (energy), typically expressed as a percentage.[15]

    • Energy Resolution (%) = (FWHM / Peak Centroid) x 100

Decay Time Measurement

Objective: To measure the time it takes for the scintillation light to decay after excitation.

Methodology:

  • Excitation Source: The scintillator is excited by a pulsed source, such as a pulsed X-ray source, a laser, or by using the correlated photon method with a gamma-ray source.

  • Signal Detection: The scintillation light is detected by a fast photodetector, like a PMT.

  • Time Measurement: The output signal from the PMT is recorded by a fast oscilloscope or a time-to-digital converter (TDC).

  • Data Analysis: The decay curve is fitted with one or more exponential decay functions to determine the decay time constants.[15] For scintillators with multiple decay components, the contribution of each component to the total light yield is also determined.

Conclusion

Both BaI₂:Eu and SrI₂:Eu are highly promising scintillators for a range of applications.

  • SrI₂:Eu stands out for its exceptional light yield and energy resolution, making it an excellent choice for applications where precise energy measurement and isotope identification are critical, such as in high-resolution gamma-ray spectroscopy and medical imaging. Its primary drawback is its relatively slow decay time.

  • BaI₂:Eu , while having a lower light yield and more moderate energy resolution, offers a faster decay time. This makes it a potentially suitable candidate for applications where timing is more critical than energy resolution. The performance of BaI₂:Eu is highly dependent on material purity, which is a key consideration for its practical application.

The choice between these two scintillators will ultimately depend on the specific requirements of the intended application, balancing the need for high energy resolution, fast timing, and overall detector efficiency. Further research into crystal growth and purification techniques for both materials will likely lead to continued improvements in their scintillation properties.

References

Barium Iodide vs. Barium Chloride: A Comparative Guide for Specific Chemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of chemical transformations. While barium chloride is a commonly used salt, barium iodide presents distinct advantages in specific reaction types, primarily owing to the inherent properties of the iodide ion. This guide provides an objective comparison of barium iodide and barium chloride, supported by fundamental chemical principles and highlighting applications where barium iodide is the superior choice.

I. Physicochemical Properties: A Tabular Comparison

A fundamental understanding of the physical and chemical properties of barium iodide and barium chloride is essential for selecting the appropriate reagent for a given reaction. The following table summarizes key quantitative data for these two compounds.

PropertyBarium Iodide (BaI₂)Barium Chloride (BaCl₂)
Molar Mass 391.14 g/mol (anhydrous)[1][2]208.23 g/mol (anhydrous)[3]
Appearance White to yellowish crystalline powder[4]White powder or colorless crystals[3]
Melting Point 711 °C[1]962 °C[3]
Boiling Point 2027 °C[1]1560 °C[3]
Solubility in Water Freely soluble[5]35.8 g/100 mL at 20 °C[3]
Solubility in Ethanol Readily soluble[1]Soluble[3]
Solubility in Acetone Freely soluble[5]Almost insoluble (dihydrate form)[3]

II. Advantages of Barium Iodide in Organic Synthesis

The primary advantages of barium iodide over barium chloride in specific organic reactions stem from two key properties of the iodide ion: its superior ability as a leaving group and its role as a soft nucleophile.

A. Nucleophilic Substitution Reactions: The Leaving Group Effect

In nucleophilic substitution reactions, the rate of reaction is significantly influenced by the ability of the leaving group to depart from the substrate. Iodide is an excellent leaving group, far superior to chloride. This is attributed to its larger size, which allows for the distribution of the negative charge over a larger volume, and the weaker carbon-iodine (C-I) bond compared to the carbon-chlorine (C-Cl) bond.[6] Consequently, reactions involving the displacement of a leaving group can be significantly accelerated when iodide is involved.

While direct comparative studies between barium iodide and barium chloride in reactions like the Finkelstein reaction are not extensively documented, the underlying principle of iodide being a superior leaving group suggests that barium iodide would be a more effective source of iodide ions for such transformations compared to using barium chloride to introduce chloride ions.

B. Preparation of Organobarium Reagents and Active Barium Metal

A significant application where barium iodide is preferred is in the preparation of highly reactive organobarium reagents.[5] These reagents are valuable in organic synthesis for the formation of new carbon-carbon bonds. Barium iodide serves as a precursor to "active barium," a highly reactive form of the metal that can then be used to generate organobarium compounds.[5]

The following workflow illustrates the preparation of active barium from barium iodide, a process for which barium chloride is not a suitable starting material.

G BaI2 Barium Iodide (BaI₂) ActiveBa Active Barium (Ba*) BaI2->ActiveBa Reduction LiBiphenyl Lithium Biphenyl LiBiphenyl->ActiveBa OrganoBa Organobarium Reagent (R-BaI) ActiveBa->OrganoBa Reaction with AlkylHalide Alkyl Halide (R-X) AlkylHalide->OrganoBa

Caption: Workflow for the preparation of organobarium reagents from barium iodide.

III. Experimental Protocols

A. Preparation of Active Barium from Barium Iodide Dihydrate

This protocol describes the generation of a highly reactive form of barium metal from commercially available barium iodide dihydrate.

Materials:

  • Barium iodide dihydrate (BaI₂·2H₂O)

  • Lithium biphenylide solution in dry tetrahydrofuran (B95107) (THF)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • Finely grind commercially available barium iodide dihydrate (BaI₂·2H₂O).

  • Place the ground barium iodide dihydrate in a Schlenk flask and dry at 150 °C under reduced pressure for 12-24 hours. The color of the solid will change from pale yellow to white during the initial 1-2 hours.

  • Allow the flask to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Under a continuous flow of the inert gas, add dry THF to the anhydrous barium iodide with stirring to form a solution/suspension.

  • Slowly add a solution of lithium biphenylide in dry THF to the barium iodide solution at room temperature with vigorous stirring.

  • The formation of a dark brown suspension indicates the generation of active barium (Ba*).

  • This suspension of active barium can then be directly used for the preparation of organobarium reagents by the addition of an appropriate alkyl halide.

IV. Logical Relationship of Halide Properties and Reactivity

The choice between barium iodide and barium chloride for a specific reaction can be logically deduced from the fundamental properties of the halide ions.

G cluster_0 Halide Properties cluster_1 Implications for Reactivity Iodide Iodide (I⁻) - Larger atomic radius - More polarizable - Weaker C-I bond GoodLG Better Leaving Group Iodide->GoodLG GoodNuc Better Nucleophile (in polar protic solvents) Iodide->GoodNuc Chloride Chloride (Cl⁻) - Smaller atomic radius - Less polarizable - Stronger C-Cl bond PoorLG Poorer Leaving Group Chloride->PoorLG FavorableSN FavorableSN GoodLG->FavorableSN Favors Nucleophilic Substitution GoodNuc->FavorableSN UnfavorableSN UnfavorableSN PoorLG->UnfavorableSN Disfavors Nucleophilic Substitution

Caption: Relationship between halide properties and reactivity in nucleophilic substitution.

V. Conclusion

While barium chloride is a versatile and widely used laboratory reagent, barium iodide offers clear advantages in specific synthetic contexts. Its utility as a precursor for highly reactive organobarium reagents and the superior leaving group ability of the iodide ion make it the preferred choice for reactions where these attributes are critical for success. For researchers in drug development and organic synthesis, a thorough understanding of these differences is essential for the rational design of synthetic routes and the efficient preparation of target molecules.

References

A Comparative Guide to Analytical Techniques for Baringin Iodide Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. Barium iodide (BaI₂), a compound used in various chemical syntheses and applications, requires accurate purity assessment to guarantee the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of key analytical techniques for determining the purity of barium iodide, complete with experimental protocols and performance data.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for purity determination depends on several factors, including the desired accuracy and precision, the nature of potential impurities, available instrumentation, and the required analysis time. The following table summarizes the key performance characteristics of major analytical techniques applicable to barium iodide.

TechniqueAnalyte(s)PrincipleTypical AccuracyTypical Precision (RSD)ThroughputKey AdvantagesKey Disadvantages
Gravimetric Analysis Barium (as BaSO₄)Precipitation of a sparingly soluble salt of known composition, followed by filtration, drying, and weighing.[1][2]Excellent (>99.5%)Excellent (<0.2%)[3]LowHigh accuracy and precision, considered a primary method.Time-consuming, labor-intensive, susceptible to co-precipitation of impurities.[4]
Titration (Argentometric) Iodide (as AgI)Volumetric analysis based on the reaction of the analyte with a standard solution of a precipitating agent (e.g., AgNO₃).[1]Very Good (99.0-99.5%)Very Good (<0.5%)[5]ModerateCost-effective, relatively fast, well-established methods.[6]Can be affected by interfering ions, visual endpoint detection can be subjective.[7]
Ion Chromatography (IC) Barium (Ba²⁺), Iodide (I⁻), and other ionic impuritiesSeparation of ions based on their affinity for an ion-exchange stationary phase, followed by detection (typically conductivity).[8][9]Good (95-102% recovery)[10]Good (<2%)[10]HighCan simultaneously determine multiple ions, high sensitivity for ionic impurities.[8]Requires specialized instrumentation, matrix effects can be a concern.[11]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Trace metallic impuritiesIonization of the sample in a high-temperature plasma followed by mass-to-charge ratio separation and detection.[12]Excellent (quantitative at ppb-ppt levels)Excellent (<5%)HighExtremely low detection limits, ideal for trace and ultra-trace impurity analysis.[13]High capital and operational costs, not suitable for determining the major components (assay).[12]
X-ray Fluorescence (XRF) Elemental composition (Ba, I, and elemental impurities)Excitation of core electrons by X-rays, followed by detection of characteristic fluorescent X-rays emitted upon relaxation.[14][15]Good (semi-quantitative to quantitative)Good (<5%)Very HighNon-destructive, rapid analysis of solid samples with minimal preparation.[16]Lower sensitivity for light elements, matrix effects can be significant.[15][16]

Experimental Protocols

Detailed methodologies for the key quantitative techniques are provided below. These protocols are designed to be followed by trained analytical chemists.

Gravimetric Determination of Barium as Barium Sulfate (B86663)

This method is a highly accurate way to determine the barium content in a barium iodide sample.

Methodology:

  • Sample Preparation: Accurately weigh approximately 0.5 g of the barium iodide sample and dissolve it in 150 mL of deionized water. Add 10 mL of 2 M hydrochloric acid.

  • Precipitation: Heat the solution to boiling and slowly add a hot solution of 0.1 M sulfuric acid with constant stirring until no more precipitate forms. Add a slight excess of sulfuric acid to ensure complete precipitation.

  • Digestion: Keep the solution just below boiling for 1-2 hours to allow the precipitate to digest. This process encourages the formation of larger, more easily filterable crystals.

  • Filtration: Filter the hot solution through a pre-weighed, ashless filter paper (e.g., Whatman No. 42). Wash the precipitate with hot deionized water until the filtrate is free of chloride ions (test with silver nitrate (B79036) solution).

  • Drying and Ignition: Carefully transfer the filter paper containing the precipitate to a pre-weighed porcelain crucible. Dry the crucible and its contents in an oven at 105 °C. Then, char the filter paper slowly over a Bunsen burner and finally ignite in a muffle furnace at 800-900 °C to a constant weight.

  • Weighing and Calculation: Cool the crucible in a desiccator and weigh it. The mass of barium sulfate (BaSO₄) is determined by difference. The percentage of barium in the sample can be calculated using the following formula:

    % Barium = (Mass of BaSO₄ / Mass of Sample) × (Atomic Mass of Ba / Molar Mass of BaSO₄) × 100

Gravimetric_Analysis_Workflow cluster_prep Sample Preparation cluster_reaction Precipitation & Digestion cluster_separation Separation & Purification cluster_analysis Analysis weigh Weigh BaI₂ Sample dissolve Dissolve in H₂O + HCl weigh->dissolve precipitate Add hot H₂SO₄ dissolve->precipitate digest Digest Precipitate precipitate->digest filter Filter BaSO₄ digest->filter wash Wash with hot H₂O filter->wash dry Dry & Ignite wash->dry weigh_final Weigh BaSO₄ dry->weigh_final calculate Calculate % Ba weigh_final->calculate

Caption: Workflow for Gravimetric Determination of Barium.
Argentometric Titration of Iodide (Volhard's Method)

This is a classic and reliable method for determining the iodide content.

Methodology:

  • Sample Preparation: Accurately weigh approximately 0.4 g of the barium iodide sample and dissolve it in 100 mL of deionized water. Acidify the solution with 5 mL of 6 M nitric acid.

  • Precipitation of Silver Iodide: Add a known excess of standard 0.1 M silver nitrate (AgNO₃) solution to the sample solution with vigorous stirring to precipitate the iodide as silver iodide (AgI).

  • Separation (Optional but Recommended): Filter the silver iodide precipitate. This step is recommended because AgI is less soluble than AgSCN, but it prevents any potential interference.

  • Titration: Add 2-3 mL of ferric ammonium (B1175870) sulfate indicator to the filtrate (or the solution after precipitation if not filtered). Titrate the excess silver nitrate with a standard 0.1 M potassium thiocyanate (B1210189) (KSCN) solution. The endpoint is reached when a permanent reddish-brown color of the iron(III) thiocyanate complex appears.[7]

  • Calculation: The amount of iodide in the sample is calculated based on the difference between the initial amount of silver nitrate added and the amount that reacted with the potassium thiocyanate.

    Moles of I⁻ = (Moles of AgNO₃ added) - (Moles of KSCN used) % Iodide = (Moles of I⁻ × Atomic Mass of I / Mass of Sample) × 100

Argentometric_Titration_Workflow cluster_prep Sample Preparation cluster_reaction Precipitation cluster_titration Back-Titration cluster_analysis Analysis weigh Weigh BaI₂ Sample dissolve Dissolve in H₂O + HNO₃ weigh->dissolve add_ag Add excess standard AgNO₃ dissolve->add_ag precipitate Precipitate AgI add_ag->precipitate add_ind Add Fe³⁺ Indicator precipitate->add_ind titrate Titrate with KSCN add_ind->titrate endpoint Endpoint: Red-brown color titrate->endpoint calculate Calculate % Iodide endpoint->calculate

Caption: Workflow for Argentometric Titration of Iodide.
Ion Chromatography for Barium and Iodide

This technique allows for the simultaneous or sequential determination of both the cation and anion, as well as other potential ionic impurities.

Methodology:

  • Sample Preparation: Accurately weigh approximately 0.1 g of the barium iodide sample and dissolve it in 100 mL of deionized water in a volumetric flask. Further dilute an aliquot of this solution as necessary to bring the concentrations of barium and iodide within the linear range of the instrument. Filter the final solution through a 0.45 µm syringe filter before injection.

  • Cation Analysis (Barium):

    • Column: A suitable cation exchange column (e.g., a carboxylate- or sulfonate-based column).

    • Eluent: A dilute solution of an acid, such as methanesulfonic acid or sulfuric acid.

    • Detection: Suppressed conductivity detection.

  • Anion Analysis (Iodide):

    • Column: A suitable anion exchange column (e.g., a quaternary ammonium-based column).

    • Eluent: A dilute solution of a base, such as sodium carbonate/sodium bicarbonate or sodium hydroxide.

    • Detection: Suppressed conductivity detection.

  • Quantification: Create a calibration curve for both barium and iodide using certified standards. The concentration of each ion in the sample is determined by comparing its peak area to the calibration curve. The purity of barium iodide can then be calculated from the determined concentrations of barium and iodide.

Ion_Chromatography_Workflow cluster_prep Sample Preparation cluster_analysis IC Analysis weigh Weigh BaI₂ Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter Sample dissolve->filter inject Inject into IC System filter->inject cation_sep Cation Separation (Ba²⁺) inject->cation_sep anion_sep Anion Separation (I⁻) inject->anion_sep detect Conductivity Detection cation_sep->detect anion_sep->detect quantify Quantify vs. Standards detect->quantify

Caption: Workflow for Ion Chromatography Analysis.

Conclusion

The determination of barium iodide purity can be approached with several reliable analytical techniques. For the highest accuracy and precision in determining the main components, gravimetric analysis for barium and argentometric titration for iodide are the gold standards. Ion chromatography offers a powerful alternative for the simultaneous determination of both ions and is particularly useful for screening for ionic impurities. For the detection of trace metallic impurities, ICP-MS is unparalleled in its sensitivity. XRF provides a rapid, non-destructive method for elemental screening. The choice of method should be guided by the specific requirements of the research or application, balancing the need for accuracy with considerations of time, cost, and available resources.

References

Comparative Study of the Hygroscopic Nature of Alkaline Earth Metal Iodides

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 15, 2025

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hygroscopic nature of alkaline earth metal iodides. An understanding of the hygroscopicity of these salts is crucial for their handling, storage, and application in fields ranging from chemical synthesis to pharmaceutical development, as moisture uptake can significantly alter their physical and chemical properties, impacting stability and reactivity.

The hygroscopic character of alkaline earth metal salts is fundamentally linked to the properties of their constituent cations. The tendency of these salts to absorb moisture is largely influenced by the hydration enthalpy of the metal ion.[1] For the alkaline earth metals—beryllium (Be), magnesium (Mg), calcium (Ca), strontium (Sr), and barium (Ba)—the ionic radii of the M²⁺ cations increase down the group. Consequently, the charge density and the hydration enthalpy decrease from Be²⁺ to Ba²⁺.[2][3][4] This periodic trend is the primary determinant of the varying degrees of hygroscopicity observed among their iodide salts.[2]

Data Presentation: A Comparative Overview

While specific Deliquescence Relative Humidity (DRH) values for all alkaline earth metal iodides are not consistently reported in readily available literature, a comparative understanding can be established from their described hygroscopic behavior and their propensity to form stable hydrates. Deliquescence is an extreme form of hygroscopicity where a substance absorbs sufficient moisture from the atmosphere to dissolve and form a liquid solution.

CompoundChemical FormulaMolar Mass ( g/mol )Hygroscopic NatureKnown Hydrates
Beryllium IodideBeI₂262.82Very hygroscopic; fumes in moist air.[5]Not typically isolated as a stable hydrate.
Magnesium IodideMgI₂278.11Deliquescent; readily absorbs moisture.MgI₂·6H₂O, MgI₂·8H₂O
Calcium IodideCaI₂293.89Deliquescent; highly soluble in water.CaI₂·6H₂O
Strontium IodideSrI₂341.43Deliquescent; absorbs atmospheric moisture.SrI₂·6H₂O
Barium IodideBaI₂391.13Slightly deliquescent.BaI₂·2H₂O

Note: The general trend indicates that the hygroscopicity and the tendency to form highly hydrated salts decrease down the group. This correlates with the decreasing hydration enthalpy of the cations.[2][6]

Experimental Protocols: Determining Hygroscopicity

The hygroscopic properties of chemical solids can be precisely quantified using various analytical techniques. A principal method employed in the pharmaceutical and chemical industries is Dynamic Vapor Sorption (DVS) , which measures the extent and rate of water vapor uptake.

Dynamic Vapor Sorption (DVS) Method

Objective: To quantitatively determine the moisture sorption and desorption characteristics of a solid material as a function of relative humidity (RH) at a constant temperature.

Apparatus: A DVS instrument featuring a high-precision microbalance, a temperature- and humidity-controlled sample chamber, and a regulated flow of mixed wet and dry gas streams.

Methodology:

  • Sample Preparation: A precisely weighed sample of the anhydrous alkaline earth metal iodide (typically 5-15 mg) is placed onto the DVS sample pan.

  • Drying Phase: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) at a defined temperature (e.g., 25 °C) until the sample mass stabilizes. This establishes the initial dry mass of the sample.

  • Sorption Phase: The RH within the sample chamber is incrementally increased in predefined steps (e.g., 10% increments from 0% to 90% RH). At each step, the instrument maintains the RH until the sample mass reaches equilibrium (i.e., the rate of mass change over time falls below a set threshold). The mass uptake is continuously recorded.

  • Desorption Phase: Following the sorption cycle, the RH is incrementally decreased in the same steps back to 0% RH. The mass loss is continuously recorded as the sample re-equilibrates at each descending RH level.

  • Data Analysis: The percentage change in mass is plotted against the RH to generate a moisture sorption-desorption isotherm. The Deliquescence Relative Humidity (DRH) is identified as the specific RH value at which a sharp, discontinuous increase in mass occurs, signifying the phase transition from solid to a saturated aqueous solution.

Mandatory Visualizations

Periodic Trend of Hygroscopicity

The diagram below illustrates the qualitative trend of decreasing hygroscopicity for alkaline earth metal iodides when moving down the periodic table. This trend is a direct consequence of the decreasing charge density of the cation, which weakens its interaction with water molecules.

G cluster_trend Trend Down Group 2 Be BeI₂ (Very Hygroscopic) Mg MgI₂ (Deliquescent) Be->Mg Decreasing Cation Charge Density Decreasing Hydration Enthalpy Decreasing Hygroscopicity Ca CaI₂ (Deliquescent) Mg->Ca Sr SrI₂ (Deliquescent) Ca->Sr Ba BaI₂ (Slightly Deliquescent) Sr->Ba

Caption: Trend of hygroscopicity in alkaline earth metal iodides.

Experimental Workflow for Hygroscopicity Determination

The following flowchart outlines the standardized procedure for determining the hygroscopic properties of a solid using the Dynamic Vapor Sorption (DVS) method.

G start Start sample_prep Place Weighed Sample in DVS Instrument start->sample_prep drying Dry Sample at 0% RH to Constant Mass sample_prep->drying sorption_loop Increase RH in Steps (e.g., 0% to 90%) drying->sorption_loop equilibration_sorption Mass Equilibrium? sorption_loop->equilibration_sorption equilibration_sorption->sorption_loop No desorption_loop Decrease RH in Steps (e.g., 90% to 0%) equilibration_sorption->desorption_loop Yes equilibration_desorption Mass Equilibrium? desorption_loop->equilibration_desorption equilibration_desorption->desorption_loop No analysis Generate Sorption Isotherm & Determine DRH equilibration_desorption->analysis Yes end End analysis->end

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.

References

A Comparative Performance Analysis of Europium-Doped Barium Iodide Scintillators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate scintillator is paramount for sensitive and accurate radiation detection. This guide provides a comprehensive comparison of europium-doped barium iodide (BaI₂:Eu) scintillators against other commonly used materials, supported by experimental data and detailed methodologies.

Europium-doped barium iodide has emerged as a promising scintillator material, offering a compelling combination of high light yield and good energy resolution. Its performance characteristics make it a strong candidate for a variety of applications, including gamma-ray spectroscopy and medical imaging. This guide will delve into the quantitative performance metrics of BaI₂:Eu and compare them with established scintillators such as Thallium-doped Sodium Iodide (NaI(Tl)), Cerium-doped Lanthanum Bromide (LaBr₃(Ce)), and Thallium-doped Cesium Iodide (CsI(Tl)).

Comparative Performance Data

The efficacy of a scintillator is primarily determined by its light yield, energy resolution, and decay time. The following table summarizes these key performance indicators for BaI₂:Eu and other common scintillators.

ScintillatorLight Yield (photons/MeV)Energy Resolution (@ 662 keV)Decay Time (ns)Peak Emission (nm)Density (g/cm³)
BaI₂:Eu ~30,000 - 35,000+[1]~8%[1][2]~450[1][3]420 - 425[2][3]5.1
NaI(Tl) 38,000[4]~6.5%[5]230[4]415[4]3.67[4]
LaBr₃(Ce) ~70,000[4]~2.6 - 3%[3][6]16-35380[4]5.1[4]
CsI(Tl) 52,000 - 65,000[4][7]~4.5 - 7%1000[7]540 - 560[4][7]4.51[4][7]

Note: Performance characteristics can vary depending on the crystal quality, dopant concentration, and manufacturing process.

In-depth Analysis

Light Yield: BaI₂:Eu exhibits a respectable light yield, surpassing some established scintillators. While not as high as LaBr₃(Ce) or CsI(Tl), its light output is sufficient for many applications requiring good sensitivity. Efforts in materials science, such as zone refining of the precursor materials, have shown potential for improving the light yield of BaI₂:Eu.[3]

Energy Resolution: The energy resolution of a scintillator dictates its ability to distinguish between gamma rays of different energies. BaI₂:Eu demonstrates an energy resolution of approximately 8% at 662 keV.[1][2] While this is not as sharp as the resolution offered by LaBr₃(Ce), it is a significant improvement over many other scintillating materials and is adequate for numerous spectroscopic applications. The energy resolution is intrinsically linked to the light yield; a higher number of photons produced per event generally leads to better statistical precision and thus better energy resolution.[8][9]

Decay Time: The decay time is a measure of how quickly the scintillation light is emitted. BaI₂:Eu has a principal decay component of around 450 ns, which is intermediate compared to the faster LaBr₃(Ce) and the slower CsI(Tl).[1][3] This decay time is suitable for applications with moderate counting rates.

Experimental Protocols

The characterization of scintillator performance involves a series of standardized experimental procedures. A typical setup includes the scintillator crystal, a light-sensing device such as a photomultiplier tube (PMT) or a silicon photomultiplier (SiPM), and associated electronics for signal processing and data acquisition.

1. Crystal Preparation and Coupling:

  • The scintillator crystal is machined to the desired dimensions and its surfaces are polished to optimize light collection.

  • The crystal is then optically coupled to the photodetector using an optical grease or pad to ensure efficient light transmission.

  • For hygroscopic materials like BaI₂, the crystal and photodetector assembly are encapsulated in a light-tight and hermetically sealed housing.

2. Data Acquisition:

  • A radioactive source emitting gamma rays of a known energy (e.g., ¹³⁷Cs for 662 keV) is placed at a fixed distance from the detector.

  • The light pulses from the scintillator are converted into electrical signals by the photodetector.

  • These signals are then shaped and amplified by a preamplifier and a shaping amplifier.

  • A multichannel analyzer (MCA) is used to record the pulse height spectrum, which is a histogram of the number of events versus their corresponding energy.

3. Performance Metric Extraction:

  • Light Yield: The light yield is determined by comparing the position of the full-energy peak in the pulse height spectrum with the position of a single-photoelectron peak, which is calibrated using a low-intensity light source.

  • Energy Resolution: The energy resolution is calculated as the full width at half maximum (FWHM) of the full-energy peak divided by the peak's centroid, typically expressed as a percentage.

  • Decay Time: The decay time is measured by digitizing the output pulse from the photodetector and fitting the decay portion of the waveform with an exponential function.

Visualizing the Process and Relationships

To better understand the experimental workflow and the interplay of key scintillator properties, the following diagrams are provided.

Experimental_Workflow cluster_setup Detector Setup cluster_electronics Signal Processing cluster_analysis Data Analysis Source Gamma-ray Source (e.g., 137Cs) Scintillator BaI2:Eu Crystal Source->Scintillator Gamma Interaction Photodetector Photodetector (PMT/SiPM) Scintillator->Photodetector Scintillation Light Preamplifier Preamplifier Photodetector->Preamplifier Electrical Pulse DT_Calc Decay Time Measurement Photodetector->DT_Calc Waveform Analysis Housing Light-tight Housing Amplifier Shaping Amplifier Preamplifier->Amplifier MCA Multichannel Analyzer (MCA) Amplifier->MCA Spectrum Pulse Height Spectrum MCA->Spectrum LY_Calc Light Yield Calculation Spectrum->LY_Calc ER_Calc Energy Resolution Calculation Spectrum->ER_Calc

Figure 1. Experimental workflow for scintillator characterization.

Scintillator_Properties LY Light Yield ER Energy Resolution LY->ER directly impacts (higher LY often improves ER) Application Application Suitability (e.g., Spectroscopy, Timing) LY->Application determines sensitivity ER->Application determines nuclide ID capability DT Decay Time DT->Application determines count rate capability Material Material Properties (Crystal Quality, Dopant) Material->LY influences Material->ER influences Material->DT influences

Figure 2. Interrelation of key scintillator performance parameters.

Conclusion

Europium-doped barium iodide is a viable scintillator material with a balanced set of performance characteristics. Its high light yield and good energy resolution make it a suitable alternative to more established scintillators in various applications. While its decay time is longer than some ultrafast scintillators, it is appropriate for many spectroscopic systems. The ongoing research and development in crystal growth and purification techniques are expected to further enhance the performance of BaI₂:Eu, solidifying its position as a valuable tool for radiation detection in research and industry.

References

Barium Iodide vs. Lead Iodide in Perovskite Solar Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for stable, efficient, and safe perovskite solar cell technology is paramount. While lead iodide (PbI₂) has been the cornerstone of high-performance perovskite solar cells, concerns over its toxicity have spurred research into alternatives. Barium iodide (BaI₂) has emerged as a contender, primarily as a dopant or partial substitute for lead, to enhance efficiency and stability.

This guide provides an objective comparison between traditional lead iodide-based perovskites and those incorporating barium iodide. The information presented is based on available experimental data to assist in understanding the current landscape and future potential of these materials in perovskite solar cell fabrication.

Performance Metrics: A Quantitative Comparison

The incorporation of barium as a dopant in lead-based perovskite solar cells has shown promising improvements in key performance parameters. Below is a summary of quantitative data from experimental studies, comparing standard lead iodide perovskite solar cells with their barium-doped counterparts.

Precursor/DopantPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)Notes
Lead Iodide (PbI₂) - Control 11.8---Baseline performance without barium doping.[1]
Barium (Ba²⁺) Doping (3.0 mol%) 14.0 (Champion device: 14.9)---Optimal doping concentration showing significant PCE enhancement.[1]
Barium (Ba²⁺) Doping (5.0 mol%) 17.4---Eliminated J-V hysteresis and demonstrated long-term stability.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized experimental protocols for the fabrication of lead iodide and barium-doped lead iodide perovskite solar cells.

Fabrication of Lead Iodide Perovskite Solar Cells (Sequential Deposition)
  • Substrate Preparation: Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO₂ is deposited on the FTO substrate by spin-coating a precursor solution followed by annealing at high temperatures.

  • Lead Iodide (PbI₂) Deposition: A solution of PbI₂ in a solvent like N,N-dimethylformamide (DMF) is spin-coated onto the TiO₂ layer. The film is then dried on a hotplate.

  • Perovskite Conversion: The PbI₂ film is exposed to a solution of methylammonium (B1206745) iodide (MAI) in isopropanol, leading to the formation of the MAPbI₃ perovskite crystal structure. The substrate is then annealed.

  • Hole Transport Layer (HTL) Deposition: A solution of a hole-transporting material like Spiro-OMeTAD is spin-coated on top of the perovskite layer.

  • Electrode Deposition: A gold or silver electrode is thermally evaporated on top of the HTL to complete the device.

Fabrication of Barium-Doped Lead Iodide Perovskite Solar Cells

The fabrication process for barium-doped perovskite solar cells is similar to the standard lead iodide protocol, with the primary difference being the composition of the precursor solutions.

  • Substrate and ETL Preparation: Follow steps 1 and 2 from the lead iodide protocol.

  • Barium-Doped Lead Iodide Precursor Preparation: A precursor solution is prepared by dissolving PbI₂ and a specific molar percentage of Barium Iodide (BaI₂) in a solvent such as DMF. For instance, for a 5.0 mol% doping, the molar ratio of BaI₂ to PbI₂ would be 0.05:0.95.

  • Perovskite Layer Deposition: The mixed BaI₂/PbI₂ precursor solution is spin-coated onto the ETL.

  • Perovskite Conversion: The film is then treated with a solution of organic cations (e.g., a mixture of formamidinium iodide (FAI) and methylammonium bromide (MABr)) to form the perovskite structure. This is followed by an annealing step.

  • HTL and Electrode Deposition: Follow steps 5 and 6 from the lead iodide protocol.

Experimental and Comparative Workflow

The following diagram illustrates the logical workflow for comparing the fabrication and performance of lead iodide and barium-doped lead iodide perovskite solar cells.

G cluster_0 Precursor Preparation cluster_1 Device Fabrication cluster_2 Characterization & Analysis cluster_3 Comparative Assessment PbI2_precursor Lead Iodide (PbI₂) Solution PbI2_fabrication Standard Perovskite Solar Cell Fabrication PbI2_precursor->PbI2_fabrication Ba_doped_precursor Barium-Doped Lead Iodide (PbI₂ + BaI₂) Solution Ba_doped_fabrication Barium-Doped Perovskite Solar Cell Fabrication Ba_doped_precursor->Ba_doped_fabrication performance_metrics Performance Metrics (PCE, Voc, Jsc, FF) PbI2_fabrication->performance_metrics stability_testing Stability Analysis (Moisture, Thermal, Light) PbI2_fabrication->stability_testing hysteresis_analysis Hysteresis Analysis (J-V curves) PbI2_fabrication->hysteresis_analysis Ba_doped_fabrication->performance_metrics Ba_doped_fabrication->stability_testing Ba_doped_fabrication->hysteresis_analysis comparison Direct Comparison of Performance and Stability performance_metrics->comparison stability_testing->comparison hysteresis_analysis->comparison

Workflow for comparing BaI₂-doped and PbI₂ perovskite solar cells.

Signaling Pathways and Logical Relationships

The decision to use barium iodide as a dopant is based on its potential to address key challenges in lead-based perovskite solar cells. The logical relationship can be visualized as follows:

G cluster_0 Challenges in PbI₂-based Perovskites cluster_1 Intervention cluster_2 Potential Improvements Toxicity Lead Toxicity Ba_doping Barium Iodide (BaI₂) Doping Toxicity->Ba_doping Addresses Stability Structural & Thermal Instability Stability->Ba_doping Addresses Hysteresis J-V Hysteresis Hysteresis->Ba_doping Addresses Improved_PCE Enhanced Power Conversion Efficiency Ba_doping->Improved_PCE Leads to Improved_Stability Increased Structural & Thermal Stability Ba_doping->Improved_Stability Leads to Reduced_Hysteresis Elimination of J-V Hysteresis Ba_doping->Reduced_Hysteresis Leads to

Rationale for using BaI₂ as a dopant in perovskite solar cells.

References

Validating the Crystal Structure of Barium Iodide: A Comparative Analysis Using X-ray Diffraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the crystal structure of active pharmaceutical ingredients and related compounds is paramount. This guide provides a comparative analysis of the experimentally validated crystal structure of anhydrous barium iodide (BaI₂), contrasted with its high-pressure polymorphs, utilizing X-ray diffraction data.

The ambient pressure crystal structure of barium iodide has been determined to be orthorhombic, belonging to the Pnma space group. This structure is isostructural with lead(II) chloride (PbCl₂)[1]. This experimentally determined structure serves as the baseline for comparison with alternative structures observed under high-pressure conditions.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the ambient pressure orthorhombic phase of barium iodide and its theoretically predicted high-pressure polymorphs. The data for the orthorhombic structure is derived from experimental X-ray diffraction studies, while the data for the high-pressure phases are based on theoretical calculations.

Crystal SystemOrthorhombicTetragonalMonoclinic
Space Group PnmaI4/mmmP112₁/a
Pressure Ambient> 17.1 GPa12-15 GPa
Lattice Parameters
a (Å)5.37[2]4.094Not Reported
b (Å)9.00[2]4.094Not Reported
c (Å)10.83[2]3.255Not Reported
α (°)90[2]90Not Reported
β (°)90[2]90Not Reported
γ (°)90[2]90Not Reported
Unit Cell Volume (ų) 523.25[2]54.48Not Reported
Coordination Number of Ba²⁺ 9[3]10Not Reported

Experimental Protocol: Powder X-ray Diffraction of Barium Iodide

The validation of the orthorhombic crystal structure of barium iodide is typically achieved through powder X-ray diffraction (PXRD). The following protocol outlines the general methodology.

1. Sample Preparation:

  • Anhydrous barium iodide is finely ground to a homogenous powder using an agate mortar and pestle to ensure random orientation of the crystallites.

  • The fine powder is then carefully packed into a sample holder, ensuring a flat and level surface to minimize errors from surface roughness.

2. Data Collection:

  • The prepared sample is mounted in a powder X-ray diffractometer.[4]

  • The instrument is equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5418 Å) and a detector.[4]

  • The diffraction pattern is recorded over a 2θ range of 10° to 80° with a step size of 0.02° and a dwell time of 1 second per step.

3. Data Analysis:

  • The resulting diffraction pattern is processed to identify the peak positions (2θ) and their corresponding intensities.

  • The experimental pattern is then compared with theoretical patterns calculated from known crystal structures in crystallographic databases.

  • Structure refinement, typically using the Rietveld method, is performed to refine the lattice parameters and atomic positions to achieve the best fit between the experimental and calculated patterns.

Workflow for Crystal Structure Validation

Crystal Structure Validation Workflow cluster_exp Experimental Validation cluster_comp Computational Analysis Sample_Prep Sample Preparation (Grinding & Mounting) XRD_Data_Collection Powder XRD Data Collection Sample_Prep->XRD_Data_Collection Mount Sample Data_Processing Data Processing (Peak Identification) XRD_Data_Collection->Data_Processing Diffraction Pattern Database_Comparison Database Comparison (e.g., ICDD) Data_Processing->Database_Comparison Peak List Structure_Refinement Rietveld Refinement Database_Comparison->Structure_Refinement Initial Model Structure_Validation Structure Validation Structure_Refinement->Structure_Validation Refined Structure

References

A Comparative Analysis of the Optical Properties of Barium Halides for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct optical characteristics of Barium Fluoride (BaF₂), Barium Chloride (BaCl₂), and Barium Iodide (BaI₂).

This guide provides a detailed comparison of the optical properties of three key barium halides: Barium Fluoride (BaF₂), Barium Chloride (BaCl₂), and Barium Iodide (BaI₂). Understanding the unique optical behaviors of these inorganic compounds is crucial for their application in various scientific and industrial fields, including the development of scintillators for medical imaging, components for UV and IR spectroscopy, and materials for high-energy physics experiments. This analysis is supported by experimental data to offer a clear and objective comparison.

Key Optical Properties at a Glance

The optical properties of barium halides vary significantly across the group, primarily due to the differing halide ions. These differences manifest in their transmission ranges, refractive indices, and scintillation capabilities.

PropertyBarium Fluoride (BaF₂)Barium Chloride (BaCl₂)Barium Iodide (BaI₂)
Transmission Range 0.15 µm to 12.5 µm[1][2][3]Data for pure crystals is not readily available. Doped BaCl₂ shows good transmittance in the visible range.Data for pure crystals is not readily available. Doped BaI₂ is used in applications requiring visible light transmission.
Refractive Index (at 589 nm) ~1.474~1.635~1.78
Scintillation Light Yield (photons/MeV) ~10,000 (slow component)Very low (undoped) ~20,000 (Eu²⁺ doped)[4]Low (undoped) ~19,400 (Eu²⁺ doped)
Primary Scintillation Decay Time ~0.8 ns (fast), ~630 ns (slow)~390 ns (Eu²⁺ doped)[4]Not readily available for intrinsic.
Hygroscopic Nature Non-hygroscopicSlightly hygroscopicHygroscopic

In-Depth Analysis of Optical Properties

Transmission Spectrum

Barium Fluoride (BaF₂) stands out for its exceptionally broad transmission range, spanning from the deep ultraviolet (UV) to the mid-infrared (IR) spectrum (150 nm to 12.5 µm)[1][3]. This wide window of transparency makes it an invaluable material for manufacturing optical components like lenses, windows, and prisms for use in UV and IR spectroscopy.

Barium Chloride (BaCl₂) and Barium Iodide (BaI₂) in their pure crystalline form have less documented transmission spectra in the public domain. However, their utility in scintillation applications, often when doped with activators like Europium (Eu²⁺), indicates good transparency in the visible region of the spectrum, which is necessary for the emitted scintillation light to be detected. Studies on Nd-doped BaCl₂ have shown diffuse transmittance of around 50% in the near-infrared (NIR) region for single crystals and approximately 80% for transparent ceramics[5].

Refractive Index

The refractive index, a measure of how much light bends when passing through a material, is a critical parameter for lens design and other optical components.

  • Barium Fluoride (BaF₂) has a relatively low refractive index, which varies with wavelength. For example, at 5 μm, its refractive index is approximately 1.45[2].

  • Barium Chloride (BaCl₂) possesses a higher refractive index compared to BaF₂.

  • Barium Iodide (BaI₂) exhibits the highest refractive index among the three, a trend that generally follows the increasing atomic number of the halide.

A graphical representation of the logical relationship between the halide ion and the refractive index is provided below.

G Refractive Index Trend F Fluoride (F⁻) Cl Chloride (Cl⁻) F->Cl Heavier Halide I Iodide (I⁻) Cl->I Heavier Halide RefractiveIndex Increasing Refractive Index

Caption: Trend of increasing refractive index with heavier halide ions.

Scintillation Properties

Scintillation is the property of a material to emit light when it absorbs ionizing radiation. This is a key characteristic for radiation detection in medical imaging and high-energy physics.

Barium Fluoride (BaF₂) is a well-known intrinsic scintillator, meaning it scintillates without the need for activation with dopants. It is distinguished by having two emission components: a fast component with a sub-nanosecond decay time and a slower component. The fast component is particularly useful for applications requiring excellent timing resolution.

Barium Chloride (BaCl₂) and Barium Iodide (BaI₂) , in their undoped forms, are not efficient scintillators and exhibit low light yields. However, their scintillation performance is dramatically enhanced when doped with activators. For instance, Eu²⁺-doped BaCl₂ shows a high light yield of approximately 20,000 photons/MeV, making it a promising scintillator material[4]. Similarly, Eu²⁺-doped BaI₂ also demonstrates a significantly improved light output. The scintillation decay time of Eu²⁺-doped BaCl₂ is around 390 ns[4].

Experimental Protocols

The characterization of the optical properties of barium halides involves several key experimental techniques.

Crystal Growth

High-quality single crystals are essential for accurate optical measurements. The Bridgman-Stockbarger and Czochralski methods are two common techniques used for growing large, high-purity barium halide crystals.

  • Bridgman-Stockbarger Method: In this technique, a polycrystalline material is melted in a crucible which is then slowly lowered through a temperature gradient. Crystal growth initiates at the cooler end and progresses through the melt. This method is effective for growing large single crystals of various halides.

  • Czochralski Method: This method involves dipping a seed crystal into a melt of the material and then slowly pulling it upwards while rotating. The molten material solidifies on the seed crystal, forming a large single crystal.

G Crystal Growth Workflow cluster_0 Bridgman-Stockbarger cluster_1 Czochralski Melt_BS Melt in Crucible Lowering Slow Lowering Melt_BS->Lowering Process Flow Solidification_BS Solidification Lowering->Solidification_BS Process Flow Crystal_BS Single Crystal Solidification_BS->Crystal_BS Process Flow Melt_CZ Melt in Crucible SeedDipping Seed Crystal Dipping Melt_CZ->SeedDipping Process Flow PullingRotation Pulling & Rotating SeedDipping->PullingRotation Process Flow Crystal_CZ Single Crystal PullingRotation->Crystal_CZ Process Flow

Caption: Simplified workflows for Bridgman-Stockbarger and Czochralski crystal growth methods.

Measurement of Transmission Spectra

The transmission spectrum of a crystal is typically measured using a spectrophotometer .

Protocol:

  • A beam of light from a broadband source (e.g., a deuterium (B1214612) lamp for UV and a tungsten-halogen lamp for visible and NIR) is passed through a monochromator to select a specific wavelength.

  • The monochromatic light is then passed through the polished barium halide crystal sample.

  • A detector measures the intensity of the transmitted light.

  • This measurement is repeated across the desired wavelength range to generate the transmission spectrum. A reference measurement without the sample is also taken to calculate the transmittance.

Measurement of Refractive Index

The refractive index is commonly determined using the minimum deviation method with a goniometer or through ellipsometry.

Protocol (Minimum Deviation Method):

  • A prism is fabricated from the barium halide crystal.

  • A monochromatic light beam is passed through the prism.

  • The prism is rotated, and the angle of minimum deviation of the light beam is measured using a goniometer.

  • The refractive index is then calculated from the angle of minimum deviation and the apex angle of the prism.

Measurement of Scintillation Properties

Scintillation light yield and decay time are critical parameters for scintillator performance. These are often measured using a photomultiplier tube (PMT) and associated electronics.

Protocol (Light Yield):

  • The barium halide crystal is coupled to a PMT.

  • The crystal is irradiated with a gamma-ray source of known energy (e.g., ¹³⁷Cs).

  • The PMT detects the scintillation photons and converts them into an electrical pulse.

  • The pulse height spectrum is recorded using a multichannel analyzer.

  • The position of the photopeak in the spectrum is used to determine the light yield relative to a standard scintillator with a known light output.

Protocol (Decay Time): The time-correlated single-photon counting (TCSPC) technique is a highly accurate method for measuring scintillation decay times.

G TCSPC Experimental Setup Radiation Radiation Source Crystal Barium Halide Crystal Radiation->Crystal PMT1 Start PMT Crystal->PMT1 PMT2 Stop PMT (Single Photon) Crystal->PMT2 CFD Constant Fraction Discriminator PMT1->CFD Start Signal PMT2->CFD Stop Signal TAC Time-to-Amplitude Converter CFD->TAC Start Signal CFD->TAC Stop Signal MCA Multichannel Analyzer TAC->MCA Result Decay Time Spectrum MCA->Result

Caption: A simplified schematic of a time-correlated single-photon counting (TCSPC) setup.

Conclusion

The choice of a barium halide for a specific application is dictated by its unique optical properties. Barium Fluoride is the material of choice for applications requiring broad spectral transmission from the UV to the IR. For scintillation detection, particularly where high light output is paramount, Europium-doped Barium Chloride and Barium Iodide are excellent candidates, with BaCl₂:Eu²⁺ showing particularly promising performance. The selection process must also consider practical aspects such as hygroscopicity, with BaF₂ being the most robust in this regard. This comparative analysis provides a foundational understanding to guide researchers and professionals in selecting the optimal barium halide for their specific needs in research, development, and various industrial applications.

References

Cross-validation of experimental solubility data for barium iodide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a cross-validation of experimental solubility data for barium iodide (BaI₂), comparing its performance with other common iodide salts. The intended audience includes researchers, scientists, and professionals in drug development who require accurate solubility data for experimental design and formulation. The following sections present quantitative solubility data, a detailed experimental protocol for solubility determination, and a workflow diagram to illustrate the process.

Comparative Solubility of Iodide Salts

The aqueous solubility of barium iodide and other selected iodide salts is summarized in the table below. Data is presented in grams of salt dissolved per 100 grams of water ( g/100 g H₂O) at various temperatures. This allows for a direct comparison of how solubility changes with temperature for these compounds. Barium iodide, like many iodide salts, demonstrates a significant increase in solubility with rising temperature.

Temperature (°C)Barium Iodide (BaI₂)Sodium Iodide (NaI)Potassium Iodide (KI)Lithium Iodide (LiI)
0182159128151
10201167144.5157
20223178140-148[1]165[2][3]
30250191-171
40264205-179
60291257176202
80301295-433
100-302206-208[1][4]480

Note: Data is compiled from various chemical handbooks and databases.[1][2][3][5]

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic (or equilibrium) solubility of a compound.[6][7] This method is considered the gold standard for its reliability and is applicable for generating the type of data presented above.[8]

Objective: To determine the equilibrium solubility of an inorganic salt (e.g., Barium Iodide) in water at a specific temperature.

Materials:

  • Inorganic salt (solute) of interest (e.g., Barium Iodide)

  • High-purity deionized water (solvent)

  • Analytical balance

  • Thermostatically controlled orbital shaker or water bath

  • Calibrated thermometer

  • Screw-cap vials or flasks

  • Syringe filters (e.g., 0.45 µm pore size)

  • Appropriate analytical instrumentation for concentration measurement (e.g., HPLC-UV, gravimetric analysis after evaporation)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid salt to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.[7]

  • Solvent Addition: Add a known volume or mass of deionized water to the vial.

  • Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker set to the desired temperature. The mixture should be agitated continuously. The equilibration time is critical and can range from 24 to 72 hours, depending on the compound, to ensure the system has reached thermodynamic equilibrium.[8][9]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to let the excess solid settle.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. To ensure no solid particles are transferred, immediately pass the solution through a syringe filter into a clean, pre-weighed container.

  • Quantification: Determine the concentration of the dissolved salt in the filtered aliquot using a validated analytical method.

    • Gravimetric Method: Weigh the collected filtrate, then evaporate the solvent to dryness under controlled conditions (e.g., in a drying oven). The mass of the remaining solid residue is the amount of dissolved salt.

    • Chromatographic Method (e.g., HPLC): Dilute the filtrate to a concentration within the calibrated range of the instrument and analyze it to determine the concentration.

  • Calculation: Calculate the solubility in grams of salt per 100 g of water.

    • For the gravimetric method: Solubility = (mass of residue / (mass of filtrate - mass of residue)) * 100

  • Replication: The experiment should be performed in triplicate to ensure the reproducibility and reliability of the results.

Visualization of Experimental Workflow

The logical flow of the thermodynamic solubility determination protocol is illustrated below. This diagram outlines the key steps from preparation to final data analysis.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis A Add excess salt to vial B Add known volume of solvent A->B C Seal and place in shaker at constant temperature B->C D Agitate for 24-72 hours C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter sample F->G H Quantify solute concentration (e.g., Gravimetric, HPLC) G->H I Calculate solubility H->I J Report results (g/100g H₂O) I->J

Workflow for Thermodynamic Solubility Determination.

References

A Comparative Guide to the Electrochemical Properties of Barium Iodide and Other Common Iodide Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective electrochemical comparison of barium iodide with other common iodide salts, namely sodium iodide, potassium iodide, and lithium iodide. The information presented is based on available experimental data and is intended to assist researchers in selecting appropriate iodide salts for their specific applications.

Introduction

Iodide salts are integral components in numerous electrochemical systems, including batteries, dye-sensitized solar cells, and various sensors. The choice of the cation accompanying the iodide anion can significantly influence the electrolyte's overall performance, affecting properties such as ionic conductivity and the electrochemical stability window. While sodium, potassium, and lithium iodides are commonly utilized and well-characterized, barium iodide presents an alternative with a divalent cation (Ba²⁺), which can alter the charge transport and electrochemical behavior of the electrolyte. This guide aims to provide a comparative overview of the key electrochemical parameters of these salts.

Data Presentation

The following tables summarize the available quantitative data for the electrical conductivity of aqueous solutions of the iodide salts and their electrochemical stability windows.

Table 1: Electrical Conductivity (κ) of Aqueous Solutions at 20°C

Concentration (wt%)Barium Chloride (BaCl₂) (mS/cm)Potassium Iodide (KI) (mS/cm)Lithium Iodide (LiI) (mS/cm at 20°C)Sodium Iodide (NaI) (mS/cm at 25°C)
19.114.2~16.516.6
540.471.8~7573.1
1076.7110~130125
20137.0188~190-

Data for BaCl₂ and KI are from the CRC Handbook of Chemistry and Physics.[1] Data for LiI has been interpolated from graphical data presented by Wu et al. (2019).[2][3] Data for NaI is from Lasselle and Aston (1933).[4]

Table 2: Electrochemical Stability Window (ESW) of Aqueous Solutions

Electrolyte (Concentration)Anodic Limit (V vs. SHE)Cathodic Limit (V vs. SHE)ESW (V)
0.25 M Barium Nitrate (B79036) (Ba(NO₃)₂)~1.7~-0.8~2.5
1 M Lithium Nitrate (LiNO₃)~1.75~-0.552.30

Data for Ba(NO₃)₂ and LiNO₃ are from Wessells et al. (2010) at a current density of 100 µA/cm².[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Measurement of Electrical Conductivity

The electrical conductivity of an electrolyte solution is typically measured using a conductivity meter, which consists of two electrodes with a known area and distance between them.[6]

Apparatus:

  • Conductivity meter with a conductivity probe (e.g., two parallel platinum or copper electrodes)

  • Beakers

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes for solution preparation

  • Deionized water

  • The salt to be tested

Procedure:

  • Solution Preparation: Prepare aqueous solutions of the iodide salt at various concentrations (e.g., 1%, 5%, 10%, 20% by weight) using deionized water.[6]

  • Calibration: Calibrate the conductivity meter using standard solutions of known conductivity (e.g., a standard KCl solution).[7]

  • Measurement: a. Place a known volume of the prepared salt solution into a clean beaker with a magnetic stir bar. b. Immerse the conductivity probe into the solution, ensuring the electrodes are fully submerged.[6] c. Begin stirring the solution at a constant, moderate speed. d. Allow the conductivity reading to stabilize and then record the value. e. Thoroughly rinse the probe with deionized water and dry it before measuring the next solution to prevent cross-contamination.[8]

  • Data Analysis: Plot the measured electrical conductivity as a function of the salt concentration.

Determination of the Electrochemical Stability Window (ESW)

The electrochemical stability window is determined using techniques like cyclic voltammetry or by applying a constant current and measuring the potential.[5][9]

Apparatus:

  • Potentiostat

  • Three-electrode electrochemical cell (including a working electrode, a reference electrode, and a counter electrode)

  • The electrolyte solution to be tested

Procedure (using Cyclic Voltammetry):

  • Cell Assembly: Assemble the three-electrode cell with the electrolyte solution. Inert materials like glassy carbon or platinum are often used as working electrodes. A common reference electrode is the Saturated Calomel Electrode (SCE) or Ag/AgCl.

  • Cyclic Voltammetry Scan: a. Perform a cyclic voltammetry scan, starting from the open-circuit potential and sweeping towards a positive (anodic) potential at a set scan rate (e.g., 10 mV/s). b. Reverse the scan direction towards a negative (cathodic) potential once the anodic limit is reached. c. Continue the scan to the cathodic limit and then reverse it back to the starting potential.

  • Data Analysis: a. The anodic and cathodic limits of the ESW are identified as the potentials at which a significant increase in current is observed, indicating the oxidation or reduction of the electrolyte.[9] b. The ESW is the potential difference between the anodic and cathodic limits.

Mandatory Visualization

Experimental_Workflow_Conductivity cluster_prep Solution Preparation cluster_measurement Conductivity Measurement cluster_analysis Data Analysis start Start prep_salt Prepare Iodide Salt Solutions of Varying Concentrations start->prep_salt calibrate Calibrate Conductivity Meter with Standard Solution prep_salt->calibrate measure Measure Conductivity of each Solution calibrate->measure record Record Stabilized Conductivity Value measure->record rinse Rinse Probe with Deionized Water record->rinse plot Plot Conductivity vs. Concentration record->plot rinse->measure Next Solution end End plot->end

Caption: Experimental workflow for determining the electrical conductivity of iodide salt solutions.

Signaling_Pathway_Ionic_Conductivity cluster_factors Factors Influencing Ionic Conductivity cluster_properties Ionic Properties cluster_outcome Result ion_conc Ion Concentration conductivity Overall Ionic Conductivity ion_conc->conductivity ion_mobility Ionic Mobility ion_mobility->conductivity temp Temperature temp->ion_mobility ion_size Ionic Radius ion_size->ion_mobility inversely related solvation Solvation Shell ion_size->solvation ion_charge Ionic Charge ion_charge->ion_mobility directly related solvation->ion_mobility affects effective size

References

Safety Operating Guide

Sichere Entsorgung von Bariumiodid: Ein Leitfaden für Laborfachleute

Author: BenchChem Technical Support Team. Date: December 2025

Die ordnungsgemäße Handhabung und Entsorgung von Bariumiodid ist für die Gewährleistung der Laborsicherheit und den Schutz der Umwelt von entscheidender Bedeutung. Da lösliche Bariumverbindungen gesundheitsschädlich sind, müssen strenge Protokolle befolgt werden, um Risiken zu minimieren.[1][2][3] Dieser Leitfaden bietet detaillierte, schrittweise Anweisungen für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, um Bariumiodid-Abfälle sicher zu verwalten und zu entsorgen.

Unmittelbare Sicherheits- und Handhabungsvorkehrungen

Vor Beginn eines Entsorgungsverfahrens ist es unerlässlich, die mit Bariumiodid verbundenen Gefahren zu verstehen und die entsprechende persönliche Schutzausrüstung (PSA) zu verwenden.

  • Gefahrenbewusstsein : Bariumiodid ist beim Verschlucken oder Einatmen gesundheitsschädlich und kann Reizungen der Augen, der Haut und der Atemwege verursachen.[1][2][3] Der Bariumion wirkt als Muskelgift.[3] Die Exposition gegenüber Licht und Feuchtigkeit sollte vermieden werden, da die Substanz lichtempfindlich und hygroskopisch ist.[1][3]

  • Erforderliche PSA :

    • Augenschutz : Chemikalienschutzbrille oder Schutzbrille tragen.

    • Handschutz : Undurchlässige Handschuhe (z. B. Nitrilkautschuk) verwenden.

    • Körperschutz : Ein Laborkittel ist obligatorisch, um Hautkontakt zu vermeiden.

  • Handhabung : Alle Arbeiten mit Bariumiodidpulver sollten in einem gut belüfteten Bereich oder idealerweise in einem Abzug durchgeführt werden, um die Bildung und das Einatmen von Staub zu minimieren.[1][2]

Quantitative Sicherheitsdaten

Die Einhaltung der Expositionsgrenzwerte ist für die Sicherheit am Arbeitsplatz von entscheidender Bedeutung. Die folgende Tabelle fasst wichtige quantitative Daten für Bariumverbindungen zusammen.

ParameterWertBehörde/Quelle
Zulässige Expositionsgrenze (PEL) - 8-Std. TWA (als Ba)0.5 mg/m³OSHA[4]
Molare Masse (Bariumiodid, BaI₂)391.15 g/mol Quelle[5]
Molare Masse (Bariumsulfat, BaSO₄)233.39 g/mol Quelle[6]
Wasserlöslichkeit (BaI₂)Gut löslich (170 g/100 ml bei 0 °C)Quelle[5]
Wasserlöslichkeit (BaSO₄)Praktisch unlöslich (0.00022 mg/100 ml bei 18 °C)Quelle[6]

Entsorgungsprotokolle

Es gibt zwei primäre Verfahren zur Entsorgung von Bariumiodid: die direkte Entsorgung als gefährlicher Abfall und die In-situ-Behandlung zur Umwandlung in eine weniger gefährliche Form vor der Entsorgung.

Protokoll A: Direkte Entsorgung von unbehandeltem Bariumiodid

Diese Methode ist für kleine Mengen geeignet oder wenn keine Einrichtungen zur chemischen Behandlung zur Verfügung stehen.

  • Sammlung von Feststoffabfällen : Kehren und schaufeln Sie festes Bariumiodid und kontaminierte Einwegartikel (z. B. Wägepapiere) vorsichtig in einen dafür vorgesehenen, deutlich gekennzeichneten Behälter für gefährliche Abfälle.[1][2] Vermeiden Sie die Bildung von Staub.[2]

  • Sammlung von Lösungsabfällen : Gießen Sie Lösungen, die Bariumiodid enthalten, in einen separaten, gekennzeichneten Abfallbehälter für anorganische Salzlösungen oder Schwermetallabfälle.[7] Entsorgen Sie Bariumiodid-Lösungen nicht im Abfluss. [2]

  • Behälterkennzeichnung : Beschriften Sie den Abfallbehälter deutlich mit "Gefährlicher Abfall: Bariumiodid" und listen Sie alle anderen enthaltenen Chemikalien auf.

  • Lagerung : Lagern Sie den verschlossenen Abfallbehälter an einem kühlen, trockenen und gut belüfteten Ort, getrennt von unverträglichen Materialien.

  • Übergabe : Übergeben Sie den Abfallbehälter dem Umwelt-, Gesundheits- und Sicherheitsdienst (EHS) Ihrer Einrichtung oder einem lizenzierten Entsorgungsunternehmen.

Protokoll B: Behandlung im Labor zur Umwandlung in Bariumsulfat

Dieses bevorzugte Verfahren reduziert die Gefährlichkeit des Abfalls, indem das lösliche Bariumiodid in hoch unlösliches und ungiftiges Bariumsulfat (BaSO₄) umgewandelt wird.[7][8][9]

Methodik des Behandlungsexperiments

  • Vorbereitung (im Abzug) :

    • Wenn der Abfall fest ist, lösen Sie ihn vorsichtig in Wasser in einem geeigneten Becherglas.

    • Wenn der Abfall eine wässrige Lösung ist, fahren Sie direkt mit dem nächsten Schritt fort.

  • Ausfällung :

    • Fügen Sie unter ständigem Rühren langsam eine überschüssige Menge einer Sulfatlösung hinzu. Geeignete Reagenzien sind 3 M Schwefelsäure (H₂SO₄) oder eine 10%ige Natriumsulfatlösung (Na₂SO₄).[4][7]

    • Ein weißer Niederschlag von Bariumsulfat (BaSO₄) wird sich sofort bilden.

  • Absetzen und Überprüfung :

    • Lassen Sie die Mischung über Nacht stehen, damit sich der Niederschlag vollständig absetzen kann.[7]

    • Um die vollständige Ausfällung zu überprüfen, fügen Sie einige Tropfen der Sulfatlösung zum klaren Überstand hinzu. Wenn sich kein weiterer Niederschlag bildet, ist die Reaktion abgeschlossen.

  • Trennung :

    • Trennen Sie den festen Bariumsulfat-Niederschlag von der Flüssigkeit durch Dekantieren oder Filtration.

  • Entsorgung der Bestandteile :

    • Fester Abfall (Bariumsulfat) : Trocknen Sie den gefilterten BaSO₄-Feststoff. Der getrocknete, ungiftige Feststoff kann gemäß den örtlichen Vorschriften oft mit dem normalen Laborabfall entsorgt werden.[7][10]

    • Flüssiger Abfall (Filtrat) : Überprüfen Sie den pH-Wert des flüssigen Filtrats. Neutralisieren Sie es bei Bedarf auf einen pH-Wert zwischen 6 und 8, indem Sie eine geeignete Säure oder Base hinzufügen.[4] Sofern keine anderen gefährlichen Stoffe vorhanden sind, kann die neutralisierte Flüssigkeit mit reichlich fließendem Wasser in den Abfluss gespült werden.[4][7]

Visualisierung des Entsorgungsworkflows

Die folgende Grafik zeigt den Entscheidungsprozess für die ordnungsgemäße Entsorgung von Bariumiodid-Abfällen.

G start Bariumiodid-Abfall waste_type Abfallart? start->waste_type solid Feststoff (BaI₂ Pulver) waste_type->solid Fest liquid Lösung (BaI₂ in Wasser) waste_type->liquid Flüssig decision Behandlung im Labor möglich? solid->decision liquid->decision direct_disposal Protokoll A: Direkte Entsorgung decision->direct_disposal Nein treatment Protokoll B: Behandlung zu BaSO₄ decision->treatment Ja collect_solid In gekennzeichneten Behälter für gefährliche Feststoffe geben direct_disposal->collect_solid collect_liquid In gekennzeichneten Behälter für gefährliche Flüssigkeiten geben direct_disposal->collect_liquid handover An EHS/Entsorgungs- unternehmen übergeben collect_solid->handover collect_liquid->handover dissolve In Wasser auflösen (falls fest) treatment->dissolve precipitate Sulfatlösung zugeben (z.B. Na₂SO₄) dissolve->precipitate separate Feststoff (BaSO₄) und Flüssigkeit (Filtrat) trennen precipitate->separate dispose_solid Getrocknetes BaSO₄ als nicht gefährlichen Feststoff entsorgen separate->dispose_solid dispose_liquid Filtrat neutralisieren und in den Abfluss spülen (falls zulässig) separate->dispose_liquid finish Entsorgung abgeschlossen dispose_solid->finish dispose_liquid->finish

Abbildung 1: Workflow für die sichere Entsorgung von Bariumiodid.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.